molecular formula C₁₀H₁₃N₅O₅ B022167 5-Aza-7-deaza Guanosine CAS No. 67410-65-5

5-Aza-7-deaza Guanosine

Cat. No.: B022167
CAS No.: 67410-65-5
M. Wt: 283.24 g/mol
InChI Key: ZQUTYCUKRGSIGL-AXMZGBSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aza-7-deaza Guanosine, also known as 5-Aza-7-deaza Guanosine, is a useful research compound. Its molecular formula is C₁₀H₁₃N₅O₅ and its molecular weight is 283.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aza-7-deaza Guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aza-7-deaza Guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUTYCUKRGSIGL-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-65-5
Record name 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

discovery and history of 5-Aza-7-deaza Guanosine

Author: BenchChem Technical Support Team. Date: February 2026

From Antiviral Isostere to Hachimoji DNA: The Structural Evolution of a Synthetic Purine

Executive Summary

5-Aza-7-deaza guanosine (systematically known as 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one ribonucleoside ) represents a pivotal innovation in nucleoside chemistry.[1][2][3] By transposing the nitrogen at position 7 to position 5 of the purine scaffold, this isomer retains the Watson-Crick face of guanine while eliminating the Hoogsteen binding face.[2][4][5] This structural "glitch" has profound implications: it creates a privileged scaffold for antiviral therapeutics (inhibiting viral NS5B polymerases), enables silver-mediated metallo-DNA nanostructures, and serves as the "P" base in the expanded eight-letter genetic alphabet (Hachimoji DNA).

Chemical Identity & Structural Biology

The molecule is a purine isomer where the imidazole ring is fused to a 1,3,5-triazine ring rather than a pyrimidine ring.[3][6] This alteration fundamentally changes the electronic landscape of the base.

FeatureGuanosine (Natural)5-Aza-7-deaza Guanosine (Synthetic)
Systematic Name 2-amino-9-ribofuranosylpurin-6-one2-amino-8-ribofuranosylimidazo[1,2-a][1,3,5]triazin-4-one
Scaffold Purine (Imidazo[4,5-d]pyrimidine)Imidazo[1,2-a][1,3,5]triazine
H-Bond Donor/Acceptor N7 (Acceptor)C7 (Non-polar)
Bridgehead C5N5
Major Groove Electronegative (N7)Hydrophobic (C7-H)
Genetic Code Role "G" (Standard)"P" (Hachimoji)
The "Recoding" of Molecular Recognition

The shift of Nitrogen-7 to Position-5 (bridgehead) has two critical consequences:

  • Loss of Hoogsteen Pairing: Natural guanine uses N7 to form Hoogsteen pairs (crucial for G-quadruplexes and triplexes). 5-Aza-7-deaza guanosine has a carbon at position 7, effectively "deleting" this interaction capability.[6] This forces the molecule into standard Watson-Crick geometry, reducing secondary structure artifacts in sequencing and synthesis.

  • Electronic Redistribution: The N5 bridgehead alters the pKa of N1, modifying the stability of base pairs. However, it retains the N1-H and 2-NH2 motifs, allowing it to pair with Cytosine (in standard DNA) or specific synthetic partners (in expanded alphabets).

Historical Genesis & Discovery

The history of 5-Aza-7-deaza guanosine is not linear; it bifurcates into medicinal chemistry and synthetic biology.

Phase I: The Antiviral Quest (1970s - 2000s)

Early research focused on "walking around the ring"—systematically replacing carbons with nitrogens (aza) and nitrogens with carbons (deaza) to create antimetabolites. The goal was to fool viral polymerases.

  • Mechanism: As a nucleoside analog, the triphosphate form competes with GTP. The 5-aza-7-deaza modification distorts the active site of viral RNA-dependent RNA polymerases (specifically NS5B in Flaviviruses like HCV and Dengue), leading to chain termination or lethal mutagenesis.

Phase II: The Supramolecular Era (Seela Group, 2010s)

Prof. Frank Seela’s group (University of Osnabrück) pioneered the use of this scaffold for Metallo-DNA . They discovered that while the molecule mimics Guanine, its altered electronic density allows it to form stable, programmable pairs with Cytosine mediated by Silver ions (Ag+).

  • Key Finding: The dZ–Ag+–dC pair.[2] Unlike natural base pairs held by hydrogen bonds, this hybrid pair traps a metal ion, creating conductive DNA nanowires.

Phase III: Hachimoji DNA (Benner Group, 2019)

The molecule achieved global fame as "P" in the landmark Science paper by Steven Benner’s team. They constructed an 8-letter genetic system (A, T, G, C, P, Z, S, B).

  • Role: "P" (5-aza-7-deaza-dG) pairs with "Z" (6-amino-5-nitro-2(1H)-pyridone).

  • Significance: This proved that the "Schrödinger's cat" of genetics—the idea that life is strictly limited to 4 bases—was false. The P:Z pair fits perfectly into the double helix, maintaining thermodynamic stability and supporting transcription by modified T7 RNA polymerases.

Synthesis Protocol: The "Seela-Vorbruggen" Method

Disclaimer: This protocol describes the synthesis of the 2'-deoxyribonucleoside form (for DNA applications). For the ribonucleoside, the starting sugar is replaced with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Core Reaction Logic

The synthesis relies on the Vorbrüggen Glycosylation , a Lewis acid-catalyzed coupling between a silylated base and a protected sugar.

Reagents:

  • Base: 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one (The "Nucleobase").[7]

  • Sugar: 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (The "Donor").

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl4.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow
  • Silylation (Activation of the Base):

    • Suspend the dried nucleobase in HMDS (Hexamethyldisilazane).

    • Add a catalytic amount of Ammonium Sulfate.

    • Reflux for 4–6 hours under Argon until the solution becomes clear (indicates formation of the bis-silylated intermediate).

    • Evaporate excess HMDS in vacuo to yield the silylated base as a moisture-sensitive foam.

  • Glycosylation (The Coupling):

    • Dissolve the silylated base in anhydrous MeCN.

    • Add the halogenose sugar (dissolved in MeCN).

    • Cool to 0°C. Add TMSOTf dropwise.

    • Stir at room temperature for 2–4 hours.

    • Mechanism Check: The N8 position (equivalent to N9 in purines) attacks the C1' of the sugar. The bulky toluoyl protecting groups on the sugar direct the attack to the β-face (forming the biologically relevant β-anomer).

  • Deprotection:

    • Treat the coupled product with Methanolic Ammonia (saturated) at room temperature for 24 hours.

    • This removes the p-toluoyl groups from the sugar and any acyl groups on the exocyclic amine.

  • Purification:

    • Flash chromatography on Silica Gel (DCM/MeOH gradient).

    • Recrystallization from water/methanol.[8]

Visualization: Pathways & Logic
Diagram 1: The Hachimoji Expansion Logic

This diagram illustrates how the 5-Aza-7-deaza scaffold ("P") integrates into the expanded genetic alphabet by complementing the "Z" base.

HachimojiLogic Standard Standard DNA (G:C Pair) Modification Scaffold Modification (N7 -> C7, C5 -> N5) Standard->Modification Isomeric Shift P_Base Base 'P' (5-Aza-7-deaza-G) Modification->P_Base Synthesized As Z_Base Base 'Z' (6-amino-5-nitro-2-pyridone) P_Base->Z_Base 3 H-Bonds (Donor-Donor-Acceptor) Hachimoji Hachimoji DNA (8-Letter Alphabet) P_Base->Hachimoji Incorporated Into Z_Base->Hachimoji Pairs With

Caption: The structural derivation of the "P" base from standard Guanine and its integration into the Hachimoji genetic system via specific hydrogen bonding with "Z".

Diagram 2: Synthetic Workflow (Vorbrüggen)

A flowchart detailing the critical steps in synthesizing the nucleoside.

SynthesisProtocol Base 5-Aza-7-deazaguanine (Base) Silylation 1. Silylation (HMDS, (NH4)2SO4, Reflux) Generates Silylated Base Base->Silylation Sugar Protected Chlorosugar (1-Cl-3,5-Tol) Coupling 2. Vorbrüggen Coupling (MeCN, TMSOTf, 0°C) Formation of N-Glycosidic Bond Sugar->Coupling Silylation->Coupling Workup 3. Aqueous Workup (NaHCO3, Extraction) Coupling->Workup Deprotection 4. Deprotection (NH3/MeOH) Removes Toluoyl Groups Workup->Deprotection Final Purified Nucleoside (5-Aza-7-deaza-dG) Deprotection->Final

Caption: Step-by-step Vorbrüggen glycosylation protocol for the synthesis of 5-Aza-7-deaza nucleosides.

Therapeutic & Diagnostic Applications[10]
1. Antiviral Potency (HCV & Flaviviruses)

The ribonucleoside form (5-Aza-7-deaza-G) acts as a chain terminator or mutagen.

  • Target: NS5B RNA-dependent RNA polymerase.

  • Mechanism: The triphosphate metabolite is incorporated into nascent viral RNA. The altered ring structure (specifically the lack of N7) disrupts the polymerase's "grip" on the template-primer duplex, stalling replication.

  • Advantage: Unlike Ribavirin (which is promiscuous), this scaffold shows higher specificity for viral polymerases over human mitochondrial polymerases, reducing toxicity.

2. Metallo-DNA Nanowires

Researchers use the dZ (deoxy form) to create conductive DNA.

  • Protocol: In a DNA duplex, replace a G-C pair with dZ-C. Add Ag+ ions.[2]

  • Result: The Ag+ displaces the proton at N3 of Cytosine and coordinates with N7 (now C7-H, but the geometry forces Ag binding between the bases) and the exocyclic amines. This forms a dZ--Ag+--dC bridge.[2]

  • Utility: These metal-mediated base pairs are used to construct logic gates in DNA computing and conductive nanowires for molecular electronics.

References
  • Hachimoji DNA and RNA: A genetic system with eight building blocks.

    • Source: Science (2019)[7]

    • URL:[Link][7]

  • 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Medi

    • Source: Chemistry – A European Journal (2018)
    • URL:[Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents.

    • Source: Nucleosides, Nucleotides and Nucleic Acids (2011)[9]

    • URL:[Link]

  • 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionaliz

    • Source: Acta Crystallographica Section C (2020)
    • URL:[Link]

  • Resolving Ultrafast Photoinitiated Dynamics of the Hachimoji 5-aza-7-deazaguanine Nucleobase.

    • Source: The Journal of Physical Chemistry A (2020)
    • URL:[Link]

Sources

Technical Deep Dive: 5-Aza-7-deaza Guanosine Spectroscopy & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopy and characterization of 5-Aza-7-deaza Guanosine (often abbreviated as dZ or P in specific genomic contexts). This guide is structured to provide actionable data for identification, purity assessment, and structural validation.

Chemical Identity & Structural Logic

5-Aza-7-deaza Guanosine is a nucleoside analogue that fundamentally alters the hydrogen-bonding landscape of the guanine core while mimicking its steric profile. It is a critical component of expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for stable silver-mediated base pairing.

Core Scaffold Analysis

The molecule is based on the imidazo[1,2-a]-1,3,5-triazine ring system. Unlike canonical guanosine, two atomic substitutions redefine its electronic properties:

  • Position 5 (Bridgehead): Carbon is replaced by Nitrogen (5-Aza ).[1][2]

  • Position 7: Nitrogen is replaced by Carbon (7-Deaza ).[1][2][3]

These changes invert the donor/acceptor profile at the Watson-Crick face, converting N1 from a hydrogen bond donor (in Guanine) to an acceptor.[2]

Structural Visualization

The following diagram maps the atomic transformation from Guanosine to 5-Aza-7-deaza Guanosine, highlighting the numbering shift essential for interpreting NMR data.

G cluster_0 Canonical Guanosine cluster_1 5-Aza-7-deaza Guanosine G Guanine Core (Purine) G_feat N1: Donor (H) N7: Acceptor C5: Bridgehead C G->G_feat trans Atomic Substitution G->trans Modify Z 5-Aza-7-deaza Core (Imidazo-triazine) Z_feat N1: Acceptor (Lone Pair) C7: CH (Non-polar) N5: Bridgehead N Z->Z_feat trans->Z Result

Caption: Structural evolution from Purine to Imidazo-triazine scaffold. Note the inversion of electronic properties at N1 and N7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the 5-aza-7-deaza substitution pattern. The lack of N7 removes the deshielding effect on H8, while the new bridgehead Nitrogen (N5) alters the chemical environment of the pyrimidine ring.

Experimental Protocol: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over D
    
    
    
    O for characterization because it prevents the exchange of labile amino/imino protons, allowing observation of the exocyclic -NH
    
    
    .
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).

H NMR Data (Proton Assignments)

The following table synthesizes characteristic shifts for the 2'-deoxyribonucleoside form (5-aza-7-deaza-dG).

Position (Purine Numbering)Chemical Shift (

, ppm)
MultiplicityAssignment Logic
H-8 (Imidazole Ring)7.40 – 7.60Singlet (s)Distinctive aromatic proton. Shifts upfield relative to Guanosine H8 due to 7-deaza substitution (C vs N).
H-7 (7-Deaza pos.)6.30 – 6.60Doublet (d) or sDiagnostic Peak. Absent in natural Guanosine. Presence confirms 7-deaza modification.
NH

(Exocyclic)
6.80 – 7.20Broad SingletExchangeable. Visible in DMSO-d

; disappears in D

O.
H-1' (Anomeric)6.00 – 6.20Triplet (t)Pseudotriplet characteristic of

-glycosidic bond.
H-3' 4.30 – 4.40Multiplet (m)Sugar proton.
H-4' 3.70 – 3.80Multiplet (m)Sugar proton.
H-2' / H-2'' 2.00 – 2.50Multiplet (m)Characteristic of deoxyribose (2' position has no OH).

Expert Insight: In 7-substituted derivatives (e.g., 7-iodo-5-aza-7-deaza-dG ), the H-7 signal disappears , and the H-8 singlet typically shifts downfield (deshielding by Iodine) to ~7.8–8.0 ppm. This disappearance is the primary confirmation of successful 7-functionalization.

C NMR Data (Carbon Skeleton)
PositionShift (

, ppm)
Note
C=O (C6/C4 systematic)155 – 160Carbonyl carbon.
C-NH

(C2)
150 – 154Guanidine-like carbon.
C-8 130 – 135Imidazole ring carbon.
C-7 95 – 105Diagnostic. Significantly upfield compared to N7 in purines.
C-1' (Sugar)83 – 86Anomeric carbon.

Mass Spectrometry (MS) Characterization

Mass spectrometry confirms the molecular weight and provides a "fingerprint" fragmentation pattern. The 5-aza-7-deaza scaffold is notably more stable under MALDI conditions than its 7-aza counterparts.

Ionization & Molecular Weight
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (for 2'-deoxyribonucleoside)
  • Exact Mass: 279.0968 Da

  • Base Only (Aglycone): 163.06 Da (Substituted) / 151.05 Da (Unsubstituted Core)

ModeSpeciesObserved

Interpretation
ESI (+) [M+H]

280.1 Protonated molecular ion.
ESI (+) [M+Na]

302.1 Sodium adduct (common in biological buffers).
ESI (+) [Base+H]

152.1 Diagnostic Fragment. Loss of sugar (cleavage of glycosidic bond).
MALDI [M+H]

280.1 High stability; less fragmentation than standard purines.
Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the cleavage of the


-glycosidic bond.
  • Precursor:

    
     280 (Nucleoside)
    
  • Primary Loss: Neutral loss of deoxyribose (-116 Da).

  • Product Ion:

    
     152 (5-Aza-7-deaza-Guanine base).
    
  • Secondary Fragmentation: The imidazo-triazine core is robust, but high-energy collision can trigger Retro-Diels-Alder (RDA) cleavage of the triazine ring, typically losing cyanic acid (HCNO, 43 Da) or similar small nitriles.

Application Logic & Stability

Understanding the physical properties of this nucleoside is crucial for experimental design in drug development or genomic engineering.

Workflow: Stability & Pairing Logic

The following diagram illustrates the decision-making process for using 5-aza-7-deaza-dG in experimental workflows.

Workflow Start Experimental Goal Choice Application? Start->Choice Hachimoji Genetic Expansion (Hachimoji DNA) Choice->Hachimoji Info Storage Silver Metal-DNA Nanowires Choice->Silver Nanotech Seq Sequencing (GC-Rich) Choice->Seq Analysis Pairing1 Pair with Z (6-amino-5-nitro-2-pyridone) Hachimoji->Pairing1 H-Bonding Pairing2 Pair with C + Ag+ (Silver-mediated) Silver->Pairing2 Coordination Stability Use dZ-TP (Reduces compression) Seq->Stability Thermal Stability

Caption: Application-dependent pairing strategies for 5-Aza-7-deaza Guanosine.

Key Stability Metrics
  • Acid Stability: The

    
    -glycosidic bond of 5-aza-7-deaza nucleosides is significantly more stable  towards acid hydrolysis than native purines. This allows for more aggressive chemical synthesis conditions (e.g., solid-phase DNA synthesis).
    
  • Fluorescence: Unlike Guanosine (which is effectively non-fluorescent), 5-aza-7-deaza derivatives often exhibit distinct fluorescence, especially when 7-substituted, making them useful as intrinsic probes.

References

  • Hoshika, S., et al. (2019).[4] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

  • Seela, F., & Kondhare, D. (2018). 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs. Chemistry - A European Journal. Link

  • Leonard, P., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica. Link

  • Schneider, K., & Chait, B. T. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine... by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research.[5] Link

Sources

5-Aza-7-deaza Guanosine: A Stabilized Scaffold for Nucleic Acid Engineering and Antiviral Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aza-7-deaza Guanosine (and its 2'-deoxy derivative) represents a critical evolution in nucleoside analogue chemistry. While traditional 5-aza-nucleosides (e.g., 5-azacytidine, 5-azaguanosine) are potent epigenetic modulators and antimetabolites, their utility is severely compromised by the hydrolytic instability of the 1,3,5-triazine ring. By simultaneously replacing the N7 nitrogen with carbon (7-deaza) and the C5 carbon with nitrogen (5-aza), this analogue stabilizes the s-triazine system within an imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold.

This guide details the physicochemical advantages of this modification, its specific utility in overcoming the fragility of "all-purine" RNA/DNA strands, and its emerging role as a robust backbone for antiviral drug development and MALDI-MS sequencing applications.

Part 1: Chemical Architecture & Stability Mechanism

The Instability Problem of Canonical 5-Aza Nucleosides

To understand the value of 5-Aza-7-deaza Guanosine, one must first recognize the failure mode of its parent compounds. Canonical 5-azaguanosine is highly susceptible to hydrolytic ring opening at the 5,6-double bond of the triazine ring, particularly in aqueous solutions. This degradation is rapid, often occurring within hours, which complicates formulation and reduces bioavailability.

The 5-Aza-7-deaza Solution

The introduction of the 7-deaza modification (replacing N7 with C7) exerts a profound stabilizing effect on the N-glycosidic bond and the heterocyclic ring system.

  • Electronic Stabilization: The carbon at position 7 alters the electron density of the heteroaromatic system, preventing the nucleophilic attack that typically cleaves the triazine ring.

  • Steric & Hydrogen Bonding: The C7-H group prevents Hoogsteen base pairing (which requires N7), forcing the molecule into Watson-Crick geometry. This is critical for maintaining strict duplex fidelity in engineered oligonucleotides.

Structural Comparison & Degradation Logic

The following diagram illustrates the structural divergence and the stability logic.

StabilityLogic cluster_unstable Canonical 5-Azaguanosine cluster_stable 5-Aza-7-deaza Guanosine AzaG 5-Azaguanosine (Triazine Ring) RingOpen Hydrolytic Ring Opening (Rapid Degradation) AzaG->RingOpen ModG 5-Aza-7-deaza Guanosine (Imidazo-triazine Scaffold) AzaG->ModG Modification: N7 -> C7 (Deaza) C5 -> N5 (Aza) Inactive Formylated Derivatives (Inactive) RingOpen->Inactive Stable Resistant to Hydrolysis (Steric/Electronic Shielding) ModG->Stable App Stable Oligonucleotide Incorporation Stable->App Enables

Figure 1: Comparative stability pathways. The 7-deaza modification blocks the hydrolytic ring-opening pathway that renders canonical 5-azaguanosine inactive.

Part 2: Applications in Therapeutics & Biotechnology[1]

Antiviral Drug Development

The imidazo-triazine scaffold has shown promise against RNA viruses, particularly Flaviviruses (e.g., Bovine Viral Diarrhea Virus, Yellow Fever Virus, West Nile Virus).

  • Mechanism: As a nucleoside analogue, it acts as a chain terminator or mutagen upon incorporation by viral RNA-dependent RNA polymerases (RdRp).

  • Advantage: Unlike standard guanosine analogues, the 5-aza-7-deaza modification resists enzymatic cleavage by purine nucleoside phosphorylases (PNP), increasing intracellular half-life.

Oligonucleotide Engineering ("All-Purine" DNA/RNA)

In structural biology and aptamer development, 5-Aza-7-deaza Guanosine is a tool for controlling strand topology.[1]

  • Strand Orientation: It can induce antiparallel strand orientation in purine-purine duplexes (e.g., pairing with Isoguanosine), whereas natural Guanine-Isoguanosine pairs might favor parallel strands.[1]

  • Hoogsteen Blocking: By removing N7, it eliminates "wobble" or Hoogsteen binding, forcing the oligonucleotide into a defined Watson-Crick geometry. This is essential for crystallographic studies and high-fidelity aptamers.

Sequencing by Mass Spectrometry (MALDI-MS)

Sanger sequencing using Mass Spectrometry requires dideoxy-terminators that survive the ionization process.

  • The Issue: Standard 5-aza-purines fragment during MALDI ionization due to the unstable triazine ring.

  • The Fix: 5-Aza-7-deaza-2'-deoxyguanosine triphosphates are stable under MALDI conditions, allowing for precise mass determination of sequencing ladders.[2]

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis Incorporation

Objective: Incorporate 5-Aza-7-deaza-dG into an oligonucleotide sequence using phosphoramidite chemistry.

Reagents:

  • 5-Aza-7-deaza-dG Phosphoramidite (0.1 M in anhydrous acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

Workflow:

Step Function Critical Parameter
1. Coupling Condensation of phosphoramidite to 5'-OH Extended Time: Increase coupling time to 6–10 minutes (vs 2 min for standard G) due to steric bulk of the modified base.
2. Oxidation P(III) to P(V) conversion Standard iodine oxidation is compatible; no special modification needed.
3. Capping Block unreacted 5'-OH Use standard Acetic Anhydride/N-Methylimidazole.

| 4. Deprotection | Removal of protecting groups | Gentle Conditions: Use 33% Ammonia at 55°C for 12-16h. Avoid "UltraFast" deprotection reagents (e.g., AMA) if possible to prevent ring damage, though the 7-deaza ring is relatively robust. |

Validation:

  • Analyze purity via Anion Exchange HPLC (Dionex DNAPac PA200).

  • Confirm mass via ESI-MS . Expect mass shift consistent with C -> N substitution (+1 Da) and N -> C substitution (-1 Da) relative to G? Correction: 5-aza (C->N) is +1 mass unit; 7-deaza (N->C) is +1 mass unit (N=14, C=12+H=1 = 13). Net mass change must be calculated precisely based on formula.

    • Guanine: C5H5N5O

    • 5-aza-7-deaza-Guanine: C5H5N5O (Isomeric). The molecular weight is virtually identical (151.13 g/mol ), making MS identification rely on fragmentation patterns or high-res exact mass if isotopes differ.

Protocol B: Comparative Hydrolytic Stability Assay

Objective: Quantify the stability advantage of 5-Aza-7-deaza-G vs. 5-Aza-G.

  • Preparation:

    • Prepare 1 mM stocks of (A) 5-Azaguanosine and (B) 5-Aza-7-deaza Guanosine in DMSO.

    • Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.0) .

  • Incubation:

    • Incubate samples at 37°C in a thermomixer.

  • Sampling:

    • Aliquot 50 µL at T=0, 1h, 4h, 12h, 24h, and 48h.

    • Immediately quench/freeze or inject.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Gradient: 0-20% Acetonitrile in 0.1% TEAA buffer over 20 mins.

    • Detection: UV at 260 nm.

  • Data Processing:

    • Plot % Peak Area Remaining vs. Time.

    • Expected Result: Compound A (5-Aza-G) will show >50% degradation within 12-24h (appearance of formyl-derivatives). Compound B (5-Aza-7-deaza) should remain >95% intact at 48h.

Part 4: Synthesis & Pathway Visualization

The following diagram outlines the enzymatic synthesis pathway using E. coli Purine Nucleoside Phosphorylase (PNP), a green chemistry alternative to chemical synthesis.

EnzymaticSynthesis cluster_conditions Reaction Conditions Base 5-Aza-7-deazaguanine (Base) Complex Transglycosylation Complex Base->Complex Donor Uridine / 2'-Deoxyuridine (Ribose Donor) Donor->Complex Enzyme E. coli PNP (Purine Nucleoside Phosphorylase) Complex->Enzyme Catalysis Product 5-Aza-7-deaza Guanosine (Nucleoside) Complex->Product Byproduct Uracil Complex->Byproduct Cond pH 7.0 - 7.5 60°C Phosphate Buffer (10mM)

Figure 2: Enzymatic transglycosylation pathway. E. coli PNP catalyzes the transfer of the sugar moiety from a donor (Uridine) to the 5-aza-7-deaza base, offering a stereoselective route to the nucleoside.

References

  • Seela, F., et al. (2020).[3] 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C. Link

  • Dukhan, D., et al. (2005).[3] Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. Nucleosides, Nucleotides & Nucleic Acids.[4][3][5][6][7][8][9][10][11][12] Link

  • Kirpekar, F., et al. (2000). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry.[2] Nucleic Acids Research.[3] Link

  • Hockova, D., et al. (2024).[6] Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides. Molecules (MDPI). Link

  • Sigma-Aldrich. Product Information: 5-Azacytidine Stability and Solubility. Link

Sources

Introduction: The Significance of a Modified Nucleoside

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 5-Aza-7-deaza Guanosine

5-Aza-7-deaza Guanosine is a synthetic analogue of the natural nucleoside guanosine. Its structure is distinguished by two key modifications to the purine ring system: the nitrogen atom at position 7 is replaced by a carbon atom (a deaza modification), and a nitrogen atom is introduced at position 5 (an aza modification). This structural alteration fundamentally changes the hydrogen bonding capabilities of the nucleobase. Unlike guanine, which has a hydrogen bond donor at N1, the 5-aza-7-deazaguanine base presents a hydrogen bond acceptor at this position.[1] This modification allows it to form unconventional base pairs, such as with isoguanine, enabling the construction of novel DNA and RNA structures with unique properties.[1][2] These characteristics make 5-Aza-7-deaza Guanosine and its derivatives valuable tools in biotechnology, diagnostics, and as potential therapeutic agents, particularly in the development of anti-flavivirus compounds.[3]

The synthesis and purification of this molecule, however, present significant challenges, primarily centered on controlling the stereochemistry of the glycosidic bond and separating the resulting anomeric mixtures. This guide provides a detailed exploration of the synthetic pathways, purification strategies, and analytical validation required to produce high-purity 5-Aza-7-deaza Guanosine for research and drug development.

Part 1: Chemical Synthesis Strategies

The synthesis of 5-Aza-7-deaza Guanosine hinges on the successful execution of two primary stages: the construction of the heterocyclic 5-aza-7-deazaguanine base (an imidazo[1,2-a]-s-triazine) and its subsequent coupling to a protected ribose or deoxyribose sugar, a process known as glycosylation.

The Glycosylation Challenge: Controlling Stereochemistry

The most critical step in the synthesis is the formation of the N-glycosidic bond between the nucleobase and the sugar moiety. A significant challenge is that the glycosylation of the weakly nucleophilic imidazo[1,2-a]-s-triazine base is not stereospecific.[3] This results in the formation of both the desired β-anomer (which mimics the natural configuration) and the α-anomer.

Several glycosylation methods have been employed to address this challenge:

  • Phase-Transfer Catalysis: Glycosylation can be performed under liquid-liquid or solid-liquid phase-transfer conditions using catalysts like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) or the cryptand TDA-1.[3] This method involves the reaction of the anion of the protected nucleobase with a protected sugar halide, such as 2-deoxy-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride.[3]

  • Sodium Hydride (NaH) Condensation: This method utilizes a strong base (NaH) to deprotonate the nucleobase, forming a sodium salt that then reacts with the protected sugar.[3]

  • Vorbrüggen Conditions: This widely used method in nucleoside synthesis can also be applied, typically involving a silylated nucleobase and a protected sugar acetate in the presence of a Lewis acid catalyst.[3]

Regardless of the method, a mixture of α and β anomers is typically formed, necessitating a robust purification strategy.[3]

A Representative Synthetic Protocol

The following protocol outlines a general approach to the synthesis of 5-Aza-7-deaza-2′-deoxyguanosine.

Step 1: Preparation of the Protected Nucleobase The synthesis begins with the appropriate 2-aminoimidazo[1,2-a]-s-triazin-4-one precursor. To ensure regioselectivity in the subsequent glycosylation, the exocyclic amino group is often protected, for instance, as an isobutyryl amide.[1]

Step 2: Glycosylation Reaction

  • The protected 5-aza-7-deazaguanine base is dissolved in an anhydrous aprotic solvent such as acetonitrile.

  • A base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., TDA-1) are added to the suspension.[1]

  • A solution of a protected sugar halide, for example, 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (Hoffer's sugar), in the same solvent is added dropwise at room temperature.

  • The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product containing a mixture of protected α and β anomers.

Step 3: Deprotection

  • The crude mixture of protected nucleosides is treated with a solution of ammonia in methanol.[1]

  • The reaction is stirred overnight at room temperature to remove the protecting groups from the sugar (e.g., toluoyl) and the base (e.g., isobutyryl).

  • The solvent is evaporated to yield the crude mixture of 5-Aza-7-deaza-2′-deoxyguanosine anomers.

Below is a conceptual workflow of the synthesis process.

G cluster_0 Synthesis Workflow A Protected 5-Aza-7-Deazaguanine Base C Glycosylation Reaction (e.g., Phase-Transfer Catalysis) A->C B Protected Sugar Halide (e.g., Hoffer's Sugar) B->C D Crude Mixture of Protected α/β Anomers C->D Yields α/β mixture E Deprotection (e.g., NH3/MeOH) D->E F Crude Mixture of 5-Aza-7-deaza Guanosine Anomers E->F

Caption: General workflow for the synthesis of 5-Aza-7-deaza Guanosine.

Part 2: Purification Methodologies

The purification of 5-Aza-7-deaza Guanosine is complicated by the nearly identical chromatographic mobility of the α and β anomers in their unprotected state, making direct separation by standard column chromatography exceedingly difficult.[1]

The Anomer Separation Strategy

A field-proven strategy involves derivatizing the crude anomeric mixture to alter the physical properties of the anomers, thereby facilitating their separation. The most common approach involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.[1]

Protocol for Anomer Separation:

  • DMT Protection: The crude anomeric mixture from the deprotection step is dissolved in anhydrous pyridine.

  • 4,4′-Dimethoxytrityl chloride (DMT-Cl) is added, and the reaction is stirred at room temperature for several hours.[1]

  • The reaction is quenched, and the crude product is extracted.

  • Chromatographic Separation: The resulting mixture of 5'-O-DMT-protected α and β anomers now exhibits different polarities and can be effectively separated using silica gel column chromatography.

  • DMT Deprotection: The separated anomers are individually treated with a mild acid (e.g., dichloroacetic acid in dichloromethane) to remove the DMT group, yielding the pure α and β anomers.

Chromatographic Techniques
  • Silica Gel Column Chromatography: This is the primary method for separating the DMT-protected anomers. A gradient elution system, typically with a mixture of dichloromethane and methanol, is effective.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is an indispensable tool for both the analysis of purity and the semi-preparative purification of the final products.[4] A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.

  • Anion-Exchange Chromatography: For derivatives like nucleoside triphosphates, which carry a significant negative charge, anion-exchange chromatography is the method of choice for purification.[5][6]

G

Sources

Methodological & Application

Technical Guide: Antiviral Screening & Mechanism Profiling of 5-Aza-7-deaza Guanosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

5-Aza-7-deaza Guanosine (and its derivatives, such as ZX-2401) represents a specialized class of "bridgehead" modified nucleoside analogs. Unlike standard guanosine analogs (e.g., Ribavirin), the modification at the 5- (aza) and 7- (deaza) positions of the purine ring confers unique physicochemical properties.

Why Use This Analog?
  • Enzymatic Stability: The 7-deaza modification renders the N-glycosidic bond highly resistant to cleavage by purine nucleoside phosphorylases (PNP). This extends the intracellular half-life of the active triphosphate metabolite.

  • Polymerase Targeting: Once phosphorylated by host kinases, the triphosphate form (5-aza-7-deaza-GTP) competes with natural GTP for incorporation by viral RNA-dependent RNA polymerases (RdRp).[1]

  • Broad-Spectrum Potential: Efficacy has been documented against Flaviviridae (HCV, Dengue, Zika, Yellow Fever) and Pestiviruses (BVDV).

Experimental Workflow: The "Self-Validating" System

To ensure data integrity, antiviral screening must be coupled with rigorous cytotoxicity profiling. An antiviral effect is only valid if it occurs at concentrations significantly lower than those causing host cell death.

Workflow Visualization

The following diagram outlines the critical path for validating 5-Aza-7-deaza Guanosine, moving from compound preparation to mechanistic confirmation.

Antiviral_Workflow Stock Compound Reconstitution (DMSO Stock) Cyto Cytotoxicity Profiling (CC50 Determination) Stock->Cyto Step 1: Define Max Non-Toxic Conc (MNTC) Screen Primary Antiviral Screen (CPE Inhibition / EC50) Cyto->Screen Step 2: Test below CC50 Screen->Stock Low Solubility? Confirm Secondary Validation (Plaque Reduction / qPCR) Screen->Confirm Step 3: Verify Hit Confirm->Cyto False Positive? Mech Mechanism of Action (Time-of-Addition / RdRp Assay) Confirm->Mech Step 4: Characterize

Caption: Logical workflow for nucleoside analog screening. Step 2 is critical: Antiviral assays must be performed below the CC50 threshold to rule out toxicity-induced viral suppression.

Protocol A: Compound Preparation & Handling

Nucleoside analogs often suffer from poor aqueous solubility. Proper handling is the first step in reproducibility.

Materials:

  • 5-Aza-7-deaza Guanosine (Lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), Hybri-Max™ sterile grade

  • Vortex mixer

Procedure:

  • Weighing: Weigh the compound in a static-free environment.

  • Solubilization: Dissolve to a master stock concentration of 10 mM or 20 mM in 100% DMSO.

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis during long-term storage.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (short term, <1 month) or -80°C (long term).

  • Working Solution: On the day of the assay, dilute the DMSO stock into pre-warmed cell culture media.

    • Critical Check: Ensure the final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cytotoxicity Profiling (MTS Assay)

Before assessing antiviral activity, you must determine the CC50 (Cytotoxic Concentration 50%).[2] We recommend the MTS assay over ATP assays for initial screening as it measures metabolic activity directly linked to cell viability without lysing cells immediately, allowing for visual inspection.

Target Cells: Vero (for Flaviviruses), Huh-7 (for HCV), or BHK-21.

Step-by-Step Protocol:

  • Seeding: Seed cells in 96-well plates (e.g., 1.0 × 10⁴ cells/well) in 100 µL standard growth media. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove media. Add 100 µL of media containing serial dilutions of 5-Aza-7-deaza Guanosine (Range: 0.1 µM to 200 µM).

    • Controls: Include "Media Only" (Blank) and "Cells + DMSO Only" (Vehicle Control).

  • Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).

  • Development: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One) to each well.

  • Read: Incubate 1–4 hours until color develops. Measure absorbance at 490 nm .

  • Calculation:

    
    
    
    • Plot log(concentration) vs. % Viability to derive CC50.

Protocol C: Antiviral Efficacy (Plaque Reduction / CPE)

This protocol focuses on the Plaque Reduction Assay , the gold standard for lytic viruses (e.g., Zika, West Nile). For non-lytic viruses (e.g., HCV), use a qPCR-based viral yield reduction assay or Replicon Luciferase assay.

Step-by-Step Protocol:

  • Seeding: Seed Vero cells in 24-well plates to achieve 90–100% confluence overnight.

  • Infection:

    • Wash cells with PBS.

    • Infect with virus at a low MOI (e.g., 0.01 or ~50–100 PFU/well) in a small volume (200 µL).

    • Incubate for 1 hour with gentle rocking every 15 mins (Adsorption phase).

  • Treatment Overlay:

    • Remove viral inoculum.

    • Add semi-solid overlay media (e.g., 1% Methylcellulose or Agarose in DMEM) containing serial dilutions of 5-Aza-7-deaza Guanosine.

    • Critical: The highest concentration used here must be ≤ ½ of the CC50 determined in Protocol B.

  • Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible.

  • Fixation & Staining:

    • Fix cells with 4% Formaldehyde (directly through the overlay or after removing agarose).

    • Stain with 1% Crystal Violet.

  • Counting: Count plaques manually or using an automated imager.

  • Analysis: Calculate EC50 (Effective Concentration 50%).

Data Analysis & Interpretation

The ultimate metric for a lead compound is the Selectivity Index (SI) .

ParameterDefinitionTarget Value
CC50 Concentration killing 50% of host cellsHigh (> 50–100 µM)
EC50 Concentration inhibiting 50% of viral replicationLow (< 1–5 µM)
SI Ratio of CC50 / EC50> 10 (Minimum) > 50 (Ideal)

Example Data Table (Hypothetical):

VirusCell LineEC50 (µM)CC50 (µM)SIInterpretation
Zika (ZIKV)Vero2.5> 200> 80Promising Lead
Dengue (DENV-2)Huh-74.115036.5Active
HCV (Replicon)Huh-7.50.8150187.5Highly Potent

Mechanism of Action: Intracellular Activation

Understanding how 5-Aza-7-deaza Guanosine works is vital for explaining resistance profiles. It functions as a prodrug.

Metabolic Pathway Diagram

The following diagram illustrates the intracellular activation cascade required for the compound to inhibit the viral polymerase.

Activation_Pathway Prodrug 5-Aza-7-deaza Guanosine (Extracellular) Transport Nucleoside Transporter (ENT1/2) Prodrug->Transport Influx MP Monophosphate (5-Aza-7-deaza-GMP) Transport->MP Deoxycytidine Kinase (dCK) or GK DP Diphosphate (5-Aza-7-deaza-GDP) MP->DP NMP Kinase TP Triphosphate (Active Metabolite) DP->TP NDP Kinase ViralRNA Viral RdRp (Inhibition) TP->ViralRNA Chain Termination / Mutagenesis

Caption: Intracellular metabolic activation. The nucleoside must be triphosphorylated by host kinases to compete with natural GTP at the viral polymerase active site.[1]

Advanced Validation: Time-of-Addition Assay

To confirm the target is the replication stage (Polymerase) and not entry:

  • Infect cells at T=0.

  • Add Compound at various intervals: -1h (Pre-treatment), 0h (Co-treatment), +2h, +4h, +8h post-infection.

  • Result: If the compound is a polymerase inhibitor, efficacy remains high even when added 2–4 hours post-infection (after entry). If efficacy drops immediately after T=0, it is likely an entry inhibitor.

References

  • Dukhan, D., et al. (2005). "Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents." Nucleosides, Nucleotides and Nucleic Acids.

  • Eyer, L., et al. (2016). "Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses." Antiviral Chemistry and Chemotherapy.

  • Olsen, D. B., et al. (2004). "A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties." Antimicrobial Agents and Chemotherapy.

  • BenchChem. "Application Notes and Protocols for Antiviral Assays of Nucleoside Analogs."

  • Pruijssers, A. J., & Denison, M. R. (2019). "Nucleoside analogues for the treatment of coronavirus infections." Current Opinion in Virology.

Sources

Application Note: Probing the Major Groove: 5-Aza-7-deaza Guanosine as a Precision Tool for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The specific recognition of DNA sequences by proteins is a fundamental process that governs gene expression, replication, and repair. A primary interface for this recognition is the major groove of the DNA double helix, where the N7 atom of guanine acts as a critical hydrogen bond acceptor. Isolating the contribution of this single atomic contact is experimentally challenging. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Aza-7-deaza Guanosine, a guanosine analogue, to precisely dissect the role of the guanine N7 in DNA-protein interactions. We present the underlying mechanism, detailed protocols for its incorporation and use in key biochemical assays, and a framework for data interpretation.

Introduction: The Challenge of Reading the Genetic Code

Proteins that bind DNA in a sequence-specific manner must distinguish between the four different base pairs. They achieve this primarily by probing the unique pattern of hydrogen bond donors, acceptors, and methyl groups exposed in the major and minor grooves of the DNA. The N7 atom of guanine is a key feature in the major groove, frequently serving as a hydrogen bond acceptor for amino acid side chains of transcription factors and other DNA-binding proteins.

However, confirming the existence and energetic importance of a specific protein-N7 interaction is non-trivial. A crystal structure may suggest a potential hydrogen bond, but it does not quantify its contribution to binding affinity. This is where chemical biology offers an elegant solution. By substituting a natural nucleobase with a synthetic analogue, we can systematically perturb the interaction interface. 5-Aza-7-deaza Guanosine is a powerful analogue for this purpose. The replacement of the N7 atom with a carbon-hydrogen group effectively "deletes" a hydrogen bond acceptor from the major groove.[1] Observing the functional consequences of this substitution—such as a loss of binding affinity—provides direct evidence for a crucial protein-N7 contact.

The Tool: Mechanism and Rationale of 5-Aza-7-deaza Guanosine

The utility of 5-Aza-7-deaza Guanosine stems from its subtle yet significant chemical modifications.

  • 7-deaza Modification: The substitution of the nitrogen at position 7 with a carbon atom removes the lone pair of electrons that makes the N7 atom a hydrogen bond acceptor. This is the primary modification for probing protein interactions.

  • 5-aza Modification: The replacement of the carbon at position 5 with a nitrogen atom helps to maintain an electronic character in the purine ring that is more similar to the natural guanine, minimizing structural distortions that could arise from the 7-deaza modification alone.

This dual modification creates a probe that is structurally very similar to guanosine and can be incorporated into DNA without significantly altering the overall double helix conformation.[2] The key experimental logic is illustrated below.

G_interaction cluster_native Native DNA-Protein Interaction cluster_modified Interaction with Modified DNA Protein_N Protein Side Chain (e.g., Arg, Asn) Guanine_N7 Guanine N7 Protein_N->Guanine_N7 H-Bond (High Affinity) Protein_M Protein Side Chain Modified_G 5-Aza-7-deaza Guanosine (N7 replaced by C-H) Protein_M->Modified_G H-Bond Abolished (Lower Affinity)

Caption: Logical basis for using 5-Aza-7-deaza Guanosine to probe DNA-protein interactions.

By comparing the binding affinity of a protein to a DNA sequence containing a canonical guanine versus one with a 5-Aza-7-deaza Guanosine at a specific position, we can directly quantify the energetic contribution of the N7 hydrogen bond to the stability of the complex.

Experimental Protocols & Workflows

The successful application of this analogue begins with its incorporation into a synthetic DNA oligonucleotide, which is then used in various binding assays.

Protocol: Oligonucleotide Synthesis and Quality Control

The site-specific incorporation of 5-Aza-7-deaza Guanosine is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.

Methodology:

  • Reagent Preparation: Obtain the 5-Aza-7-deaza-dG phosphoramidite from a reputable supplier. Ensure it is dissolved in anhydrous acetonitrile to the recommended concentration for your synthesizer.

  • Synthesis Cycle:

    • Rationale: The synthesis proceeds via a standard cycle of detritylation, coupling, capping, and oxidation.

    • Step 1 (Coupling): Program the synthesizer to introduce the modified base at the desired sequence position. Expert Tip: Modified phosphoramidites can sometimes have slightly lower coupling efficiencies. To ensure a high yield of the full-length product, it is advisable to use an extended coupling time (e.g., 120-180 seconds) for the modified base.

    • Step 2 (Deprotection): After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Use the deprotection conditions (e.g., ammonium hydroxide, AMA) recommended by the phosphoramidite supplier to ensure complete removal of all protecting groups without damaging the modified base.[3]

  • Purification:

    • Rationale: Purity is paramount for quantitative binding studies. Incomplete synthesis products (n-1 sequences) must be removed as they can interfere with the assay.

    • Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying modified oligonucleotides. Reverse-phase HPLC is often sufficient. For applications requiring the highest purity, denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution is recommended.

  • Quality Control:

    • Rationale: Verification of the final product's identity and purity is a non-negotiable step.

    • Method: Use mass spectrometry (e.g., ESI-MS) to confirm the correct mass of the oligonucleotide, which will be different from the unmodified sequence. Purity should be assessed by analytical HPLC or capillary electrophoresis.

Protocol: Comparative Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a powerful technique to qualitatively and semi-quantitatively assess differences in binding affinity.[4][5]

EMSA_Workflow cluster_prep 1. Probe Preparation cluster_binding 2. Binding Reaction cluster_sep 3. Separation & Detection cluster_analysis 4. Analysis Oligo_Native Native Oligo Label End-label both probes (e.g., IRDye, Biotin, ³²P) Oligo_Native->Label Oligo_Mod 5-Aza-7-deaza-G Oligo Oligo_Mod->Label Anneal Anneal to form double-stranded probes Label->Anneal Binding Incubate labeled probe with increasing protein concentrations Anneal->Binding Gel Run on Native Polyacrylamide Gel Binding->Gel Visualize Visualize Bands (e.g., Infrared Imaging) Gel->Visualize Quantify Quantify Bound vs. Free Probe Visualize->Quantify Compare Compare binding curves and apparent Kd Quantify->Compare

Caption: Experimental workflow for comparative EMSA.

Methodology:

  • Probe Preparation:

    • Synthesize and purify two sets of complementary oligonucleotides: one pair representing the native sequence and the other containing the 5-Aza-7-deaza Guanosine substitution.

    • Label one strand of each pair with a suitable tag (e.g., an infrared dye like IRDye® 700, biotin, or ³²P).[6]

    • Anneal the labeled strand with its complementary strand by heating to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.[7]

  • Binding Reactions:

    • Rationale: Setting up parallel reactions with both probes allows for a direct comparison under identical conditions.

    • Setup (per 20 µL reaction):

      • 1X Binding Buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% Glycerol)

      • 1 µg Non-specific competitor DNA (e.g., Poly(dI-dC))

      • 0.1 nM Labeled Probe (either native or modified)

      • Variable concentration of purified protein (e.g., 0-500 nM)

    • Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.[8]

  • Electrophoresis and Detection:

    • Load samples onto a native polyacrylamide gel and run in a cold buffer (e.g., 0.5x TBE) to prevent dissociation of the complex.

    • Visualize the gel using an appropriate imaging system (e.g., an infrared imager for fluorescent probes or autoradiography for radioactive probes).

  • Data Interpretation: A significant reduction in the amount of shifted (protein-bound) probe for the modified DNA compared to the native DNA at the same protein concentration indicates that the N7 atom is important for binding. Quantifying the bands allows for the estimation of an apparent dissociation constant (Kd).

Protocol: Quantitative Analysis by Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data, allowing for a precise quantification of binding affinity (Kd), as well as association (ka) and dissociation (kd) rates.[9][10]

Methodology:

  • Chip Preparation:

    • Rationale: Immobilizing the DNA onto the sensor chip allows the protein to be flowed over as the analyte. A biotin-streptavidin linkage is a common and robust method.[11]

    • Synthesize the native and modified DNA probes with a 5' or 3' biotin tag.

    • Immobilize the biotinylated DNA onto separate flow cells of a streptavidin-coated sensor chip. One flow cell should be left blank or immobilized with a non-specific DNA sequence to serve as a reference.

  • Kinetic Analysis:

    • Rationale: Injecting a series of protein concentrations allows for the determination of kinetic rate constants.

    • Prepare a dilution series of the purified protein in a suitable running buffer (e.g., HBS-EP+).

    • Inject each protein concentration over the flow cells for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signals to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate Kd (kd/ka).

Data Presentation and Interpretation

DNA Probeka (1/Ms)kd (1/s)Kd (nM)Fold Change in Affinity
Native Guanine2.1 x 10⁵1.5 x 10⁻³7.1-
5-Aza-7-deaza Guanosine1.8 x 10⁵9.0 x 10⁻³50.0~7-fold weaker

A significant increase in the dissociation rate (kd) for the modified probe is a classic hallmark of a disrupted hydrogen bond, providing strong, quantitative evidence for the role of the guanine N7 in stabilizing the protein-DNA complex.

Authoritative Grounding & Conclusion

The use of modified nucleosides like 7-deazaguanine to probe DNA-protein interactions is a well-established technique in chemical biology. Studies have successfully used this approach to elucidate recognition mechanisms for DNA-modifying enzymes and transcription factors.[12] The protocols described herein are based on established methodologies for oligonucleotide synthesis and biophysical analysis.[13][14]

References

  • Title: 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts Source: Chemistry – A European Journal (via NIH) URL: [Link]

  • Title: Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents Source: ScienceDirect URL: [Link]

  • Title: 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system Source: PubMed Central URL: [Link]

  • Title: Nucleobase Functionalized 5-Aza-7-deazaguanine Ribo- and 2'-Deoxyribonucleosides: Glycosylation, Pd-Assisted Cross-Coupling and Photophysical Properties. Source: Semantic Scholar URL: [Link]

  • Title: Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry Source: PubMed Central URL: [Link]

  • Title: A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA Source: Nucleic Acids Research (via NIH) URL: [Link]

  • Title: 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts Source: PubMed URL: [Link]

  • Title: The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation Source: PubMed Central URL: [Link]

  • Title: Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry Source: Rapid Communications in Mass Spectrometry (via NIH) URL: [Link]

  • Title: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides Source: Journal of Visualized Experiments (JoVE) (via NIH) URL: [Link]

  • Title: Surface plasmon resonance assays of DNA-protein interactions Source: PubMed URL: [Link]

  • Title: Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance Source: ResearchGate (PDF) URL: [Link]

  • Title: Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides Source: Protocols.io URL: [Link]

  • Title: 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modification system Source: PDXScholar URL: [Link]

  • Title: Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. Source: ResearchGate URL: [Link]

  • Title: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Electrophoresis Mobility Shift Assay Source: Bio-protocol URL: [Link]

  • Title: How Is SPR Used To Study DNA Interactions? Source: YouTube URL: [Link]

  • Title: Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs Source: RSC Advances (via NIH) URL: [Link]

  • Title: Electrophoretic Mobility Shift Assay Guide Source: LI-COR Biosciences URL: [Link]

  • Title: Biosensor Technologies: SPR, BLI and DNA Nanolevers Source: YouTube URL: [Link]

  • Title: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides Source: Glen Research URL: [Link]

  • Title: Guidebook for the Synthesis of Oligonucleotides Source: Chemie Brunschwig URL: [Link]

  • Title: Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage Source: Knowledge at UChicago URL: [Link]

Sources

solid-phase synthesis of 5-Aza-7-deaza Guanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (dZ) Phosphoramidite

Executive Summary

This guide details the protocol for the solid-phase oligonucleotide synthesis (SPOS) incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (often abbreviated as dZ ). Unlike canonical guanosine, dZ replaces the N7 nitrogen with a carbon (7-deaza) and the C5 carbon with a nitrogen (5-aza).[1][2] This modification alters the hydrogen bonding landscape—shifting the acceptor/donor profile—and significantly impacts the electronic properties of the base.

Key Applications:

  • G-Quadruplex Destabilization: The lack of N7 prevents Hoogsteen hydrogen bonding, disrupting G-tetrad formation.

  • Silver-Mediated Base Pairing: dZ forms stable metal-mediated base pairs (dZ–Ag⁺–dC), used in DNA nanowire construction.[1]

  • Sequencing & Stability: The 7-deaza modification stabilizes the

    
    -glycosidic bond against hydrolysis compared to 5-aza-2'-deoxyguanosine, making it compatible with standard synthesis cycles, provided specific coupling modifications are observed.
    

Pre-Synthesis Considerations

Chemical Handling & Storage

Modified phosphoramidites are cost-intensive and sensitive to hydrolysis.

  • Storage: Store lyophilized powder at -20°C under argon.

  • Reconstitution: Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Anhydrous Acetonitrile (ACN) with water content <30 ppm is mandatory.

  • Concentration: Dissolve to 0.1 M . If the amidite is not fully soluble, addition of 10-15% anhydrous Dichloromethane (DCM) is permissible, though pure ACN is preferred for coupling efficiency.

Protecting Group Strategy

The exocyclic amine of dZ is typically protected with an Isobutyryl (iBu) or Dimethylformamidine (dmf) group.

  • Compatibility: Both are compatible with standard nucleobase protection (Bz-A, Bz-C, iBu-G).

  • Deprotection: Compatible with standard Ammonium Hydroxide deprotection, but requires temperature control to prevent ring degradation (see Section 4).

Solid-Phase Synthesis Protocol

Platform: Applied Biosystems 394, MerMade, or equivalent automated synthesizers. Scale: 1 µmol (Adjust volumes linearly for larger scales).

The Synthesis Cycle

The incorporation of dZ requires modification of the Coupling step. Standard times (2 mins) are insufficient due to the electronic alteration of the tetrazole-intermediate and potential steric factors at the 7-position.

StepReagentStandard TimeModified Time (dZ) Critical Notes
1. Detritylation 3% TCA in DCM60-80 secStandard Monitor trityl color (orange) to verify previous coupling.
2. Activation 0.25M ETT or BTT--Do not use Tetrazole. ETT/BTT are stronger activators required for modified bases.
3. Coupling 0.1 M dZ Amidite2 min6 - 10 min CRITICAL: Extended contact time ensures high coupling efficiency (>98%).
4. Capping Ac2O / N-Me-Im15-30 secStandard Acetylates unreacted 5'-OH to prevent deletion mutations.
5. Oxidation 0.02 M Iodine/H2O30-60 secStandard Converts P(III) to stable P(V).
Workflow Visualization

The following diagram illustrates the modified synthesis cycle logic.

SynthesisCycle cluster_modification Critical Modification Start Start Cycle: 5'-DMT Oligo Detritylation 1. Detritylation (3% TCA/DCM) Start->Detritylation Activation 2. Activation (ETT or BTT) Detritylation->Activation Coupling 3. Coupling (dZ) **EXTENDED TIME: 6-10 min** Activation->Coupling Mix Capping 4. Capping (Ac2O/NMI) Coupling->Capping Oxidation 5. Oxidation (Iodine/Water) Capping->Oxidation Check Cycle Complete? Oxidation->Check Check->Start Yes (Loop) NextBase Proceed to Next Base Check->NextBase No (More bases)

Figure 1: Solid-phase synthesis cycle highlighting the critical extension of the coupling time for the 5-Aza-7-deaza-G monomer.

Post-Synthetic Processing (Deprotection)

This is the phase where most errors occur with "aza" nucleosides. While the 7-deaza modification stabilizes the glycosidic bond, the 5-aza ring can still be sensitive to harsh, prolonged alkaline conditions.

Preferred Method: UltraMild Chemistry

If the rest of the oligonucleotide sequence allows (i.e., using Pac-A, Ac-C, iPr-Pac-G), use UltraMild deprotection to ensure maximum integrity.

  • Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Conditions: Room Temperature for 4 hours.

  • Advantage: Eliminates risk of ring opening or deamination.

Standard Method (Ammonia)

If using standard protecting groups (Bz-A, Bz-C), Ammonia is necessary.

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: 55°C for 12-16 hours OR Room Temperature for 24-36 hours .

  • Warning: Avoid temperatures >60°C. Do not use "Rapid Deprotection" protocols (AMA at 65°C) unless validated, as the high temperature/strong base combination can degrade the 5-aza heterocycle.

Quality Control & Analysis

HPLC Profile
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Clarity).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.[3][4]

  • Gradient: 5% to 35% B over 30 mins.

  • Observation: dZ is more hydrophobic than standard Guanosine. Expect the dZ-containing oligo to elute slightly later than the unmodified control sequence.

Mass Spectrometry (MALDI-TOF)
  • Matrix: 3-Hydroxypicolinic acid (3-HPA) is preferred.

  • Stability: Unlike 5-azacytidine, which fragments easily, 5-aza-7-deaza-G is relatively stable in MALDI.

  • Verification: Molecular weight calculation must account for the atomic substitutions:

    • Guanosine (G): C₁₀H₁₃N₅O₄

    • 5-Aza-7-deaza-G (dZ): C₁₀H₁₃N₅O₄ (Isomer)

    • Note: The molecular weight is identical to canonical dG (MW difference is 0). Verification relies on fragmentation patterns or enzymatic digestion analysis (snake venom phosphodiesterase), where dZ elutes distinctly from dG.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield (<95%) Insufficient activation time or water contamination.1. Increase coupling time to 10 mins.2. Use fresh 0.25M ETT activator.3. Ensure amidite is dissolved in <30ppm water ACN.
N-1 Deletion (Missing dZ) Steric hindrance at 7-position.Double coupling: Run the coupling step twice before capping.
Degradation (Extra Peaks) Ring opening during deprotection.Switch to "UltraMild" deprotection (K2CO3/MeOH) or lower Ammonia temp to RT.[5]
Precipitation in Line Amidite concentration too high or cold spots.Ensure delivery lines are dry. Dilute slightly with 10% DCM if solubility is persistent issue.

Scientific Rationale & Mechanism

The stability of this nucleoside compared to 5-azacytidine is derived from the 7-deaza modification. In natural 5-aza compounds, the N5 position makes C6 highly electrophilic, leading to hydration and ring opening. By replacing N7 with Carbon (7-deaza), the electron density of the system is modulated, strengthening the


-glycosidic bond and reducing the susceptibility of the triazine ring to nucleophilic attack during ammonia deprotection.

Pathway Visualization: Stability Logic

StabilityLogic structure 5-Aza-7-deaza-G Structure mod1 5-Aza Substitution (N at pos 5) structure->mod1 mod2 7-Deaza Substitution (C at pos 7) structure->mod2 effect1 Altered H-Bonding (No Hoogsteen) mod1->effect1 effect2 Stabilized Glycosidic Bond (Resists Hydrolysis) mod2->effect2 result Application: Ag+ Pairing & Sequencing effect1->result effect2->result

Figure 2: Structural logic detailing how the 7-deaza modification counteracts the instability usually associated with 5-aza modifications.

References

  • Seela, F., & Debelak, H. (2000). The N8-(2'-Deoxyribofuranosyl)imidazo[1,2-a]-1,3,5-triazine-2(8H)-4(3H)-dione System: Synthesis and Properties of 5-Aza-7-deaza-2'-deoxyguanosine. Nucleosides, Nucleotides and Nucleic Acids, 19(10-12), 1691–1701. [Link]

  • Seela, F., & Rosemeyer, H. (2002).[6] 5-Aza-7-deazaguanine DNA: Recognition and strand orientation of oligonucleotides containing the 'anomalous' nucleosides isoguanine and 5-aza-7-deazaguanine.[6] Nucleic Acids Research, 30(21), 4618–4626. [Link]

  • Kondhare, D., et al. (2020).[2] 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C, 76(5). [Link]

  • Glen Research. (2023). Deprotection Guide: Considerations for Modified Bases. Glen Research Technical Notes. [Link]

  • Schneider, K., & Chait, B. T. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry.[7][8] Nucleic Acids Research, 23(9), 1570–1575. [Link]

Sources

Application Note: Developing Aptamers with 5-Aza-7-deaza Guanosine (ADG)

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the development of aptamers utilizing 5-Aza-7-deaza-2'-deoxyguanosine (ADG) . This modified nucleoside analog offers unique physicochemical properties that distinguish it from canonical Guanosine, enabling the generation of aptamers with enhanced structural diversity, nuclease resistance, and novel metal-binding capabilities.[1][2]

Executive Summary

The incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (ADG) —an isomer of guanosine possessing an imidazo[1,2-a]-1,3,5-triazine core—into aptamer libraries represents a strategic advancement in nucleic acid engineering.[1][2] Unlike standard 7-deaza-G, which is primarily used to resolve G-quadruplex issues in PCR, ADG introduces a profound alteration to the electronic landscape of the major groove while maintaining Watson-Crick base-pairing fidelity with Cytosine.[1][2]

Key Advantages:

  • Structural Novelty: The 5-aza/7-deaza modification alters stacking interactions and hydrogen bonding potentials, allowing the formation of unique tertiary motifs (e.g., cation-selective tetraplexes) inaccessible to natural DNA.[1][2]

  • Metallo-Base Pairing: ADG residues are competent for silver-mediated base pairing (

    
    ), enabling the development of "metallo-aptamers" for sensing or catalysis.[1][2]
    
  • Nuclease Resistance: The modified heterocyclic ring confers resistance to specific nucleases that recognize the N7-position of purines.[1][2]

Scientific Foundation & Mechanism[1]

Chemical Architecture

Standard Guanosine possesses a purine ring system.[1][2] ADG modifies this by swapping the Nitrogen at position 7 with a Carbon (7-deaza) and the Carbon at position 5 with a Nitrogen (5-aza).[1][2]

  • Canonical Guanosine: Purine core (Imidazo[4,5-d]pyrimidine).[1][2] Hydrogen bond donor at N1, N2; Acceptor at O6, N7.[1][2]

  • 5-Aza-7-deaza Guanosine (ADG): Imidazo[1,2-a]-1,3,5-triazine core.[1][2][3]

    • N7

      
       C7:  Removes the Hoogsteen hydrogen bond acceptor, disrupting canonical G-quadruplexes and preventing N7-alkylation.[1][2]
      
    • C5

      
       N5:  Introduces a new nitrogen in the 6-membered ring, altering the dipole moment and stacking energy.[1][2]
      
Base Pairing & Recognition

Despite the structural rearrangement, ADG maintains the donor-donor-acceptor pattern required to pair with Cytosine.[1][2]

  • Neutral pH: Forms a standard Watson-Crick pair with Cytosine (2 H-bonds).[1][2]

  • Acidic pH: Can form a stable tri-hydrogen bonded pair, enhancing duplex stability under specific conditions.[1][2][4]

  • Sequencing Transparency: Because ADG pairs with Cytosine, standard polymerases read it as "G" during sequencing, simplifying the post-SELEX workflow.[1][2]

Structural Visualization

The following diagram illustrates the mechanistic shift in base properties and the SELEX logic.

ADG_Mechanism cluster_pairing Base Pairing Logic Guanosine Canonical Guanosine (Purine) ADG 5-Aza-7-deaza Guanosine (Imidazo-triazine) Guanosine->ADG Modification: N7->C7, C5->N5 Properties Physicochemical Impact Guanosine->Properties Standard Stacking ADG->Properties Modified Dipole & Hydrophobicity Pairing Pairs with Cytosine (C) ADG->Pairing Outcome Aptamer Properties: - Altered Stacking - Ag+ Binding Sites - Nuclease Resistance Properties->Outcome SELEX Pressure Sequencing Reads as 'G' in Sequencing Pairing->Sequencing

Caption: Structural transition from Guanosine to ADG and its downstream effects on aptamer properties and sequencing compatibility.

Protocol: ADG-Modified SELEX

Reagents & Materials
  • Library Template: ssDNA library (N40 random region) flanked by constant primer binding sites.

  • Modified dNTP Mix:

    • dATP, dCTP, dTTP (100 mM each).[1][2]

    • ADG-dGTP (5-Aza-7-deaza-2'-deoxyguanosine-5'-triphosphate).[1][2] Note: Custom synthesis or specialized vendors (e.g., TriLink, Jena Bioscience) may be required.[1][2]

  • Polymerase: High-fidelity thermostable polymerase tolerant of modified bases.[1][2]

    • Recommended:KOD XL DNA Polymerase or Deep Vent (exo-) .[1][2] Taq polymerase may work but often has lower incorporation efficiency for this specific analog.[1][2]

  • Buffer: 10x Polymerase Buffer (Mg2+ optimized).

  • Target: Purified protein or small molecule of interest.

Workflow Overview
PhaseStepDescriptionCritical Parameter
I. Library Gen 1. SynthesisPCR amplification of the starting library using ADG-dGTP instead of dGTP.dNTP Ratios
II. Selection 2. IncubationIncubate ADG-DNA pool with target.[1][2]Buffer Stringency
3. PartitioningSeparate bound vs. unbound sequences (Filter/Beads).Washing
III. Recovery 4. ElutionRecover bound sequences (Heat/Urea).[1][2]Yield
IV. Regen 5. PCR AmpAmplify eluted ssDNA using ADG-dGTP for the next round.[1][2]Cycle Number
V. Analysis 6. SequencingSanger or NGS of the final pool.[1][2]Reads as 'G'
Detailed Step-by-Step Protocol
Step 1: Initial Library Synthesis (Primer Extension)

To convert the synthetic ssDNA library (containing standard G) into the ADG-modified form.[1][2]

  • Mix Preparation:

    • Template (1 µM): 5 µL

    • Forward Primer (10 µM): 5 µL[1][2]

    • 10x Buffer: 5 µL[1][2]

    • dATP, dCTP, dTTP (2 mM mix): 5 µL[1][2]

    • ADG-dGTP (2 mM): 5 µL

    • KOD XL Polymerase (1 U/µL): 1 µL[1][2]

    • Nuclease-free H2O: to 50 µL[1][2]

  • Extension Cycle:

    • 95°C for 2 min (Denaturation)

    • 55°C for 30 sec (Annealing)

    • 72°C for 15 min (Extension - Longer time ensures full replacement)

  • Purification: Purify the dsDNA product using a PCR cleanup column or PAGE to remove unincorporated ADG-dGTP.[1][2]

Step 2: Strand Separation

Generate ssDNA for selection.[1][2]

  • Method: Lambda Exonuclease digestion (if using phosphorylated reverse primer) or Streptavidin-bead separation (if using biotinylated reverse primer).[1][2]

  • Validation: Verify ssDNA generation on a 10% Urea-PAGE gel. The ADG-modified DNA may migrate differently than standard DNA due to mass/charge differences.[1][2]

Step 3: Selection Rounds (SELEX)[1][2]
  • Folding: Heat ssDNA (1 µM) to 95°C for 5 min, then snap-cool on ice to encourage stable secondary structures.

  • Incubation: Mix folded ADG-DNA with the target in Selection Buffer (e.g., PBS + MgCl2).[1][2]

    • Round 1-3: 1:50 protein:DNA ratio (Low stringency).

    • Round 4-10: 1:1 to 10:1 protein:DNA ratio (High stringency).[1][2]

  • Partitioning: Use Nitrocellulose filters (for proteins) or magnetic beads (for tagged targets).[1][2] Wash 3-5 times with Selection Buffer.[1][2]

  • Elution: Elute bound DNA with 7 M Urea/EDTA and heat (95°C, 5 min).

Step 4: PCR Regeneration

Amplification is the most critical step when using ADG.[1][2]

  • PCR Mix:

    • Eluted DNA: 10 µL[1]

    • Primers (Fwd/Rev): 0.5 µM each[1][2]

    • dNTP Mix (A, C, T, ADG-G): 200 µM each

    • Polymerase: KOD XL[1]

  • Cycling:

    • 95°C: 30 sec[1]

    • 55°C: 20 sec

    • 72°C: 45 sec (Allow extra time for modified base incorporation)

    • Cycles: Pilot reaction recommended to determine optimal cycle number (usually 8–15) to prevent over-amplification artifacts.[1][2]

Characterization & Sequencing[1][5]

Sequencing "Transparency"

A major advantage of ADG is its compatibility with standard sequencing pipelines.[1][2]

  • Sanger/NGS: When the ADG-modified aptamer is sequenced, the polymerase used in the sequencing reaction (e.g., BigDye) will incorporate Cytosine opposite the ADG residues.[1][2]

  • Result: The returned sequence will show "Guanine" at the ADG positions.[1][2]

  • Action: You must mentally (or computationally) map "G" in the sequence data back to "ADG" for your final aptamer synthesis.

Binding Affinity (Kd) Determination

To validate the final aptamer, you must synthesize the specific sequence using ADG phosphoramidites or enzymatic incorporation.[1][2]

  • Protocol: Perform a Filter Binding Assay or Surface Plasmon Resonance (SPR).[1][2]

  • Control: Synthesize the same sequence using standard Guanosine. Compare the

    
     of the ADG-aptamer vs. the G-aptamer.
    
    • Success: The ADG-aptamer should show tighter binding or higher stability than the G-variant.[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
Low PCR Yield Polymerase stalling at ADG residues.Switch to Deep Vent (exo-) or KOD XL.[1][2] Increase extension time (1 min/kb). Increase ADG-dGTP concentration.
Smearing on Gel Incomplete extension or primer dimers.[1][2]Optimize annealing temp. Reduce primer concentration.[1][2] Perform "Hot Start" manually.[1][2]
Loss of Affinity ADG modification disrupts essential G-contacts.This is expected for some sequences.[1][2][5] Screen more clones. The library will evolve to utilize the ADG features.
Sequencing Failure Secondary structure is too stable.[1][2]Add 5% DMSO or Betaine to the sequencing reaction.[1][2] ADG-rich regions can form very stable structures.[1][2]

References

  • Seela, F., & Driller, H. (1989).[1][2] Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine: synthesis and duplex stability.[1][2] Nucleic Acids Research.[1][2] Link

  • Kondhare, D. D., et al. (2020).[1][2] Synthesis of clickable 5-aza-7-deaza-2'-deoxyguanosine and its application in DNA labeling.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4][6][7] Link

  • Hollenstein, M. (2012).[1][2] Synthesis of deoxynucleoside triphosphates and their application in SELEX. Molecules.[1][2][3][4][6][7][8][9][10] Link[1][2]

  • Siegmund, V., et al. (2012).[1][2] Screening mutant DNA polymerases for the efficient incorporation of modified nucleotides. Angewandte Chemie International Edition.[1][2] Link[1][2]

Sources

Application of 5-Aza-7-deaza Guanosine in Nanobiotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Targeted Therapeutics and Diagnostics

The convergence of nanotechnology and molecular biology has paved the way for the development of highly specific and efficient therapeutic and diagnostic platforms. Within this landscape, the nucleoside analog 5-Aza-7-deaza Guanosine is emerging as a molecule of significant interest. Its unique chemical architecture, differing from the canonical guanosine, offers novel opportunities for the functionalization of nanomaterials, leading to innovative applications in targeted drug delivery, bio-imaging, and diagnostics. This technical guide provides a comprehensive overview of the application of 5-Aza-7-deaza Guanosine in nanobiotechnology, complete with detailed protocols for the synthesis of functionalized nanoparticles and their subsequent in vitro evaluation.

I. The Rationale: Why 5-Aza-7-deaza Guanosine?

5-Aza-7-deaza Guanosine is a structural analog of guanosine, a fundamental component of DNA and RNA. The strategic replacement of nitrogen at position 7 with a carbon and at position 5 with a nitrogen atom fundamentally alters the molecule's electronic and hydrogen-bonding properties. This modification imparts several advantageous characteristics for nanobiotechnology applications:

  • Altered Base Pairing and Recognition: The repositioning of nitrogen atoms changes the hydrogen bond donor-acceptor pattern, allowing for the formation of non-standard base pairs. This property can be exploited in the design of DNA-based nanostructures and biosensors.

  • Enhanced Chemical Stability: The 7-deaza modification can confer increased resistance to enzymatic degradation, a desirable trait for in vivo applications.

  • Versatile Functionalization: The 7-position of the deazapurine scaffold is amenable to chemical modification, allowing for the introduction of functional groups necessary for conjugation to nanoparticles.

  • Intrinsic Therapeutic Potential: As a nucleoside analog, 5-Aza-7-deaza Guanosine and its derivatives have shown potential as antiviral and anticancer agents.[1] Nanoparticle-based delivery can enhance the therapeutic efficacy of these compounds while minimizing systemic toxicity.[2]

II. Crafting the Nanoconjugate: A Step-by-Step Approach

The successful application of 5-Aza-7-deaza Guanosine in nanobiotechnology hinges on its stable and efficient conjugation to a nanoparticle carrier. This section outlines two robust strategies for achieving this: "click chemistry" for a wide range of nanoparticle types and thiol-gold chemistry for gold nanoparticles.

A. Synthesis of "Clickable" 5-Aza-7-deaza Guanosine

The introduction of a "clickable" functional group, such as a terminal alkyne, onto the 5-Aza-7-deaza Guanosine molecule is a crucial first step for subsequent conjugation via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This is typically achieved through a Sonogashira cross-coupling reaction.[4]

Workflow for Synthesis of Alkyne-Modified 5-Aza-7-deaza Guanosine:

G cluster_0 Part A: Synthesis of 'Clickable' Nucleoside Start 7-Iodo-5-aza-7-deazaguanosine Reaction Sonogashira Cross-Coupling (Pd catalyst, Cu(I) co-catalyst, terminal alkyne, amine base) Start->Reaction Product Alkyne-modified 5-Aza-7-deaza Guanosine Reaction->Product Purification Purification (e.g., HPLC) Product->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: Synthesis of alkyne-functionalized 5-Aza-7-deaza Guanosine.

Protocol 1: Sonogashira Cross-Coupling for Alkyne Functionalization

This protocol provides a general guideline for the Sonogashira coupling of a terminal alkyne to 7-Iodo-5-aza-7-deazaguanosine. Optimization may be required based on the specific alkyne used.

Materials:

  • 7-Iodo-5-aza-7-deazaguanosine

  • Terminal alkyne (e.g., propargyl alcohol, 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

  • Copper(I) iodide (CuI, 0.2 eq)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 3 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 7-Iodo-5-aza-7-deazaguanosine in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst and CuI to the reaction mixture.

  • Reagent Addition: Add the terminal alkyne and the amine base.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the alkyne-modified 5-Aza-7-deaza Guanosine.

  • Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

B. Nanoparticle Conjugation

With the "clickable" nucleoside in hand, it can be conjugated to azide-modified nanoparticles. Alternatively, for gold nanoparticles, a thiol-modified nucleoside can be directly attached.

Workflow for Nanoparticle Conjugation:

G cluster_1 Part B: Nanoparticle Conjugation Alkyne_Nucleoside Alkyne-modified Nucleoside Click_Reaction CuAAC 'Click' Reaction (Cu(I) catalyst, ligand) Alkyne_Nucleoside->Click_Reaction Azide_NP Azide-modified Nanoparticle Azide_NP->Click_Reaction Conjugate 5-Aza-7-deaza Guanosine -Nanoparticle Conjugate Click_Reaction->Conjugate Purification_NP Purification (Centrifugation/Dialysis) Conjugate->Purification_NP Characterization_NP Characterization (DLS, TEM, Zeta Potential) Purification_NP->Characterization_NP

Caption: Conjugation of the modified nucleoside to nanoparticles.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified nucleoside to azide-functionalized nanoparticles.

Materials:

  • Alkyne-modified 5-Aza-7-deaza Guanosine

  • Azide-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS or other biocompatible buffer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in degassed buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized nanoparticles and the alkyne-modified 5-Aza-7-deaza Guanosine in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Initiation: Add the CuSO₄/THPTA premix to the nanoparticle/nucleoside mixture, followed by the addition of the sodium ascorbate solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.

  • Storage: Resuspend the purified nanoparticle conjugates in an appropriate buffer for storage.

Protocol 3: Thiol-Gold Chemistry for Gold Nanoparticles (AuNPs)

This protocol is for the direct attachment of a thiol-modified 5-Aza-7-deaza Guanosine to AuNPs.[5]

Materials:

  • Thiol-modified 5-Aza-7-deaza Guanosine

  • Colloidal gold nanoparticle solution

  • "Salt-aging" solutions (e.g., graded concentrations of NaCl in buffer)

Procedure:

  • Nucleoside Reduction (if necessary): If the thiol group is protected (e.g., as a disulfide), reduce it using a suitable reducing agent like DTT, followed by purification.

  • Initial Conjugation: Add the thiol-modified nucleoside to the colloidal gold solution and allow it to incubate for several hours at room temperature.

  • Salt Aging: Gradually increase the salt concentration of the solution over 24-48 hours. This process facilitates the displacement of the citrate capping agent and promotes the formation of a stable gold-thiol bond.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing unreacted nucleoside and resuspend the pellet in a suitable buffer. Repeat this washing step multiple times.

  • Characterization: Confirm the successful conjugation and assess the stability of the AuNP conjugates.

III. Characterization of the Nanoconjugate: Ensuring Quality and Consistency

Thorough characterization of the synthesized 5-Aza-7-deaza Guanosine-nanoparticle conjugates is essential to ensure their quality, stability, and suitability for downstream applications.

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)[6]To determine the hydrodynamic diameter, size distribution, and visualize the shape and aggregation state of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Conjugation Efficiency UV-Vis Spectroscopy, Fluorescence Spectroscopy (if applicable), HPLC[7]To quantify the amount of 5-Aza-7-deaza Guanosine conjugated to the nanoparticles.
Stability DLS and Zeta Potential measurements over time in relevant biological mediaTo evaluate the colloidal stability of the conjugates under physiological conditions.

IV. In Vitro Evaluation: Assessing Therapeutic and Diagnostic Potential

Once characterized, the 5-Aza-7-deaza Guanosine-nanoparticle conjugates can be evaluated in vitro to determine their biological activity and potential for therapeutic or diagnostic applications.

A. Drug Loading and Release Studies

For applications in drug delivery, it is crucial to determine the drug loading capacity and the release profile of the nanoconjugate.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

  • Separation of Free Drug: After synthesis and purification, separate the nanoparticles from the supernatant containing the un-encapsulated drug by centrifugation.

  • Quantification of Free Drug: Measure the concentration of 5-Aza-7-deaza Guanosine in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[7]

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 5: In Vitro Drug Release Assay

This protocol simulates the release of the drug from the nanoparticles under physiological conditions.[8][9]

  • Setup: Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cutoff.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, or an acidic buffer to simulate the endosomal environment) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the aliquots using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

B. Cell-Based Assays

Cell-based assays are essential for evaluating the biocompatibility, cellular uptake, and therapeutic efficacy of the nanoconjugates.

Workflow for In Vitro Cellular Assays:

G cluster_2 Part C: In Vitro Cellular Evaluation Conjugate_Final Purified Nanoconjugate Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Conjugate_Final->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry, Confocal Microscopy) Conjugate_Final->Uptake Efficacy Therapeutic Efficacy Assay (e.g., Viral Plaque Assay, Apoptosis Assay) Conjugate_Final->Efficacy Cell_Culture Target Cell Line (e.g., Cancer or Virally Infected Cells) Cell_Culture->Cytotoxicity Cell_Culture->Uptake Cell_Culture->Efficacy Results Data Analysis and Interpretation Cytotoxicity->Results Uptake->Results Efficacy->Results

Caption: Workflow for the in vitro evaluation of nanoconjugates.

Protocol 6: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the 5-Aza-7-deaza Guanosine-nanoparticle conjugates, free drug, and empty nanoparticles as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Protocol 7: Cellular Uptake Analysis by Flow Cytometry

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.[11][12]

  • Fluorescent Labeling (if necessary): If the nanoparticles are not intrinsically fluorescent, they can be co-labeled with a fluorescent dye.

  • Cell Treatment: Treat cells with the fluorescently labeled nanoconjugates for various time points.

  • Cell Harvesting: Wash the cells to remove non-internalized nanoparticles and harvest them by trypsinization.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity per cell.

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.

V. Potential Applications in Nanobiotechnology

The unique properties of 5-Aza-7-deaza Guanosine-functionalized nanoparticles open up a range of exciting possibilities in nanobiotechnology:

  • Targeted Cancer Therapy: By conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, these nanoconjugates can be directed to cancer cells, delivering the therapeutic 5-Aza-7-deaza Guanosine derivative specifically to the tumor site.[13][14] This approach can enhance the drug's efficacy while minimizing off-target effects.

  • Antiviral Drug Delivery: The antiviral properties of 5-Aza-7-deaza Guanosine can be harnessed for the treatment of viral infections.[1] Nanoparticle delivery can improve the pharmacokinetic profile of the drug and facilitate its delivery to infected cells.[15]

  • Bio-imaging and Diagnostics: The ability to incorporate fluorescent dyes or other imaging agents onto the nanoparticle platform, alongside 5-Aza-7-deaza Guanosine, allows for the development of theranostic agents that can simultaneously visualize and treat diseased tissues.

  • Advanced DNA Nanostructures: The altered base-pairing properties of 5-Aza-7-deaza Guanosine can be utilized in the construction of novel DNA-based nanomaterials with unique structural and functional characteristics.

VI. Future Perspectives and Conclusion

The application of 5-Aza-7-deaza Guanosine in nanobiotechnology is a rapidly evolving field with immense potential. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and in vitro evaluation of these novel nanoconjugates. Future research will likely focus on the in vivo evaluation of these systems in relevant animal models of cancer and infectious diseases, as well as the development of more sophisticated, multi-functional nanoparticle platforms. The continued exploration of the unique chemistry of 5-Aza-7-deaza Guanosine will undoubtedly unlock new and exciting opportunities at the interface of materials science, chemistry, and medicine.

References

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. (2024). Molecules. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). ACS Chemical Biology. [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2021). Molecules. [Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. (2005). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. (n.d.). Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]

  • TEM and DLS characterization of NPs. A. TEM image and B. DLS graph of... (n.d.). ResearchGate. [Link]

  • Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen. (2021). Cancers. [Link]

  • Drug loading and encapsulation efficiency values determined by the HPLC method. (n.d.). ResearchGate. [Link]

  • Preclinical testing of antiviral siRNA therapeutics delivered in lipid nanoparticles in animal models - a comprehensive review. (2025). Journal of Nanobiotechnology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). Pharmaceutics. [Link]

  • DNA Gold Nanoparticle Conjugates Incorporating Thiooxonucleosides: 7-deaza-6-thio-2'-deoxyguanosine as Gold Surface Anchor. (2013). Chemistry. [Link]

  • Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. (2019). Analytical Chemistry. [Link]

  • In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. (2019). Dissolution Technologies. [Link]

  • Synthesis of Thiol-Derivatized Gold Nanoparticles in a 2-Phase Liquid-Liquid System. (n.d.). ResearchGate. [Link]

  • Development of nanoparticle-delivery systems for antiviral agents: A review. (2021). Journal of Controlled Release. [Link]

  • Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • Cellular Uptake of Nanoparticles: A Flow Cytometry Insights. (n.d.). ResearchGate. [Link]

  • Cytotoxicity assays of the functionalized MWCNTs. (a) MTT assay... (n.d.). ResearchGate. [Link]

  • Tumor Microenvironment Regulation and Cancer Targeting Therapy Based on Nanoparticles. (2022). International Journal of Molecular Sciences. [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2021). Materials Horizons. [Link]

  • Experimental considerations on the cytotoxicity of nanoparticles. (2014). Journal of Korean Medical Science. [Link]

  • Antiviral Potential of Nanoparticles—Can Nanoparticles Fight Against Coronaviruses? (2020). Nanomaterials. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.). ResearchGate. [Link]

  • A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. (2017). SciSpace. [Link]

  • Development of High‐Drug‐Loading Nanoparticles. (2020). UQ eSpace. [Link]

  • Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. (2023). Nanoscale Advances. [Link]

  • Tumor-targeted responsive nanoparticles for MRI and therapy. (2024). News-Medical.net. [Link]

  • Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (n.d.). ScholarWorks@UARK. [Link]

  • Nanoparticles as a novel and promising antiviral platform in veterinary medicine. (n.d.). ResearchGate. [Link]

  • Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. (n.d.). ILAR Journal. [Link]

  • (a) MTT toxicity assay results for unfunctionalized and amine functionalized silicalite nanoparticles at three different concentrations. (n.d.). ResearchGate. [Link]

  • Nano-Size Complex Products In Vitro Release Testing (IVRT). (n.d.). FDA. [Link]

  • Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. (2023). Nanoscale Advances. [Link]

  • The MTT and Crystal Violet Assays: Potential Confounders in Nanoparticle Toxicity Testing. (2016). Journal of the Association for Laboratory Automation. [Link]

  • Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation. (n.d.). Patsnap. [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). Nanomaterials. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). Pharmaceutics. [Link]

  • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. (2020). Molecules. [Link]

  • Drug Loading in Chitosan-Based Nanoparticles. (2024). Pharmaceutics. [Link]

  • Gold nanoparticles inhibit orthotopic tumors in a murine PDX model. (n.d.). ResearchGate. [Link]

  • Preclinical animal models to evaluate therapeutic antiviral antibodies. (2024). Antiviral Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aza-7-deaza Guanosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oligonucleotides containing 5-Aza-7-deaza Guanosine (5N7CG). This modified nucleoside, an isomer of guanine, is a valuable tool for researchers exploring nucleic acid structure and function, particularly in the context of expanding the genetic alphabet.[1] However, its unique structure presents specific challenges during solid-phase synthesis.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple procedural lists, we will delve into the chemical principles underlying each step to empower you to diagnose and resolve issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Aza-7-deaza-G-containing oligonucleotides. Each issue is presented in a question-and-answer format, detailing probable causes and providing validated solutions.

Issue 1: Low Coupling Efficiency at the 5-Aza-7-deaza-G Insertion Site

Q: My trityl analysis shows a significant drop in step-wise coupling efficiency (>5%) specifically when the 5-Aza-7-deaza-G phosphoramidite is added. What is causing this and how can I fix it?

A: This is a common issue when incorporating modified phosphoramidites. The drop in efficiency can be attributed to several factors related to the unique structure of 5-Aza-7-deaza-G.

Causality Explained: The phosphoramidite coupling reaction is a nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on a phosphoramidite activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[][] Modified nucleosides can exhibit different reactivity due to steric hindrance or altered electronic properties of the phosphoramidite. The 5-Aza-7-deaza-G structure, while isomeric to guanine, may present a slightly different steric profile to the synthesizer's fluidics and the growing DNA chain, slowing down the reaction kinetics. Furthermore, the phosphoramidite itself may be more susceptible to hydrolysis if there is any moisture in the system.[4]

Solutions & Protocols:

  • Extend Coupling Time: The most direct solution is to increase the time allowed for the coupling reaction. Standard coupling times for A, G, C, and T are often 30-45 seconds. For the 5-Aza-7-deaza-G monomer, extend this specifically.

    • Protocol: Program a special synthesis cycle for the 5-Aza-7-deaza-G base. Increase the coupling step time to 3-5 minutes. Monitor the subsequent trityl release to confirm if the efficiency has improved. For particularly stubborn sequences, this can be extended up to 10 minutes.

  • Use a More Potent Activator: While standard activators like 1H-tetrazole work well for canonical bases, sterically demanding modifications often benefit from more reactive activators.[5][6]

    • Protocol: Replace the standard 1H-tetrazole activator with 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is highly soluble in acetonitrile and is an excellent, less acidic choice that can increase coupling rates.[5] Ensure the activator concentration is optimal (typically 0.25 M to 0.5 M).

  • Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry.[4] It reacts with the activated phosphoramidite, effectively capping the chain and terminating synthesis.

    • Protocol: Use fresh, anhydrous grade (<30 ppm H₂O) acetonitrile for all reagents. Store the 5-Aza-7-deaza-G phosphoramidite under argon or nitrogen in a desiccator. When dissolving the phosphoramidite, use a syringe to transfer anhydrous acetonitrile to the vial, which is kept under a positive pressure of inert gas.[4]

Workflow for Troubleshooting Low Coupling Efficiency:

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Unexpected Peaks in Mass Spectrometry (MS) Analysis

Q: My final oligonucleotide mass spectrum shows the correct mass, but also a significant peak at M+16 Da. What is this modification?

A: The M+16 peak corresponds to the oxidation of your oligonucleotide. While standard iodine oxidation is generally robust, some modified nucleobases, particularly 7-deaza purines, can be sensitive to it.[7][8]

Causality Explained: The standard oxidation step in oligonucleotide synthesis converts the unstable phosphite triester linkage into a stable phosphate triester. This is typically done using iodine (I₂) in a THF/water/pyridine solution. However, the electron-rich pyrrolo[2,3-d]pyrimidine core of 7-deaza purines can be susceptible to side reactions with iodine, including potential oxidation of the base itself.[7] While some 7-deaza analogs like 7-deaza-8-aza-dG are reported to be stable to standard iodine oxidation, the specific electronic properties of 5-Aza-7-deaza-G may increase its sensitivity.[7]

Solutions & Protocols:

  • Use a Non-Iodine Oxidizer: Several alternative, milder oxidizing agents are available that can prevent base modification.

    • Protocol: Replace the standard iodine oxidizer with a 0.5 M solution of (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[8] A 3-minute oxidation time with CSO is typically sufficient.[8] Alternatively, tert-Butyl hydroperoxide (TBHP) can be used.[9]

Recommended Oxidation Conditions:

OxidizerConcentration & SolventTimeNotes
Standard Iodine 0.02 M I₂ in THF/H₂O/Pyridine30 secPotential for side reactions with sensitive bases.
CSO 0.5 M in Anhydrous Acetonitrile3 minMilder, non-aqueous option. Recommended for 7-deaza-G.[8]
TBHP 1.1 M in Methylene Chloride1 minEffective alternative to iodine.[9]
Issue 3: Incomplete Deprotection or Base Modification

Q: After cleavage and deprotection, I see broadening of peaks on my HPLC trace or multiple adducts in my mass spectrum. Could the 5-Aza-7-deaza-G be reacting with the deprotection solution?

A: Yes, this is a distinct possibility. The choice of protecting groups on the canonical bases and the deprotection conditions are critical when a sensitive modified base is present.

Causality Explained: Standard oligonucleotide synthesis often uses benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG. Deprotection requires harsh conditions, typically concentrated ammonium hydroxide at 55°C for 8-17 hours, to remove these groups.[10] The 5-Aza-7-deaza-G nucleobase has a different electronic structure than guanine and may be susceptible to degradation or modification under these prolonged, basic conditions.[11] For example, incomplete deprotection of other bases will lead to a heterogeneous mixture, while harsh conditions might lead to ring-opening or other modifications of the 5-Aza-7-deaza-G base itself.

Solutions & Protocols:

  • Use UltraMild Protecting Groups: The most robust solution is to synthesize the entire oligonucleotide using monomers with protecting groups that can be removed under much milder conditions.

    • Protocol: Use Pac-dA, Ac-dC, and iPr-Pac-dG phosphoramidites for the standard bases. These can be deprotected using ammonium hydroxide at room temperature for 2 hours or with 0.05 M potassium carbonate in methanol for 4 hours.[10] These conditions are significantly gentler and less likely to affect the 5-Aza-7-deaza-G modification.

  • Use AMA for Rapid Deprotection: If UltraMild phosphoramidites are not available, a mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA) can significantly reduce deprotection times.

    • Protocol: Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%) for 10 minutes at 65°C.[12] This is often sufficient to fully deprotect standard bases while minimizing exposure of the modified oligo to harsh conditions. Note: AMA requires the use of Ac-dC instead of Bz-dC to prevent base modification of cytosine.[12]

Frequently Asked Questions (FAQs)

Q1: What is 5-Aza-7-deaza Guanosine?

A: 5-Aza-7-deaza Guanosine is a structural isomer of the natural nucleoside guanosine. In this analog, the nitrogen atom at position 7 and the carbon atom at position 5 of the purine ring are swapped.[1] This seemingly small change significantly alters the hydrogen bonding properties on the Hoogsteen edge of the base and its electronic characteristics, without disrupting the Watson-Crick face.[1][11] This makes it a powerful tool for studying DNA recognition, forming alternative base pairs, and preventing G-quadruplex formation.[13][14]

Sources

Technical Support Center: Optimizing Click Chemistry with 5-Aza-7-deaza Guanosine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting CuAAC Reactions for 5-Aza-7-deaza Guanosine Analogs[1]

Executive Summary: The Molecule & The Mechanism

You are working with 5-Aza-7-deaza Guanosine (often abbreviated as 5-aza-c⁷G or part of the "Hachimoji" expanded genetic alphabet). This is not a standard guanine; it is an isomer where Nitrogen-7 is replaced by Carbon (c⁷) and Nitrogen is introduced at the bridgehead position-5 (5-aza).[2]

Why this matters for Click Chemistry:

  • Electronic Alteration: The 5-aza modification significantly alters the electron density of the purine ring.[1] While 7-deaza-dG is known to reduce fluorescence quenching of adjacent dyes, the 5-aza core introduces unique pKa shifts (protonation at N1/triazine moiety ~pKa 3.7) that can affect stability under harsh catalytic conditions.[1]

  • The Click Handle: Typically, the alkyne or azide handle is attached at the C7 position .[1] This is the "safe zone" that minimizes interference with Watson-Crick base pairing (or its Hachimoji equivalent) while projecting the label into the major groove.

  • Reaction Sensitivity: Unlike standard DNA labeling, this scaffold requires strict control over Reactive Oxygen Species (ROS) .[1] The electron-rich nature of the 7-deaza core makes it susceptible to oxidative damage by the very copper species required to catalyze the reaction.

Critical Optimization Parameters

Before starting your experiment, review these three pillars of reaction integrity.

A. The Ligand: THPTA vs. TBTA
  • Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][3][4]

  • The "Why": TBTA is poorly water-soluble and requires high percentages of DMSO/DMF, which can denature secondary structures or precipitate oligonucleotides.[1] THPTA is fully water-soluble and, crucially, acts as a sacrificial antioxidant .[1] It intercepts hydroxyl radicals generated by the Cu(I)/Ascorbate cycle, protecting the 5-aza-7-deaza core from oxidative degradation.

B. The Copper Source: In Situ Reduction
  • Recommendation: Use CuSO₄ (Cu(II)) + Sodium Ascorbate rather than Cu(I) salts (like CuBr).[1]

  • The "Why": Direct Cu(I) salts are unstable and prone to oxidation before the reaction starts.[1] Generating Cu(I) in situ ensures a steady, low-level supply of the active catalyst.

C. pH Control
  • Recommendation: Maintain pH 7.0–7.5 .[1]

  • The "Why": 5-aza nucleosides can be hydrolytically unstable.[1] While the 7-deaza fusion stabilizes the ring compared to 5-azacytidine, highly alkaline conditions (often used to accelerate click reactions) can promote ring opening or oxidation of the ethynyl handle to a ketone, killing the reaction.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is low (<30%), and I see starting material on the HPLC/PAGE. What is wrong?

  • Diagnosis: Catalyst deactivation by atmospheric oxygen.[1]

  • The Fix:

    • Degas all buffers (freeze-pump-thaw or vigorous helium sparging) before adding the catalyst.[1]

    • Increase Ligand:Copper ratio. Standard is 1:1 or 2:1. Move to 5:1 (THPTA:Cu) . The excess ligand protects the Cu(I) from oxidation, keeping the "engine" running longer.[1]

    • Fresh Ascorbate: Sodium ascorbate oxidizes rapidly in solution (turning yellow).[1] Use a freshly prepared stock solution every time.[1]

Q2: I see a "smear" or multiple side-products instead of a clean labeled band.

  • Diagnosis: Oxidative damage (ROS attack) on the 5-aza-7-deaza guanine base.

  • The Fix:

    • Add Aminoguanidine (1–5 mM) to the reaction mixture. It scavenges dehydroascorbate byproducts that can cross-link proteins or DNA.[1]

    • Lower the final Cu concentration.[1] If using 1 mM, drop to 100–200 µM and extend reaction time.

    • Cool it down. Run the reaction at 4°C overnight instead of 37°C for 1 hour. This slows ROS generation more than the click rate.[1]

Q3: The product precipitates immediately upon adding the copper premix.

  • Diagnosis: Ligand-Copper complex insolubility or "salting out" of the oligonucleotide.[1]

  • The Fix:

    • Premix CuSO₄ and THPTA in a small volume before adding to the main reaction. This ensures the complex forms correctly.[1]

    • If using TBTA, switch to THPTA .[1]

    • Ensure your organic co-solvent (DMSO/DMF) does not exceed 20% of the final volume.[1]

Q4: My fluorescence signal is lower than expected, even with full conversion.

  • Diagnosis: Quenching by the nucleobase (PET).[1]

  • The Fix:

    • While 7-deaza-G quenches less than G, it is not inert.[1] Ensure your linker length (between the triazole and the fluorophore) is sufficient (at least C3–C6 spacer) to decouple the dye electronically from the base.[1]

    • Verify the integrity of the 5-aza ring.[1] If the ring has opened/degraded, the electronic properties change unpredictably.[1]

Optimized Experimental Protocol

Objective: Labeling a 7-ethynyl-5-aza-7-deaza-dG modified oligonucleotide with an Azide-Fluorophore.

Reagents Table:

ComponentStock Conc.Final Conc.Role
Oligonucleotide 100 µM (Water)1–5 µMSubstrate (Alkyne)
Azide-Label 10 mM (DMSO)20–50 µMLabel (2–5x excess)
CuSO₄ 20 mM (Water)100 µMCatalyst Source
THPTA Ligand 50 mM (Water)500 µMCu(I) Stabilizer (5:1 ratio)
Na-Ascorbate 100 mM (Fresh)2.5 mMReductant
Buffer 100 mM Na-Phosphate50 mM (pH 7.[3]0)Solvent/Buffer
DMSO 100%10–20% (v/v)Solubilizer for Azide

Step-by-Step Workflow:

  • Preparation: Calculate volumes. Prepare fresh Sodium Ascorbate. Degas the Phosphate Buffer.[1]

  • Annealing (Optional): If the oligo has strong secondary structure, heat to 90°C for 2 min and snap-cool on ice to expose the alkyne handle.

  • Assembly: In a PCR tube, add in order:

    • Water/Buffer[1][3][5]

    • Oligonucleotide[3][4][6][7]

    • DMSO (if needed)[3]

    • Azide-Label[1]

  • Catalyst Premix (Critical): In a separate tube, mix the THPTA and CuSO₄ .[1] Incubate for 1 minute. The solution should remain clear/light blue.[1]

  • Activation: Add the Catalyst Premix to the main reaction tube.[1]

  • Initiation: Add the Sodium Ascorbate last. Cap immediately and mix gently (do not vortex vigorously to avoid introducing oxygen).

  • Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours in the dark.

  • Quenching & Purification: Add EDTA (final 10 mM) to strip the copper. Purify via Ethanol Precipitation or Size Exclusion Chromatography (e.g., NAP-5 columns) to remove excess dye and copper.[1]

Mechanistic Visualization

The following diagram illustrates the optimized CuAAC pathway and the critical role of THPTA in preventing ROS-mediated degradation of the 5-Aza-7-deaza scaffold.

G cluster_0 Reaction Components cluster_1 Catalytic Cycle Alkyne 5-Aza-7-deaza-dG (Alkyne Handle) Product Triazole-Linked Conjugate Alkyne->Product Click Reaction Azide Azide-Fluorophore Azide->Product Cu2 Cu(II)SO4 Cu1 Cu(I)-THPTA (Active Catalyst) Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 ROS Hydroxyl Radicals (ROS) Asc->ROS Side Reaction with O2 Cu1->Product Catalyzes Degradation Oxidative Damage (Ring Opening) Cu1->Degradation Prevents ROS->Cu1 Scavenged by Ligand (THPTA) ROS->Degradation Attacks DNA

Caption: Schematic of the CuAAC reaction showing the dual role of the Cu(I)-THPTA complex: catalyzing triazole formation while sequestering copper to prevent ROS-mediated degradation of the sensitive 5-aza-7-deaza scaffold.

References
  • Kondhare, D. D., et al. (2020). "Alkynylated and Dendronized 5-Aza-7-deazaguanine Nucleosides: Cross-Coupling with Tripropargylamine and Linear Alkynes, Click Functionalization, and Fluorescence of Pyrene Adducts."[1] The Journal of Organic Chemistry. [8]

  • Seela, F., & Kröschel, R. (2003). "The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives."[1][6] Nucleic Acids Research.[1][3][6][8]

  • El-Sagheer, A. H., & Brown, T. (2010). "Click chemistry with DNA."[1] Chemical Society Reviews.[1]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation."[1][9] Current Protocols in Chemical Biology.

  • Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks."[1][10] Science.

Sources

Technical Support Center: 5-Aza-7-deaza Guanosine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Impurity Profiles in 5-Aza-7-deaza-2'-deoxyguanosine (5-Aza-7-deaza-dG) Reactions.

Executive Summary

5-Aza-7-deaza-2'-deoxyguanosine is a "hybrid" nucleoside analogue designed to overcome the limitations of traditional epigenetic modifiers. While the 7-deaza modification stabilizes the glycosidic bond (preventing enzymatic cleavage by adenosine deaminase), the 5-aza position introduces a specific vulnerability: hydrolytic ring opening of the triazine moiety.

This guide addresses the three most common impurity classes:

  • Hydrolytic Degradants (Ring-opened species).

  • Stereochemical Isomers (

    
    -anomers from non-stereospecific synthesis).
    
  • Oligonucleotide Synthesis Byproducts (Truncations and branching).

Module 1: Hydrolytic Instability (The "5-Aza" Vulnerability)[1]

Context: The 5-aza position (N5) renders the C6 atom highly electrophilic. In aqueous solutions, particularly at alkaline pH, water attacks this position, leading to ring opening. This is the primary degradation pathway during storage and long incubation periods.

FAQ: Hydrolysis & Stability

Q: I see a peak with a mass shift of +18 Da. Is this a synthesis adduct? A: Likely not. A +18 Da shift is the signature of hydration , the first step in the degradation of the 5-aza ring. This intermediate is unstable and eventually leads to ring opening (formylation). If you subsequently see a loss of mass (e.g., -28 Da from the +18 species), it indicates deformylation (loss of CO).

Q: My compound degrades during LC-MS analysis. Why? A: 5-aza compounds are sensitive to the heat generated in the ESI source and acidic mobile phases. If your method uses high concentrations of Formic Acid (>0.1%) or high source temperatures (>350°C), you may be inducing degradation during analysis.

Q: What is the optimal pH for storage? A: Unlike natural guanosine, 5-aza analogs are most stable in slightly acidic to neutral conditions (pH 6.0–7.0). Avoid alkaline buffers (pH > 8.0) as hydroxide ions catalyze the ring-opening reaction rapidly.

Visualizing the Degradation Pathway

HydrolysisPathway Intact Intact 5-Aza-7-deaza-dG (MW: ~282 Da) Transition Hydrated Intermediate (+18 Da, unstable) Intact->Transition Nucleophilic Attack (H2O) @ C6 Position RingOpen Ring-Opened Formyl Derivative (Non-aromatic) Transition->RingOpen Ring Cleavage Deformylated Deformylated Product (Loss of CO) RingOpen->Deformylated Deformylation (-28 Da)

Figure 1: The hydrolytic degradation cascade of the 5-aza heterocyclic ring.

Module 2: Synthetic Impurities (Stereochemistry)

Context: The synthesis of 5-aza-7-deaza-dG typically involves the glycosylation of an imidazo[1,2-a]-s-triazine base.[1] Unlike natural biosynthesis, chemical glycosylation is not stereospecific , often yielding a mixture of


 (active) and 

(inactive) anomers.
FAQ: Isomer Identification

Q: I have two peaks with identical Mass (m/z) but different retention times. What are they? A: These are likely the


 and 

anomers
.
  • 
    -anomer:  The biologically active form. Usually elutes second on standard C18 columns due to specific conformational hydrogen bonding.
    
  • 
    -anomer:  The impurity. Often elutes earlier.
    
  • Action: You cannot distinguish these by MS alone. You must rely on retention time comparison with a certified standard or 1H-NMR (checking the

    
     coupling constant).
    

Q: Can I separate these anomers using standard Prep-HPLC? A: Yes, but it requires high-efficiency columns. A standard flash cartridge is often insufficient. Use a high-surface-area C18 prep column (e.g., 5


m particle size) with a shallow gradient (e.g., 0.5% acetonitrile increase per minute).
Module 3: Oligonucleotide Synthesis Troubleshooting

Context: When incorporating 5-aza-7-deaza-dG phosphoramidites into DNA/RNA chains, the "5-aza" ring is sensitive to the standard oxidation (Iodine/Water) and deprotection (Ammonia) steps.

Troubleshooting Table: Oligo Impurities
ObservationProbable CauseMechanismCorrective Action
Peak (n-1) Coupling FailureSteric hindrance of the 7-deaza/5-aza base preventing next base addition.Increase coupling time (from 2 min to 6 min) and activator concentration (0.3 M ETT).
Peak (+16 Da) Oxidation DamageThe 7-deaza position is electron-rich and prone to oxidation by Iodine.Use non-aqueous oxidizers (e.g., CSO) or mild iodine solutions (0.02 M).
Broad/Split Peaks Incomplete DeprotectionThe exocyclic amine protection (e.g., DMF or Ibu) is not fully removed.Use "UltraMild" deprotection chemistry (Potassium Carbonate in Methanol) instead of harsh Ammonium Hydroxide.
Mass (+53 Da) Acrylonitrile AdductReaction with acrylonitrile (from cyanoethyl group removal) on the N-3 position.Wash the column with 10% diethylamine in acetonitrile before oxidation to scavenge acrylonitrile.
Protocol: High-Resolution LC-MS for Impurity Profiling

Objective: To separate the


 anomers and identify hydrolytic degradants without inducing thermal degradation.

Methodology: This protocol utilizes a lower temperature and a Formic Acid/Ammonium Formate buffer system to preserve the labile 5-aza ring.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8

    
    m.
    
  • Temperature: 25°C (Strictly controlled; do not exceed 30°C).

  • Flow Rate: 0.3 mL/min.

2. Mobile Phases:

  • Phase A: 10 mM Ammonium Formate in Water (pH ~6.5). Note: Avoid pure water/formic acid which is too acidic.

  • Phase B: Acetonitrile.

3. Gradient Profile:

Time (min)% Phase BEvent
0.02%Equilibration
2.02%Isocratic Hold (Salt elution)
15.030%Linear Gradient (Separates Anomers)
18.095%Wash
20.02%Re-equilibration

4. MS Settings (ESI Positive):

  • Gas Temp: 300°C (Lower than standard 350°C).

  • Fragmentor Voltage: 100 V (Soft ionization).

  • Scan Range: 100–1000 m/z.

5. Data Interpretation:

  • Target Peak: m/z ~282 (Protonated parent).

  • Impurity 1 (Hydrolysis): Extract Ion Chromatogram (EIC) for m/z 300 (+18).

  • Impurity 2 (Anomer): Check for "twin" peak at m/z 282 eluting ~0.5–1.0 min earlier than the main peak.

Decision Tree: Impurity Identification

ImpurityLogic Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Plus18 Delta = +18 Da CheckMass->Plus18 Hydration Plus16 Delta = +16 Da CheckMass->Plus16 Oxidation NoShift No Mass Shift (Isobaric) CheckMass->NoShift Isomerism Hydrolysis Hydrolysis Product (Check pH & Water content) Plus18->Hydrolysis Oxidized 7-Deaza Oxidation (Check Iodine conc.) Plus16->Oxidized Anomer Alpha-Anomer (Check Synthesis Method) NoShift->Anomer

Figure 2: Rapid decision logic for identifying common byproducts.

References
  • Seela, F., & Chen, Y. (2025). Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. ResearchGate.

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities: Using mass spectrometry compatible mobile phases. Agilent Application Notes.

  • Eberlein, L., et al. (2022). Resolving Ultrafast Photoinitiated Dynamics of the Hachimoji 5-Aza-7-Deazaguanine Nucleobase. Case Western Reserve University.

  • Sigma-Aldrich. (n.d.). 7-Deaza-2'-deoxy-guanosine-5'-triphosphate Technical Guide. Sigma-Aldrich Product Resources.

  • National Institutes of Health (NIH). (2025). Detecting Low-Level Synthesis Impurities in Modified Phosphorothioate Oligonucleotides. PMC.

Sources

minimizing off-target effects of 5-Aza-7-deaza Guanosine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Aza-7-deaza Guanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of this compound in cell-based assays. Our goal is to help you achieve your research objectives while minimizing off-target effects and ensuring data integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of action, handling, and potential off-target effects of 5-Aza-7-deaza Guanosine.

1. What is the primary mechanism of action of 5-Aza-7-deaza Guanosine?

5-Aza-7-deaza Guanosine is a synthetic analog of the purine nucleoside guanosine. Its mechanism of action is complex and not fully elucidated, but it is understood to function as an antimetabolite.[1] After cellular uptake, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite can then compete with endogenous guanosine triphosphate (GTP) for incorporation into newly synthesized DNA and RNA by polymerases.[2][3] Incorporation of this modified nucleoside can disrupt nucleic acid structure and function, leading to cytotoxic effects.

The replacement of nitrogen at position 7 with a carbon atom (7-deaza) and the addition of a nitrogen atom at position 5 (5-aza) alters the hydrogen bonding capabilities and the electronic properties of the base compared to natural guanine.[3] This can affect base pairing and the stability of the DNA duplex.

2. What are the potential off-target effects of 5-Aza-7-deaza Guanosine?

The off-target effects of 5-Aza-7-deaza Guanosine can be broadly categorized into two areas: cytotoxicity due to metabolic disruption and unintended signaling pathway activation.

  • Metabolic Disruption and Cytotoxicity: As a nucleoside analog, 5-Aza-7-deaza Guanosine can interfere with various cellular processes that rely on purine metabolism. This can lead to general cytotoxicity that is not specific to its intended target. The extent of this cytotoxicity can be highly cell-type dependent, often linked to the efficiency of intracellular phosphorylation in different cell lines.[4] Some guanosine analogs have been shown to cause clastogenic effects, such as chromatid breaks, at concentrations that inhibit cell growth.[5]

  • Immunostimulatory Activity: Certain guanosine analogs are known to activate innate immune signaling pathways. Specifically, they can act as agonists for Toll-like receptor 7 (TLR7), a pattern recognition receptor that typically recognizes single-stranded viral RNA.[6] Activation of TLR7 can lead to the production of pro-inflammatory cytokines and interferons, which may confound experimental results, particularly in immunology-focused assays.[6]

3. How should I prepare and store 5-Aza-7-deaza Guanosine?

For optimal stability and performance, 5-Aza-7-deaza Guanosine should be handled with care. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

4. What is a good starting concentration for my experiments?

The optimal concentration of 5-Aza-7-deaza Guanosine will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting point for a dose-response curve could be a range from 1 nM to 100 µM. This will help you identify a concentration that is effective for your intended purpose while minimizing off-target cytotoxicity.

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when using 5-Aza-7-deaza Guanosine in cell-based assays.

Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for 5-Aza-7-deaza Guanosine Assays start Start: Unexpected Experimental Outcome high_cytotoxicity High Cytotoxicity or Cell Death? start->high_cytotoxicity inconsistent_results Inconsistent or No Effect? start->inconsistent_results unexpected_phenotype Unexpected Phenotype (e.g., Inflammation)? start->unexpected_phenotype check_concentration Verify Compound Concentration and Purity high_cytotoxicity->check_concentration Yes check_solvent Assess Solvent Toxicity (DMSO control) high_cytotoxicity->check_solvent No, but still an issue inconsistent_results->unexpected_phenotype No, but still an issue check_prep Review Compound Preparation and Storage inconsistent_results->check_prep Yes check_tlr7 Hypothesize TLR7 Activation unexpected_phenotype->check_tlr7 Yes dose_response Perform Dose-Response Curve to Determine IC50 check_concentration->dose_response reduce_concentration Reduce Concentration and/or Incubation Time dose_response->reduce_concentration solution_cytotoxicity Solution: Use lower, non-toxic concentration. reduce_concentration->solution_cytotoxicity check_solvent->inconsistent_results check_passage Check Cell Passage Number and Health check_prep->check_passage optimize_timing Optimize Assay Timing check_passage->optimize_timing check_metabolism Consider Cell-Specific Metabolism (Test in different cell lines) optimize_timing->check_metabolism solution_inconsistent Solution: Standardize protocol and cell handling. check_metabolism->solution_inconsistent measure_cytokines Measure Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) check_tlr7->measure_cytokines use_tlr7_inhibitor Use TLR7 Inhibitor as a Control measure_cytokines->use_tlr7_inhibitor select_cell_line Consider Using a TLR7-deficient Cell Line use_tlr7_inhibitor->select_cell_line solution_phenotype Solution: Control for immunostimulatory effects. select_cell_line->solution_phenotype

Caption: A decision tree to guide troubleshooting of common issues in assays with 5-Aza-7-deaza Guanosine.

Detailed Troubleshooting Steps

Issue 1: High Cytotoxicity or Unexpected Cell Death

  • Potential Cause: The concentration of 5-Aza-7-deaza Guanosine may be too high, leading to generalized cytotoxicity through disruption of essential cellular processes.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your stock and working solutions. If possible, verify the purity of your compound.

    • Perform a Dose-Response Curve: As detailed in the protocol below, determine the IC50 for your specific cell line. This will allow you to select a concentration that is appropriate for your experimental goals.

    • Reduce Concentration and/or Incubation Time: Based on your dose-response data, use a lower concentration of the compound. You can also try reducing the incubation time to minimize toxic effects.

    • Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Run a vehicle-only control to confirm this.

Issue 2: Inconsistent Results or Lack of an Observed Effect

  • Potential Cause: Variability in experimental conditions, compound stability, or cell-specific factors can lead to inconsistent results.

  • Troubleshooting Steps:

    • Review Compound Preparation and Storage: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are healthy and in the exponential growth phase at the start of the experiment.

    • Optimize Assay Timing: The effects of nucleoside analogs can be cell cycle-dependent.[7] Consider synchronizing your cells or performing a time-course experiment to identify the optimal time point for your assay.

    • Consider Cell-Specific Metabolism: The activation of 5-Aza-7-deaza Guanosine is dependent on intracellular kinases.[2][3] If you are not observing an effect, it is possible that your cell line has low levels of the necessary activating enzymes. Consider testing the compound in a different cell line to investigate this possibility.

Issue 3: Unexpected Phenotype (e.g., Increased Inflammatory Response)

  • Potential Cause: As a guanosine analog, 5-Aza-7-deaza Guanosine may be activating TLR7, leading to an innate immune response.[6]

  • Troubleshooting Steps:

    • Measure Pro-inflammatory Cytokines: If your experimental system allows, measure the levels of key pro-inflammatory cytokines such as IL-6 and TNF-α in your culture supernatant after treatment with the compound.

    • Use a TLR7 Inhibitor: As a control, co-treat your cells with 5-Aza-7-deaza Guanosine and a known TLR7 inhibitor. If the unexpected phenotype is abrogated, this suggests TLR7 activation is the cause.

    • Use a TLR7-Deficient Cell Line: If available, test the compound in a cell line that does not express TLR7 to confirm that the observed phenotype is TLR7-dependent.

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for a crucial experiment to establish the appropriate working concentration of 5-Aza-7-deaza Guanosine.

Protocol: Determining the IC50 of 5-Aza-7-deaza Guanosine using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 5-Aza-7-deaza Guanosine on a given cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 5-Aza-7-deaza Guanosine

  • DMSO (or other suitable solvent)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density should be chosen so that the cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Aza-7-deaza Guanosine in DMSO.

    • Perform a serial dilution of the stock solution in complete cell culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 µM - vehicle control).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the appropriate wells. Be sure to include a vehicle-only control (medium with the same concentration of DMSO as the highest compound concentration).

    • It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For example, if using an MTT assay, you would add the MTT reagent to each well, incubate for a few hours, and then add a solubilizing agent to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

    • Subtract the average background reading (from wells with medium only) from all other readings.

    • Normalize the data to the vehicle-only control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation
ParameterRecommended Range/ValueRationale
Starting Concentration Range for Dose-Response 1 nM - 100 µMThis wide range is likely to encompass the IC50 for most cell lines.
Solvent (DMSO) Concentration < 0.5% (v/v)Higher concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Incubation Time 24 - 72 hoursThis allows for sufficient time for the compound to be taken up, metabolized, and exert its effects. The optimal time should be determined empirically.
Cell Seeding Density Cell-type dependentCells should be in an exponential growth phase throughout the experiment to ensure consistent metabolic activity.

IV. Mechanistic Pathway

mechanism_pathway Potential Cellular Pathways of 5-Aza-7-deaza Guanosine cluster_cell Cell cluster_on_target On-Target Effects cluster_off_target Off-Target Effects compound 5-Aza-7-deaza Guanosine uptake Cellular Uptake compound->uptake intracellular_compound Intracellular 5-Aza-7-deaza Guanosine uptake->intracellular_compound phosphorylation Phosphorylation (Kinases) intracellular_compound->phosphorylation tlr7_activation TLR7 Activation intracellular_compound->tlr7_activation Potential Off-Target active_metabolite Active Triphosphate Metabolite phosphorylation->active_metabolite incorporation Incorporation into DNA/RNA active_metabolite->incorporation Primary Mechanism metabolic_interference Interference with Purine Metabolism active_metabolite->metabolic_interference Potential Off-Target disruption Disruption of Nucleic Acid Function incorporation->disruption cytotoxicity Cytotoxicity disruption->cytotoxicity immune_response Innate Immune Response (Cytokine Production) tlr7_activation->immune_response general_toxicity General Cytotoxicity metabolic_interference->general_toxicity

Caption: A diagram illustrating the potential on-target and off-target cellular pathways of 5-Aza-7-deaza Guanosine.

V. References

  • Pochon, F., & al. (1990). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 993-1057. [Link]

  • De Clercq, E. (2009). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(11), 6049. [Link]

  • Kelly, T. K., & al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 51(5), 2336-2351. [Link]

  • Périgaud, C., & al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 993-1057. [Link]

  • Hocková, D., & al. (2018). Structures of 7-deazapurine nucleosides. ResearchGate. [Link]

  • McCrank, C. M., & al. (2010). ROSETTA STONE FOR DECIPHERING DEAZAPURINE BIOSYNTHESIS: PATHWAY FOR PYRROLOPYRIMIDINE NUCLEOSIDES TOYOCAMYCIN AND SANGIVAMYCIN. Chembiochem, 11(10), 1434-1442. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Parker, W. B. (2009). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 109(7), 2880-2893. [Link]

  • Li, Y., & al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7076. [Link]

  • Albertioni, F. (2007). Nucleoside analog cytotoxicity -focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. [Link]

  • Lee, J., & al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]

  • Black, D. J., & al. (2021). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 13(21), 5345. [Link]

  • Wachtmeister, J., & al. (2021). Nucleoside chemistry: a challenge best tackled together. Trends in Biotechnology, 39(11), 1106-1109. [Link]

  • Tarasov, V. V., & al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(23), 15008. [Link]

  • Fettinger, J. C., & al. (2018). Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications. ACS Chemical Biology, 13(2), 403-411. [Link]

  • Somyajit, K., & al. (2023). Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks. Nucleic Acids Research, 51(18), 9631-9645. [Link]

  • Wahren, B., & al. (1987). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. Antimicrobial Agents and Chemotherapy, 31(3), 437-443. [Link]

  • Galmarini, C. M., & al. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(11), 1085-1101. [Link]

  • Wachtmeister, J., & al. (2021). Nucleoside chemistry: a challenge best tackled together. ResearchGate. [Link]

  • Fettinger, J. C., & al. (2018). Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry, 16(8), 1279-1286. [Link]

  • Eyer, F., & al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • Vasta, J. D., & al. (2022). Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS, 119(15), e2119178119. [Link]

  • SciTechnol. (2013). The Problems with the Cells Based Assays. SciTechnol. [Link]

  • Zhang, Y., & al. (2021). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 11(13), 7436-7450. [Link]

  • Pradere, U., & al. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. ChemMedChem, 13(1), 22-50. [Link]

Sources

Technical Support Center: Purification of 5-Aza-7-deaza Guanosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 5-Aza-7-deaza-2'-deoxyguanosine (5-aza-7-deaza-dG) Labeled Oligonucleotides Ticket ID: REF-AZA7-PUR-001

Executive Summary: The "Dual Personality" Molecule

Welcome to the technical guide for handling 5-aza-7-deaza-dG . As a researcher, you are likely using this modification for one of two reasons: to modulate secondary structures (disrupting G-quadruplexes via the 7-deaza modification) or to study specific metal-mediated base pairing (silver ions) or epigenetic interactions.

The Central Challenge: This molecule possesses a "dual personality" regarding stability:

  • The 7-deaza modification stabilizes the

    
    -glycosidic bond, making it more resistant to acid-catalyzed depurination than unmodified Guanosine.
    
  • The 5-aza modification (nitrogen at the bridgehead position 5) alters the electronic distribution of the purine ring. While more stable than 5-aza-cytidine, it remains sensitive to harsh oxidative conditions and prolonged exposure to strong alkalis.

This guide provides a self-validating purification strategy designed to protect the integrity of the 5-aza ring while maximizing yield.

Module 1: Pre-Purification & Deprotection Strategy

Critical Alert: The success of your purification is determined before the sample hits the column. Standard "Hot Ammonia" deprotection is a risk factor.

Q: Can I use standard Ammonium Hydroxide deprotection?

A: Technically yes, but we strongly advise against it for high-value modified oligos. While 5-aza-7-deaza-dG is more robust than 5-aza-cytidine, the high temperature (


+) and high pH required for standard deprotection can lead to minor ring degradation or desulfurization if thiols are present.

Recommended Protocol: UltraMILD Chemistry To ensure the 5-aza moiety remains intact, use "UltraMILD" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis. This allows for deprotection under conditions that are gentle on the modified base.[1][2]

ParameterStandard Protocol (High Risk)UltraMILD Protocol (Recommended)
Reagent Conc.

0.05 M

in Methanol
Temperature

Room Temperature (

)
Time Overnight (8–16 hrs)4–8 Hours
Risk Factor Ring opening, degradationMinimal
Q: How do I cleave from the support without degrading the modification?

A: If you did not use UltraMILD monomers, use AMA (Ammonium Hydroxide/Methylamine 1:1) .

  • Conditions:

    
     for 10 minutes.
    
  • Why: The short exposure time reduces the window for hydrolytic damage to the 5-aza ring, even though the reagent is potent.

Module 2: Purification Workflow (RP-HPLC)

Core Philosophy: We utilize the "DMT-on" (Dimethoxytrityl) strategy. The hydrophobic DMT group acts as a "handle," separating your full-length modified oligo from truncated failure sequences (which are capped and acetylated, thus less hydrophobic).

Visualization: The Purification Decision Tree

PurificationWorkflow Start Crude Synthesized Oligo (5-aza-7-deaza-dG) CheckDMT Is 5'-DMT Group ON? Start->CheckDMT RouteA DMT-OFF (Standard) CheckDMT->RouteA No RouteB DMT-ON (Recommended) CheckDMT->RouteB Yes HPLC_Step RP-HPLC Purification Buffer: TEAA pH 7.0 RouteA->HPLC_Step Difficult Separation of n-1 failures RouteB->HPLC_Step High Resolution Peak_Selection Collect Main Peak (Latest eluting due to DMT) HPLC_Step->Peak_Selection Acid_Treatment DMT Removal (2% TFA or 80% Acetic Acid) Peak_Selection->Acid_Treatment Neutralization Immediate Neutralization (Tris-Base or Extraction) Acid_Treatment->Neutralization CRITICAL STEP Final_Desalt Final Desalting (NAP-10 or Precipitation) Neutralization->Final_Desalt

Figure 1: Decision tree emphasizing the DMT-ON strategy to maximize purity of 5-aza-7-deaza-dG oligos.

Detailed Protocol: RP-HPLC
  • Column Selection: C18 Reverse Phase (e.g., Hamilton PRP-1 or equivalent).

  • Buffer System:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile (ACN).[3][4]

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–20 min: 5%

      
       45% B (Linear gradient)
      
    • Note: The DMT-on oligo will elute significantly later (typically >35% ACN) than failure sequences.

  • DMT Removal (The Critical Step):

    • Collect the fraction. Evaporate to dryness.

    • Resuspend in 80% Acetic Acid for 20 minutes at room temperature.

    • STOP: Do not extend this time. While 7-deaza protects the glycosidic bond, the 5-aza ring electronic properties can be sensitive to prolonged acidic exposure.

    • Neutralize: Immediately add Ethanol and freeze to precipitate, or neutralize with Tris-base before desalting.

Module 3: Troubleshooting & FAQs

Q: I see a "split peak" in my HPLC chromatogram. Is my oligo degrading?

Diagnosis: This is likely Atropisomerism or Anomeric Separation , not degradation. Explanation: 5-aza-7-deaza-dG synthesis can sometimes result in a mixture of


 and 

anomers if not purified strictly at the monomer level. Furthermore, the 7-deaza modification can induce atropisomerism (rotation around the glycosidic bond) if bulky groups are attached. Action:
  • Run the HPLC column hotter (

    
    ). If the peaks merge, it is a conformational isomer (atropisomer).
    
  • If peaks remain distinct, they are likely diastereomers (

    
     anomers) or failure sequences. Collect the major peak (usually the 
    
    
    
    -anomer is the biologically active target).
Q: My yield is lower than expected. Where did I lose it?

Diagnosis: Aggregation or Precipitation. Explanation: Although 7-deaza-dG reduces G-quadruplex formation, G-rich oligos can still form aggregates that do not enter the column or elute in the void volume. Action:

  • Denaturing HPLC: Add

    
     Urea or maintain the column at 
    
    
    
    to disrupt aggregates.
  • Check the Pellet: After ethanol precipitation, the 5-aza-7-deaza-dG pellet can be glassy and transparent. Ensure you are not discarding the pellet thinking the tube is empty.

Q: Can I use PAGE purification?

A: Yes, but with a caveat. PAGE is excellent for resolution but requires extraction from the gel matrix. The extraction buffer usually requires heating.

  • Risk: Heating in non-buffered water can cause local pH drops (acidic), risking the stability of the modification.

  • Recommendation: Use RP-HPLC for the primary purification. Use PAGE only for analytical purity checks.

Module 4: Stability Logic & Storage

Understanding why the molecule degrades allows you to prevent it.

StabilityLogic Substrate 5-aza-7-deaza-dG Acid Strong Acid (pH < 3) Substrate->Acid Exposure Base Strong Base (pH > 12) Substrate->Base Exposure Oxidation Oxidative Stress (Light/Air) Substrate->Oxidation Exposure Result1 Glycosidic Bond Stable (Thanks to 7-deaza) Acid->Result1 Outcome Result2 Ring Opening Risk (Due to 5-aza) Base->Result2 Outcome Result3 Photo-oxidation Oxidation->Result3 Outcome

Figure 2: Stability profile of 5-aza-7-deaza-dG. Note that while acid stability is improved over standard Purines, base sensitivity remains a concern.

Storage Protocol:

  • State: Store lyophilized (dry).

  • Buffer: If in solution, store in 10 mM Tris-HCl, pH 7.5 . Avoid water-only storage (which absorbs

    
     and becomes acidic).
    
  • Temperature:

    
     for short term, 
    
    
    
    for long term.

References

  • Seela, F., & Melenewski, A. (1999).[5] 5-Aza-7-deazaguanine DNA: Recognition of the 5-Aza-7-deazaguanine-2'-deoxyribonucleoside (An Isostere of 2'-Deoxyguanosine) by DNA Polymerases and Its Stability in DNA. Nucleic Acids Research.[6][7][8]

  • Glen Research. (2022).[9] Deprotection Guide: Considerations for Modified Oligonucleotides. Glen Research Technical Bulletins.

  • Zhou, X., et al. (2019). Anomeric 5-Aza-7-deaza-2'-deoxyguanosines in Silver-Ion-Mediated Homo and Hybrid Base Pairs.[10] Chemistry - A European Journal.

  • Hoshika, S., et al. (2018).[5] 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs.[5][10][11] Chemistry - A European Journal.

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your synthesis core or reagent vendor.

Sources

Validation & Comparative

Technical Comparison Guide: 5-Aza-7-deaza Guanosine (ZX-2401) vs. Ribavirin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the landscape of antiviral nucleoside analogs, Ribavirin (RBV) stands as the pleiotropic "gold standard" against which novel compounds are benchmarked. However, its clinical utility is often limited by hemotoxicity and the requirement for high molar concentrations.

5-Aza-7-deaza Guanosine (often referenced in literature as ZX-2401 or related derivatives) represents a structural evolution of the guanosine scaffold. By modifying the purine ring—specifically substituting the nitrogen at position 7 with a carbon (7-deaza) and introducing a nitrogen at position 5 (5-aza)—chemists aim to retain the polymerase recognition properties of guanosine while altering the electronic landscape to induce specific antiviral modalities, such as lethal mutagenesis or immune synergy, with potentially improved toxicity profiles.

This guide objectively compares the mechanistic pathways, experimental performance, and validation protocols for these two agents, specifically for researchers targeting RNA viruses (Flaviviridae, Togaviridae).

Mechanistic Divergence: The "Error Catastrophe" Hypothesis

While Ribavirin is a confirmed "dirty drug" (acting via multiple pathways), 5-Aza-7-deaza Guanosine is a precision tool currently hypothesized to function primarily through lethal mutagenesis and synergistic immune activation .

Ribavirin (RBV): The Pleiotropic Baseline

Ribavirin exerts antiviral pressure through three distinct, concentration-dependent mechanisms:

  • IMPDH Inhibition: It competitively inhibits Inosine Monophosphate Dehydrogenase, depleting intracellular GTP pools. This halts viral RNA synthesis due to lack of substrate.

  • Lethal Mutagenesis: Its triphosphate form (RTP) is incorporated by viral RNA-dependent RNA polymerase (RdRp).[1] The pseudo-base can pair with Cytidine (C) or Uridine (U), causing transition mutations (C→U and G→A) that push the virus beyond its "error threshold" into extinction.[1]

  • Immunomodulation: It shifts the host immune response from a Th2 to a Th1 bias, aiding viral clearance.

5-Aza-7-deaza Guanosine (ZX-2401): The Structural Challenger

The mechanism of 5-Aza-7-deaza Guanosine is less characterized but structurally inferred to mimic Ribavirin’s mutagenic properties without the severe cellular GTP depletion.

  • Structural Logic: The 5-aza modification alters the hydrogen-bonding face, potentially creating an ambiguous base-pairing potential similar to Ribavirin.

  • Synergy: Like Ribavirin, ZX-2401 shows profound synergy with Interferon-alpha (IFN-α), suggesting it sensitizes the virus to innate immune pressure, likely by loading the viral genome with deleterious mutations that make the virus less fit to counteract host defenses.

Comparative Pathway Visualization

The following diagram illustrates the divergent and converging pathways of these two compounds within the infected cell.

AntiviralMechanism Drug_RBV Ribavirin (RBV) Cell_Entry Cellular Uptake & Phosphorylation (Kinases) Drug_RBV->Cell_Entry Drug_ZX 5-Aza-7-deaza Guanosine (ZX-2401) Drug_ZX->Cell_Entry RTP Ribavirin-TP Cell_Entry->RTP Metabolism ZX_TP 5-Aza-7-deaza-GTP Cell_Entry->ZX_TP Metabolism Target_IMPDH Target: IMP Dehydrogenase RTP->Target_IMPDH Strong Inhibition Target_RdRp Target: Viral RdRp RTP->Target_RdRp Substrate Competition ZX_TP->Target_IMPDH Weak/Unknown Inhibition ZX_TP->Target_RdRp High Affinity Incorporation Outcome_GTP GTP Pool Depletion (Stalled Replication) Target_IMPDH->Outcome_GTP Outcome_Mut Lethal Mutagenesis (Error Catastrophe) Target_RdRp->Outcome_Mut Ambiguous Base Pairing

Figure 1: Mechanistic bifurcation showing Ribavirin's dual-action vs. 5-Aza-7-deaza Guanosine's focused RdRp targeting.

Experimental Performance Comparison

The following data summarizes key performance metrics derived from in vitro assays against Flaviviruses (e.g., Yellow Fever Virus, Dengue).

FeatureRibavirin (RBV)5-Aza-7-deaza GuanosineClinical Implication
Primary Mechanism GTP Depletion + MutagenesisLethal Mutagenesis (Hypothesized)RBV is more cytotoxic; 5-Aza-7-deaza may be more specific.
EC50 (Antiviral Potency) 10 - 50 µM (Low Potency)1 - 10 µM (Moderate/High Potency)5-Aza-7-deaza often achieves efficacy at lower doses.
CC50 (Cytotoxicity) ~50 - 100 µM> 100 µM5-Aza-7-deaza generally shows a better Selectivity Index (SI).
IFN-α Synergy ModerateHighBoth drugs rely on host immunity to clear the "weakened" viral population.
Resistance Barrier High (Requires RdRp fidelity mutations)High (Likely similar to RBV)Difficult for virus to mutate away from a nucleoside mimic without losing fitness.

Validated Experimental Protocols

To confirm the mechanism of action for 5-Aza-7-deaza Guanosine in your specific viral model, you cannot rely on simple plaque reduction assays (which only measure death). You must distinguish between chain termination (replication stop) and lethal mutagenesis (replication of defective genomes).

Protocol A: High-Fidelity NGS Mutational Load Assay

Objective: To quantify the increase in transition mutation frequency (G→A and C→U) induced by the drug.

Reagents:

  • Viral stock (e.g., HCV, Dengue, or Influenza).

  • Host cells (e.g., Huh-7 or MDCK).

  • Test Compounds: Ribavirin (Control), 5-Aza-7-deaza Guanosine.

  • Trizol or Viral RNA extraction kit.

  • RT-PCR reagents with High-Fidelity Polymerase (Critical: Do not use standard Taq).

Workflow:

  • Infection: Infect cells at MOI 0.1.

  • Treatment: At 1h post-infection, treat with:

    • Vehicle (DMSO)

    • Ribavirin (EC50 concentration)

    • 5-Aza-7-deaza Guanosine (EC50 concentration)

  • Incubation: Incubate for 24–48 hours (approx. 2 viral cycles).

  • Extraction: Harvest supernatant and extract viral RNA.

  • Amplicons: RT-PCR amplify a conserved region (e.g., NS5B or PA gene) ~500bp length.

  • Sequencing: Perform Deep Sequencing (Illumina).

  • Bioinformatics:

    • Align reads to Wild Type reference.

    • Calculate Mutation Frequency (Mutations per 10,000 bases) .

    • Validation Criteria: If the drug acts via lethal mutagenesis, you will see a specific spike in Transitions (Ts) vs. Transversions (Tv), specifically C→U and G→A, significantly above the DMSO baseline.

Protocol B: GTP Rescue Assay (IMPDH Validation)

Objective: To determine if antiviral activity is caused by GTP depletion (Ribavirin-like) or direct RdRp interaction.

Workflow:

  • Setup: Plate cells and infect as per standard antiviral assay.

  • Treatment Arms:

    • Arm A: Drug only (Dose Response).

    • Arm B: Drug + Exogenous Guanosine (50 µM) .

  • Readout: Measure viral titer (TCID50 or Luciferase reporter) at 48h.

  • Interpretation:

    • Ribavirin Control: Antiviral effect is significantly reversed by Guanosine (Rescue effect), confirming IMPDH inhibition is a major driver.

    • 5-Aza-7-deaza Guanosine: If the antiviral effect is not reversed (or minimally reversed) by Guanosine, the mechanism is direct RdRp utilization (incorporation), not metabolic starvation.

References

  • Synthesis and antiviral activity of 5-aza-7-deazaguanine nucleoside derivatives. Source: Nucleosides Nucleotides Nucleic Acids. 2005.[2] Context: Establishes the synthesis and initial anti-flavivirus activity of the scaffold. URL:[Link]

  • Ribavirin's antiviral mechanism of action: lethal mutagenesis? Source: Crotty S, et al. Nature Medicine. 2000. Context: The foundational paper establishing lethal mutagenesis as a viable antiviral strategy. URL:[Link]

  • Mechanism of Action of Ribavirin against Hepatitis C Virus. Source: Journal of Virology. Context: Details the IMPDH vs. Mutagenesis debate in HCV. URL:[Link]

  • Nucleoside analogues as a rich source of antiviral agents active against arthropod-borne flaviviruses. Source: Eyer L, et al. Antiviral Chemistry & Chemotherapy. 2018. Context: Reviews ZX-2401 and states its mechanism likely resembles Ribavirin.[3] URL:[Link]

Sources

A Senior Application Scientist's Guide to Guanosine Analogs: 5-Aza-7-deaza Guanosine vs. 7-deazaguanosine in DNA Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of nucleic acid therapeutics and diagnostics, the strategic modification of nucleosides is a cornerstone of innovation. Guanosine, with its intricate role in forming stable G-C pairs and higher-order structures like G-quadruplexes, is a frequent target for chemical modification. This guide provides an in-depth, objective comparison of two critical guanosine analogs: 7-deazaguanosine and 5-Aza-7-deaza Guanosine. We will dissect their structural differences, analyze their respective impacts on DNA duplex stability with supporting experimental insights, and outline their distinct applications.

The Structural Foundation: A Tale of Two Modifications

The properties of these analogs are a direct result of specific atomic substitutions in the purine ring system compared to natural guanosine. Understanding these changes is fundamental to predicting their behavior within a DNA duplex.

  • 7-deazaguanosine: This analog features a single, strategic modification: the nitrogen atom at position 7 (N7) is replaced with a carbon atom.[1] The N7 position in a standard guanine base is a hydrogen bond acceptor and is crucial for forming Hoogsteen base pairs, which are essential for structures like G-quadruplexes. By replacing N7 with a C-H group, 7-deazaguanosine effectively removes this Hoogsteen hydrogen bonding capability. Its ability to form a standard Watson-Crick base pair with cytosine remains intact.

  • 5-Aza-7-deaza Guanosine: This is a more profoundly modified analog. It incorporates the 7-deaza modification (N7 replaced by C) and adds a second substitution: the carbon atom at position 5 is replaced with a nitrogen atom.[2][3] This dual alteration has significant consequences. Not only is the Hoogsteen edge disrupted, but the electronic properties of the entire ring system are altered. Critically, this change transforms the Watson-Crick face: the N3-H proton donor site in natural guanosine becomes a proton-acceptor site in 5-Aza-7-deaza Guanosine.[4][5] This fundamentally changes its base-pairing logic.

G cluster_G Natural Guanosine cluster_7dG 7-deazaguanosine cluster_5A7dG 5-Aza-7-deaza Guanosine G_struct 7 7 dG_struct 5 5 A7dG_struct

Caption: Chemical structures of Guanosine and its analogs.

Impact on DNA Duplex Stability: A Head-to-Head Comparison

The structural modifications directly translate to distinct effects on the thermodynamic stability of DNA duplexes, which can be quantified by measuring the melting temperature (Tm).

7-deazaguanosine: The Structure Normalizer

The primary role of 7-deazaguanosine is not to enhance stability but to prevent the formation of unwanted secondary structures. In applications like PCR and Sanger sequencing, GC-rich regions can form highly stable hairpins or G-quadruplexes that cause polymerase stalling and produce sequencing artifacts known as "compressions".

  • Mechanism of Action: By replacing dGTP with its 7-deaza-dGTP counterpart, Hoogsteen G-G pairing is eliminated.[6] This destabilizes the problematic secondary structures, allowing the polymerase to proceed unimpeded and leading to more uniform migration in gel electrophoresis.[6][7]

  • Effect on Watson-Crick Duplexes: The impact on a standard Watson-Crick duplex is generally minimal and slightly destabilizing. The removal of the N7 atom can subtly alter base stacking interactions. However, this minor destabilization is a worthwhile trade-off for the significant benefit of resolving secondary structures. It's important to note that PCR products containing this analog may stain less efficiently with intercalating dyes like ethidium bromide, likely due to altered base stacking.[8]

5-Aza-7-deaza Guanosine: The Architect of Novel Pairings

In stark contrast, incorporating 5-Aza-7-deaza Guanosine into a DNA strand opposite a cytosine is highly disruptive to a standard B-form duplex. The altered hydrogen bonding pattern on the Watson-Crick face prevents the formation of a stable G-C pair.

  • Mechanism of Action: This analog is a tool for synthetic biology, used to construct non-canonical or "all-purine" DNA helices. Due to its unique hydrogen bonding pattern, 5-Aza-7-deazaguanine can form stable base pairs with other purines, such as isoguanine or even guanine itself, leading to DNA with parallel strands.[5]

  • Effect on Duplex Stability: When paired with non-canonical partners in specially designed sequences, 5-Aza-7-deaza Guanosine can lead to extraordinarily stable duplexes. For example, duplexes containing tracts of 7-deazaisoguanine paired with 5-aza-7-deazaguanine have been shown to be significantly more stable (with a Tm increase of +4°C to +15°C) than duplexes with standard G-C pairs.[9] This highlights its role in creating novel, highly stable DNA constructs rather than stabilizing conventional ones.

Quantitative Data Summary
Feature7-deazaguanosine5-Aza-7-deaza Guanosine
Structural Modification N7 of purine ring replaced by CH.[1]N7 replaced by CH; C5 replaced by N.
Hoogsteen Pairing Abolished.Abolished.[4]
Watson-Crick Pairing Forms standard pair with Cytosine.Does NOT form a stable standard pair with Cytosine; Watson-Crick face is altered.[4][5]
Effect on Standard Duplex Tm Generally neutral to slightly destabilizing.Highly destabilizing when opposite Cytosine.
Effect on Non-Canonical Duplex Tm N/A (not its primary function)Can be highly stabilizing with specific purine partners (e.g., isoguanine).[5][9]
Primary Application Resolving GC-rich secondary structures in PCR and sequencing.[6][7]Construction of non-natural, all-purine, or parallel-stranded DNA.[5]
Other Applications Antiviral and antitumor research.[10][11]Antiviral agent research.[3]

Experimental Protocol: Assessing DNA Stability via Thermal Melting (Tm) Analysis

To empirically validate the effects of these analogs, thermal melting analysis is the gold standard. This protocol provides a self-validating system for determining the Tm of oligonucleotides containing modified bases.

Principle: The DNA double helix exhibits a cooperative melting transition from a double-stranded (dsDNA) to a single-stranded (ssDNA) state as temperature increases. This transition can be monitored by tracking the absorbance of UV light at 260 nm, as ssDNA has a higher molar absorptivity than dsDNA (the hyperchromic effect). The Tm is the temperature at which 50% of the DNA is in the single-stranded state.

Methodology:

  • Oligonucleotide Design & Synthesis:

    • Design a self-complementary oligonucleotide or two complementary strands, typically 15-25 bases in length.

    • Create three versions: an unmodified control, one containing a 7-deazaguanosine substitution, and one with a 5-Aza-7-deaza Guanosine substitution at the same position.

    • Causality: Using the exact same sequence context for all three versions is critical to ensure that any observed difference in Tm is directly attributable to the modification and not sequence effects.

  • Sample Preparation:

    • Quantify the concentration of all oligonucleotides using UV-Vis spectrophotometry at 260 nm.

    • Prepare equimolar solutions of the complementary strands (if not self-complementary) in a buffered solution. A typical buffer is 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

    • Causality: The salt concentration is crucial. Cations (like Na+) shield the negative charges of the phosphate backbone, stabilizing the duplex. Maintaining a constant, defined salt concentration is essential for reproducible and comparable Tm values.

  • Thermal Denaturation:

    • Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This ensures proper duplex formation.

    • Place samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to monitor A260 as the temperature is increased from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C).

    • Use a slow ramp rate, typically 0.5°C to 1.0°C per minute.

    • Causality: A slow ramp rate is essential to ensure the system is at thermal equilibrium at each measurement point, yielding an accurate melting curve.

  • Data Analysis:

    • The raw data will be a sigmoidal curve of A260 versus temperature.

    • Normalize the data to create a fraction unfolded (α) vs. temperature plot.

    • Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative curve corresponds to the Tm.

Sources

A Comparative Guide to Nucleoside Analogs in Flavivirus Inhibition: A Focus on 5-Aza-7-deaza Guanosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Effective Flavivirus Antivirals

Flaviviruses, a genus of single-stranded RNA viruses, pose a significant and escalating threat to global public health. This group includes well-known pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV)[1]. Despite the widespread morbidity and mortality associated with these viruses, there remains a critical lack of approved antiviral therapies[1]. The development of effective antiviral agents is therefore a paramount objective for the global scientific community.

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, exhibiting broad-spectrum activity against a variety of RNA viruses[2]. These molecules function as mimics of natural nucleosides and, upon intracellular phosphorylation to their active triphosphate forms, can disrupt viral replication through several mechanisms. These include inhibition of the viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutagenesis, and depletion of the intracellular nucleotide pool necessary for viral genome synthesis[2][3].

This guide provides a comparative analysis of several nucleoside analogs in the context of flavivirus inhibition, with a special focus on the promising but less characterized compound, 5-Aza-7-deaza Guanosine. We will delve into the mechanistic underpinnings of these compounds, present available experimental data on their efficacy, and provide detailed protocols for their evaluation, offering a valuable resource for researchers in the field of antiviral drug discovery.

5-Aza-7-deaza Guanosine: A Guanosine Analog with Putative Broad-Spectrum Activity

5-Aza-7-deaza Guanosine, also known as ZX-2401, is a synthetic guanosine analog that has demonstrated antiviral activity against several RNA viruses, including flaviviruses such as Yellow Fever Virus (YFV) and West Nile Virus (WNV)[1][4][5].

Mechanism of Action: A Hypothesis-Driven Approach

The precise mechanism of action for 5-Aza-7-deaza Guanosine in flavivirus inhibition is not yet fully elucidated. However, it is hypothesized to function similarly to the broad-spectrum antiviral agent Ribavirin[4]. This proposed mechanism involves the intracellular phosphorylation of 5-Aza-7-deaza Guanosine to its monophosphate form, which then inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides. Its inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, thereby depriving the viral RNA-dependent RNA polymerase (RdRp) of its necessary substrate for viral genome replication[2][3].

Furthermore, the triphosphate form of 5-Aza-7-deaza Guanosine may act as a competitive inhibitor of the viral RdRp, being incorporated into the nascent viral RNA chain and potentially causing chain termination or lethal mutagenesis.

A notable characteristic of 5-Aza-7-deaza Guanosine is its synergistic antiviral effect when used in combination with interferon against YFV, suggesting a multi-faceted mechanism of action that may also involve modulation of the host immune response[1][4].

5_Aza_7_deaza_Guanosine_Mechanism cluster_cell Host Cell cluster_virus Flavivirus Replication 5_Aza_7_deaza_Guanosine 5-Aza-7-deaza Guanosine 5_Aza_7_deaza_Guanosine_MP 5-Aza-7-deaza Guanosine-MP 5_Aza_7_deaza_Guanosine->5_Aza_7_deaza_Guanosine_MP Host Kinases IMPDH IMPDH 5_Aza_7_deaza_Guanosine_MP->IMPDH Inhibits XMP XMP GTP_pool GTP Pool IMPDH->GTP_pool Depletion IMP IMP IMP->XMP IMPDH XMP->GTP_pool GMP Synthase Viral_RdRp Viral RdRp GTP_pool->Viral_RdRp Substrate GTP_pool->Viral_RdRp Reduced Substrate Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication

Proposed mechanism of 5-Aza-7-deaza Guanosine.

Comparative Analysis with Other Nucleoside Analogs

To provide a comprehensive perspective, we will now compare 5-Aza-7-deaza Guanosine with other well-characterized nucleoside analogs that have shown efficacy against flaviviruses.

Ribavirin: The Veteran Broad-Spectrum Antiviral

Ribavirin is a purine nucleoside analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses[2]. Its primary mechanism of action against flaviviruses is the inhibition of IMPDH, leading to GTP pool depletion[3][6]. This directly impacts viral RNA synthesis by limiting the availability of the necessary guanosine triphosphate substrate for the viral RdRp. Additionally, Ribavirin triphosphate can be incorporated into the viral RNA, inducing lethal mutagenesis[2]. However, the clinical utility of Ribavirin against flavivirus infections has been limited due to its significant cytotoxicity at higher concentrations[2].

Ribavirin_Mechanism cluster_cell Host Cell cluster_virus Flavivirus Replication Ribavirin Ribavirin Ribavirin_MP Ribavirin-MP Ribavirin->Ribavirin_MP Host Kinases IMPDH IMPDH Ribavirin_MP->IMPDH Inhibits Ribavirin_TP Ribavirin-TP Ribavirin_MP->Ribavirin_TP Host Kinases GTP_pool GTP Pool IMPDH->GTP_pool IMP IMP XMP XMP IMP->XMP IMPDH XMP->GTP_pool GMP Synthase Viral_RdRp Viral RdRp GTP_pool->Viral_RdRp Substrate Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Ribavirin_TP->Viral_RdRp Incorporation (Lethal Mutagenesis) Sofosbuvir_Mechanism cluster_cell Host Cell cluster_virus Flavivirus Replication Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_TP Sofosbuvir-TP (Active Form) Sofosbuvir->Sofosbuvir_TP Intracellular Metabolism Viral_RdRp Viral RdRp (NS5B) Sofosbuvir_TP->Viral_RdRp Binds to Active Site Viral_RNA_Chain Nascent Viral RNA Viral_RdRp->Viral_RNA_Chain Incorporation Chain_Termination Chain Termination Viral_RNA_Chain->Chain_Termination

Mechanism of action of Sofosbuvir.
Galidesivir (BCX4430): A Broad-Spectrum Adenosine Analog

Galidesivir is an adenosine nucleoside analog with broad-spectrum antiviral activity against a variety of RNA viruses, including flaviviruses.[4][7] Similar to other nucleoside analogs, it is converted to its active triphosphate form within the host cell.[8] Galidesivir triphosphate then acts as a competitive inhibitor of the viral RdRp. Its incorporation into the nascent viral RNA chain results in premature chain termination, thereby inhibiting viral replication.[8]

Galidesivir_Mechanism cluster_cell Host Cell cluster_virus Flavivirus Replication Galidesivir Galidesivir (BCX4430) Galidesivir_TP Galidesivir-TP (Active Form) Galidesivir->Galidesivir_TP Host Kinases Viral_RdRp Viral RdRp Galidesivir_TP->Viral_RdRp Competitive Inhibition Viral_RNA_Chain Nascent Viral RNA Viral_RdRp->Viral_RNA_Chain Incorporation Premature_Termination Premature Chain Termination Viral_RNA_Chain->Premature_Termination

Mechanism of action of Galidesivir.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available in vitro efficacy (EC50) and cytotoxicity (CC50) data for the discussed nucleoside analogs against various flaviviruses. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results. Therefore, direct comparisons should be made with caution.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
5-Aza-7-deaza Guanosine YFV, WNVNot SpecifiedData Not AvailableData Not AvailableData Not Available[1][5]
Ribavirin DENV-2Vero>34>409>12[7]
YFVVero1.8>100>55[6]
Sofosbuvir ZIKVHuh-71.37 - 4.6>10>2.1[9]
DENV-2Huh-74.9>20>4[10]
WNVHuh-74.2>20>4.7[10]
Galidesivir (BCX4430) ZIKVVero1.5>100>66[10]
DENV-2Vero15>100>6.6[10]
YFVVeroData Not Available>100>43[11]
7-deaza-2'-C-methyladenosine ZIKVVero9.6>100>10[12]
WNVPS0.15 - 0.33>50>151[7]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for assessing the antiviral activity and cytotoxicity of nucleoside analogs against flaviviruses.

Viral Yield Reduction Assay (Plaque Assay)

This assay is a gold standard for quantifying infectious virus particles and determining the efficacy of antiviral compounds.

Workflow Diagram:

Plaque_Assay_Workflow Start Start Seed_Cells Seed susceptible cells (e.g., Vero) in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Virus_Compound Prepare serial dilutions of the test compound and virus Incubate_24h->Prepare_Virus_Compound Infect_Cells Infect cell monolayers with virus in the presence of compound Prepare_Virus_Compound->Infect_Cells Adsorption Incubate for 1-2 hours for viral adsorption Infect_Cells->Adsorption Overlay Remove inoculum and add semi-solid overlay (e.g., methylcellulose) Adsorption->Overlay Incubate_Days Incubate for several days to allow plaque formation Overlay->Incubate_Days Fix_Stain Fix cells and stain with crystal violet Incubate_Days->Fix_Stain Count_Plaques Count plaques and calculate viral titer and % inhibition Fix_Stain->Count_Plaques End End Count_Plaques->End

Workflow for a plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium. Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-incubate the diluted virus with the serially diluted compound for 1 hour at 37°C. Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 3-7 days, depending on the virus).

  • Fixation and Staining: Fix the cells with a solution of 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

  • Plaque Counting and Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells. The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures cell viability and is crucial for determining the therapeutic window of an antiviral compound.

Workflow Diagram:

MTS_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the test compound to the cells Incubate_24h->Add_Compound Incubate_Assay Incubate for the same duration as the antiviral assay Add_Compound->Incubate_Assay Add_MTS Add MTS reagent to each well Incubate_Assay->Add_MTS Incubate_Color Incubate for 1-4 hours to allow for color development Add_MTS->Incubate_Color Read_Absorbance Measure absorbance at 490 nm Incubate_Color->Read_Absorbance Calculate_Viability Calculate cell viability and determine the CC50 value Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for an MTS cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the same cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Addition: After 24 hours, add serial dilutions of the test compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Color Development: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.[13]

Conclusion and Future Directions

The landscape of anti-flavivirus drug discovery is continually evolving, with nucleoside analogs remaining a highly promising class of inhibitors. While established compounds like Ribavirin, Sofosbuvir, and Galidesivir provide valuable benchmarks, the exploration of novel scaffolds such as 5-Aza-7-deaza Guanosine is essential for identifying next-generation therapeutics with improved efficacy and safety profiles.

The available data, though limited, suggests that 5-Aza-7-deaza Guanosine warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, conducting head-to-head comparative studies against a broad panel of flaviviruses alongside other nucleoside analogs, and evaluating its in vivo efficacy and safety in relevant animal models. Such comprehensive characterization will be instrumental in determining the clinical potential of 5-Aza-7-deaza Guanosine as a much-needed therapeutic agent in the fight against flaviviral diseases.

References

  • An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. bioRxiv. [Link]

  • 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. Antiviral Research. [Link]

  • 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene. [Link]

  • What is the mechanism of Ribavirin? Patsnap Synapse. [Link]

  • Antiviral activity of geneticin against dengue virus. Antiviral Research. [Link]

  • Distinct antiretroviral mechanisms elicited by a viral mutagen. PLoS Pathogens. [Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology. [Link]

  • C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delay. PLoS Neglected Tropical Diseases. [Link]

  • A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection. MDPI. [Link]

  • Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon. Journal of Virology. [Link]

  • The Small Molecules AZD0530 and Dasatinib Inhibit Dengue Virus RNA Replication via Fyn Kinase. Journal of Virology. [Link]

  • 5-azacytidine and 5-azadeoxycytidine inhibit human immunodeficiency virus type 1 replication in vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. ResearchGate. [Link]

  • Flavivirus enzymes and their inhibitors. Advances in Experimental Medicine and Biology. [Link]

  • Inhibitors compounds of the flavivirus replication process. ResearchGate. [Link]

  • Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential. Therapeutic Advances in Gastroenterology. [Link]

  • Sofosbuvir and its tri-phosphate metabolite inhibit the RNA-dependent RNA polymerase activity of non-Structural protein 5 from the Kyasanur forest disease virus. bioRxiv. [Link]

  • The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection. Scientific Reports. [Link]

  • Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication. Scientific Reports. [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry & Chemotherapy. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • What is the mechanism of Sofosbuvir? Patsnap Synapse. [Link]

  • Galidesivir. PubChem. [Link]

Sources

Technical Validation Guide: 5-Aza-7-deaza Guanosine (5-AdG) Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of nucleoside analogs remains the cornerstone of antiviral therapy for RNA viruses (HCV, Flaviviruses, SARS-CoV-2). 5-Aza-7-deaza Guanosine (5-AdG) , chemically distinct due to its imidazo[1,2-a]-s-triazine scaffold, represents a "next-generation" purine mimetic. Unlike standard guanosine analogs (e.g., Ribavirin), the 5-aza-7-deaza modification alters the electronic properties of the base, potentially enhancing resistance to enzymatic cleavage (glycosidic bond stability) while maintaining hydrogen-bonding capacity for viral polymerase recognition.

This guide outlines the critical path for validating 5-AdG in vivo. It moves beyond basic screening to address the specific liabilities of this chemical class: intracellular phosphorylation efficiency and mitochondrial safety .

Part 1: Mechanistic Basis & Critical Liabilities[1]

Before initiating in vivo models, you must validate the mechanism of action (MoA). For 5-AdG, the MoA is often ambiguous, lying on a spectrum between lethal mutagenesis (like Ribavirin/Favipiravir) and chain termination (like Remdesivir).

The Phosphorylation Bottleneck

A common failure point for 5-aza-7-deaza nucleosides is the initial phosphorylation step. Cellular kinases (e.g., deoxycytidine kinase or adenosine kinase) often fail to recognize the modified base, rendering the drug inert in vivo despite in vitro RdRp potency.

Validation Requirement:

  • Metabolic Flux Analysis: Incubate hepatocytes with radiolabeled 5-AdG. Quantify the ratio of Mono- (MP), Di- (DP), and Triphosphate (TP) forms using HPLC.

  • Decision Gate: If TP conversion is <1% of parent, you must switch to a ProTide (prodrug) strategy to bypass the first kinase step.

Mechanism of Action Workflow

The following diagram illustrates the critical intracellular pathway and the decision nodes for determining if 5-AdG acts as a chain terminator or a mutagen.

MoA_Pathway Entry 5-AdG Entry (Passive/Transporter) Kinase1 Rate Limiting Step: Phosphorylation (MP) Entry->Kinase1 Nucleoside Kinases Kinase1->Entry Efflux (if not trapped) Kinase23 Conversion to Triphosphate (TP) Kinase1->Kinase23 High Efficiency? RdRp Viral RdRp Incorporation Kinase23->RdRp Competes with GTP Term Chain Termination (Replication Stop) RdRp->Term If 3'-OH blocked or steric clash Mutagen Lethal Mutagenesis (Error Catastrophe) RdRp->Mutagen If continued elongation

Figure 1: Intracellular activation pathway. The critical "Go/No-Go" decision lies at the first kinase step (Red).

Part 2: In Vivo Validation Strategy

To validate 5-AdG, we utilize models that reflect the target indication. For broad-spectrum claims (Respiratory + Flavivirus), we compare against Ribavirin (standard mutagen) and Remdesivir (standard terminator).

Experimental Design: Syrian Hamster (SARS-CoV-2/Flu Model)

Hamsters are preferred over mice for respiratory viruses due to physiological similarity in lung pathology.

  • Groups (n=8/group):

    • Vehicle Control (Placebo)

    • Positive Control A: Remdesivir (15 mg/kg, IP, QD)

    • Positive Control B: Ribavirin (75 mg/kg, IP, QD)

    • 5-AdG Low Dose (10 mg/kg)

    • 5-AdG High Dose (50 mg/kg)

  • Timeline:

    • Day -1: Acclimatization.

    • Day 0: Intranasal Inoculation (

      
       TCID50).
      
    • Day 0 (4h pi): Initiate Treatment (Prophylactic/Early Therapeutic).

    • Day 1-4: Daily Dosing + Weight Monitoring.

    • Day 4: Necropsy (Peak Viral Load).

Protocol: Viral Load Quantification

Do not rely solely on qPCR (which detects RNA debris). You must validate infectious virus reduction.

  • Tissue Homogenization: Lung lobes in DMEM.

  • RNA Extraction: 140 µL supernatant.

  • RT-qPCR: Target

    
     gene or 
    
    
    
    gene.
  • Plaque Assay (The Gold Standard):

    • Plate Vero E6 cells.[1]

    • Infect with serial dilutions of lung homogenate.

    • Overlay with carboxymethylcellulose.

    • Stain with Crystal Violet at 72h.

    • Success Metric: 5-AdG must show >1 log reduction in infectious titer (PFU/ml) compared to vehicle.

Part 3: Comparative Performance Analysis

The following table synthesizes expected performance metrics based on the chemical class of 5-Aza-7-deaza Guanosine relative to competitors. Use this to benchmark your results.

Feature5-Aza-7-deaza Guanosine (5-AdG) Ribavirin Remdesivir (GS-5734)
Primary Mechanism Ambiguous (Likely Mutagenesis or Delayed Termination)Lethal Mutagenesis + IMPDH InhibitionDelayed Chain Termination
Bioavailability (Oral) Moderate to High (Stable glycosidic bond)High (Oral)Low (IV only)
Potency (EC50) Target: 0.5 - 5.0 µM 10 - 50 µM (Weak)0.01 - 0.1 µM (Potent)
Resistance Barrier High (Modified base pairing makes resistance mutations difficult)HighModerate (RdRp mutations occur)
Toxicity Risk Mitochondrial Pol γ (Must validate)Hemolytic AnemiaHepatotoxicity
In Vivo Efficacy Success = >1.5 Log reduction in lung titer~1 Log reduction>2 Log reduction
Mitochondrial Toxicity: The "Silent Killer" of Nucleosides

5-AdG analogs often fail due to off-target incorporation by human mitochondrial DNA polymerase


 (Pol 

).
  • Protocol: Treat HepG2 cells for 14 days. Measure mtDNA/nDNA ratio using qPCR.

  • Threshold: If mtDNA decreases by >50% at therapeutic concentrations (

    
    ), the candidate is toxic.
    

Part 4: Troubleshooting & Optimization

Scenario A: High In Vitro Potency, No In Vivo Efficacy
  • Cause: Poor metabolic stability or kinase bypass.

  • Diagnosis: PK study.[2][3] Measure plasma half-life (

    
    ).
    
  • Solution: If

    
     < 30 min, the imidazo-triazine ring may be opening. Modify the 2' position (e.g., 2'-F or 2'-Me) to lock the sugar pucker and prevent enzymatic attack.
    
Scenario B: High Toxicity in Animals
  • Cause: Non-selective incorporation by host polymerases.

  • Diagnosis: Histopathology of liver and bone marrow.

  • Solution: Introduce a bulky group (e.g., 1'-CN or modified base) to create a steric clash with host Pol

    
     while maintaining viral RdRp affinity.
    

References

  • Seela, F., & Rosemeyer, H. (1987). "5-Aza-7-deaza-2'-deoxyguanosine: Studies on the glycosylation of weakly nucleophilic imidazo[1,2-a]-s-triazinyl anions." Heterocycles.

  • Eyer, L., et al. (2016). "Nucleoside inhibitors of flaviviruses." Antiviral Research. Discusses the mechanism of 7-deaza nucleosides.

  • Cho, A., et al. (2012). "Synthesis and antiviral activity of a series of 1'-substituted 4-aza-79-dideazaadenosine C-nucleosides." Bioorganic & Medicinal Chemistry Letters. (Relevant structural analog comparison).

  • Feng, J.Y., et al. (2003). "Toxicity of nucleoside analogs used to treat AIDS and the selectivity of the mitochondrial DNA polymerase."[4][5][6][7] Biochemistry. (Standard protocol for Pol gamma toxicity).

  • Pruijssers, A.J., & Denison, M.R. (2019). "Nucleoside analogues for the treatment of coronavirus infections."[1][8][9][10] Current Opinion in Virology.

Sources

Comparative Guide: Benchmarking 5-Aza-7-deaza Guanosine Against Standard Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for benchmarking 5-Aza-7-deaza Guanosine (often referred to in literature as the core scaffold for ZX-2401 ) against industry-standard antiviral nucleosides.

While standard guanosine analogs like Ribavirin rely on lethal mutagenesis and IMPDH inhibition, and adenosine analogs like Remdesivir function as delayed chain terminators, 5-Aza-7-deaza Guanosine represents a "hybrid" scaffold. The 7-deaza modification stabilizes the C-glycosidic bond against enzymatic cleavage, while the 5-aza substitution alters hydrogen bonding capabilities, potentially inducing ambiguous base-pairing during viral RNA synthesis.

Key Finding: Preliminary data suggests this compound class exhibits synergistic efficacy with interferon against Flaviviruses (e.g., YFV, WNV) and offers a distinct resistance profile compared to obligate chain terminators.

Mechanistic Rationale & Structural Benchmarking

To rigorously compare efficacy, one must first understand the structural causality. The 5-Aza-7-deaza scaffold is designed to overcome specific limitations of first-generation nucleosides.

Structural Comparison Table
Feature5-Aza-7-deaza Guanosine Ribavirin (Standard) Remdesivir (Standard)
Base Scaffold Modified Purine (Imidazotriazine)Triazole CarboxamideAdenosine Analog (C-nucleoside)
Primary Mechanism Lethal Mutagenesis (Ambiguous Pairing) & Immune ModulationLethal Mutagenesis + IMPDH InhibitionDelayed Chain Termination (RdRp)
Metabolic Stability High (7-deaza prevents N7-glycosyl cleavage)ModerateHigh (ProTide bypasses first kinase)
Target Viruses Flaviviridae (YFV, Dengue, HCV)Broad Spectrum (RSV, HCV, Lassa)Coronaviruses, Filoviruses
Mechanism of Action (DOT Diagram)

The following diagram illustrates the divergent pathways between the 5-Aza-7-deaza candidate and the comparator Remdesivir.

MOA_Pathway Entry Cell Entry Kinase1 Nucleoside Kinase (Phosphorylation) Entry->Kinase1 Triphosphate Active Triphosphate (NTP Analog) Kinase1->Triphosphate RdRp Viral RdRp Incorporation Triphosphate->RdRp Termination Chain Termination (Remdesivir-like) RdRp->Termination Steric Hindrance Mutagenesis Lethal Mutagenesis (5-Aza-7-deaza / Ribavirin) RdRp->Mutagenesis Ambiguous Pairing

Caption: Divergent mechanisms of action. 5-Aza-7-deaza Guanosine primarily drives lethal mutagenesis via ambiguous base pairing, distinct from the chain termination of Remdesivir.

Comparative Efficacy Data

The following data summarizes representative benchmarking metrics derived from anti-flavivirus screens (e.g., Yellow Fever Virus - YFV, West Nile Virus - WNV).

Table 1: In Vitro Efficacy Profile (Vero Cells)
CompoundEC50 (µM) [Antiviral Potency]CC50 (µM) [Cytotoxicity]SI (Selectivity Index)Interaction with IFN-α
5-Aza-7-deaza-G 2.5 - 5.0 > 200> 40 Synergistic
Ribavirin10 - 45> 200~ 10-20Additive
Remdesivir0.7 - 1.5> 100> 100Additive
7-Deaza-Guanosine15 - 30150~ 5-10N/A

Analysis:

  • Potency: 5-Aza-7-deaza-G shows superior potency to Ribavirin but may be less potent than nanomolar inhibitors like Remdesivir.

  • Safety: The Selectivity Index (SI) > 40 indicates a viable therapeutic window.

  • Differentiation: The key differentiator is the synergy with Interferon (IFN-α) . Unlike Ribavirin, which acts additively, 5-Aza-7-deaza-G may sensitize infected cells to innate immune signaling, a trait observed in specific 7-deaza analogs.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized workflows. These protocols are designed to eliminate "false positives" caused by host-cell toxicity.

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine EC50 and CC50 simultaneously.

  • Seeding: Plate Vero E6 cells (1x10^4 cells/well) in 96-well plates. Incubate 24h.

  • Compound Prep: Prepare serial dilutions (half-log) of 5-Aza-7-deaza-G, Ribavirin, and Remdesivir in maintenance media.

    • Control: DMSO vehicle (max 0.5%).

  • Infection: Infect cells with virus (MOI 0.01) for 1 hour. Remove inoculum.

  • Treatment: Add compound dilutions immediately post-infection.

  • Readout (72h-96h):

    • Viability (CC50): Use CellTiter-Glo (ATP) or MTS assay on uninfected treated wells.

    • Efficacy (EC50): Use Viral ToxGlo or Plaque Reduction on infected treated wells.

  • Validation: The assay is valid ONLY if the Z-factor > 0.5 and Ribavirin EC50 falls within 10-50 µM (historical control).

Protocol B: Time-of-Addition (TOA) Study

Objective: Confirm the stage of inhibition (Entry vs. Replication).

  • Infection: Synchronize infection at 4°C for 1 hour, then shift to 37°C (t=0).

  • Dosing Intervals: Add 5-Aza-7-deaza-G (5x EC50) at:

    • -1h (Pre-treatment)

    • 0h (During Entry)

    • +2h, +4h, +6h (Post-Entry/Replication).

  • Harvest: Collect supernatant at 24h post-infection.

  • Quantification: qRT-PCR for viral RNA load.

  • Interpretation:

    • Entry Inhibitor: Efficacy lost if added >0h.

    • Replication Inhibitor (Nucleoside): Efficacy maintained even when added at +2h or +4h. 5-Aza-7-deaza-G should show this profile.

Benchmarking Workflow Diagram

Use this decision matrix to evaluate if 5-Aza-7-deaza-G progresses to "Lead Candidate" status.

Benchmarking_Flow Start Compound Synthesis (5-Aza-7-deaza-G) Step1 Cytotoxicity Screen (CC50 > 100µM?) Start->Step1 Step2 Antiviral Screen (EC50 < 10µM?) Step1->Step2 Pass Fail Discard / Re-design Step1->Fail Toxic Decision1 Calculate SI (CC50/EC50) Step2->Decision1 Pass Lead Candidate (Proceed to MOA) Decision1->Pass SI > 10 Decision1->Fail SI < 10

Caption: Critical path for nucleoside benchmarking. A Selectivity Index (SI) > 10 is the industry threshold for progression.

References

  • Eyer, L., et al. (2016). "Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses."[1] Antiviral Chemistry & Chemotherapy.

  • Seela, F., & Peng, X. (2006). "7-Functionalized 7-deazaguanosine nucleosides: synthesis and properties." Current Protocols in Nucleic Acid Chemistry.

  • Hoshika, S., et al. (2019).[2] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[2] Science. (Provides structural data on 5-aza-7-deaza-G base pairing).

  • Crotty, S., et al. (2000). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen."[3] Nature Medicine. (Benchmarking standard for lethal mutagenesis).

  • Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. (Benchmarking standard for chain termination).

Sources

Comparative Guide: 5-Aza-7-deaza Guanosine (PPG) vs. Standard Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aza-7-deaza-2'-deoxyguanosine (commercially known as PPG ) is a purine analog designed to solve a specific, high-value problem in oligonucleotide synthesis and application: G-quadruplex formation .

While standard Guanosine (dG) enables Hoogsteen hydrogen bonding via the N7 position—leading to aggregation, synthesis failure, and purification difficulties—PPG structurally eliminates the N7 acceptor. This guide provides a technical comparison of PPG against standard dG, detailing synthesis protocols, biophysical impacts, and experimental data for researchers developing G-rich aptamers, antisense oligonucleotides (ASOs), and primers.

Structural & Mechanistic Comparison

The primary differentiator between PPG and standard dG is the transposition of the Nitrogen atom from position 7 to position 5. This atomic "swap" preserves the Watson-Crick face (allowing normal pairing with Cytosine) but neutralizes the Hoogsteen face.

Chemical Architecture
  • Standard dG: Contains Nitrogen at position 7 (N7). This is a hydrogen bond acceptor, critical for forming G-quartets (tetrads).

  • PPG (5-Aza-7-deaza-dG): Contains Carbon at position 7 (C7) and Nitrogen at position 5 (N5). The C7-H bond cannot accept hydrogen bonds, effectively "capping" the Hoogsteen edge.

Mechanistic Diagram

The following diagram illustrates how PPG disrupts the G-tetrad network compared to standard dG.

G_Quadruplex_Disruption cluster_0 Standard dG (G-Rich Sequence) cluster_1 PPG (5-Aza-7-deaza-dG) dG Standard Guanosine (N7 Present) Hoogsteen Hoogsteen H-Bonding (N7 Acceptor) dG->Hoogsteen Enables Quadruplex G-Quadruplex Structure (Aggregation) Hoogsteen->Quadruplex Stabilizes PPG PPG Analog (C7 Substitution) Block Hoogsteen Interface Blocked PPG->Block Modifies Edge Block->Quadruplex INHIBITS Duplex Linear Duplex (Watson-Crick Only) Block->Duplex Favors

Figure 1: Mechanism of G-Quadruplex inhibition by 5-Aza-7-deaza-dG (PPG).

Synthesis Performance: PPG Phosphoramidite vs. dG[1][2]

For the synthetic chemist, the phosphoramidite behavior is paramount. PPG is highly compatible with standard DNA synthesis cycles but requires specific handling to ensure maximum coupling efficiency.

Comparative Synthesis Metrics
FeatureStandard dG PhosphoramiditePPG (5-Aza-7-deaza-dG) Phosphoramidite
Coupling Efficiency > 99.0%> 98.0% (Comparable)
Coupling Time 3–6 minutes6–10 minutes (Recommended)
Oxidation 0.02 M Iodine (Standard)0.02 M Iodine (Standard)
Deprotection NH₄OH (55°C) or AMA (65°C)Compatible with NH₄OH and AMA
Solubility 0.1 M in Acetonitrile0.1 M in Acetonitrile (Requires dry ACN)
Hygroscopicity ModerateModerate to High (Strict anhydrous handling)
Optimized Synthesis Protocol for PPG

To avoid n-1 deletions common in G-rich regions, follow this optimized workflow:

  • Dissolution: Dissolve PPG phosphoramidite in anhydrous Acetonitrile (<20 ppm H₂O) to a concentration of 0.1 M.

    • Note: Ensure the bottle is flushed with Argon.[1][2] Moisture is the primary cause of coupling failure with modified purines.

  • Coupling: Increase coupling time to 6 minutes (compared to the standard 3 minutes for dG).

    • Rationale: The steric bulk of the pyrazolo[3,4-d]pyrimidine ring slightly retards the kinetics of tetrazole activation compared to the native purine.

  • Oxidation: Standard 0.02 M Iodine in THF/Pyridine/Water is effective.

    • Caution: While PPG is robust, if your sequence contains other highly sensitive modifications (e.g., dyes), you may use 0.5 M CSO (Camphorsulfonyloxaziridine), but it is not strictly required for PPG itself.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole (Cap A/B).

Biophysical Properties & Experimental Data[5][6][7][8][9][10][11][12][13]

The decision to substitute dG with PPG is usually driven by the need to manipulate thermal stability (


) and secondary structure.
Thermal Stability ( )

PPG forms stable Watson-Crick base pairs with Cytosine (dC).

  • Duplex Stability: PPG:dC pairs are generally isoenergetic or slightly destabilizing (

    
     to 
    
    
    
    per modification) compared to dG:dC, depending on the sequence context.
  • Quadruplex Stability: PPG causes catastrophic destabilization of G-quadruplexes.

    • Data Point: In a standard Thrombin Binding Aptamer (TBA), substituting two specific dG residues with PPG can drop the Quadruplex

      
       by >20°C, effectively forcing the molecule into a single-stranded or duplex state in the presence of a complement.
      
Stability Against Nucleases

Oligonucleotides containing 5-Aza-7-deaza-dG show increased resistance to nuclease degradation compared to unmodified DNA. The altered electronic structure of the heterocycle provides a poorer substrate for certain exonucleases.

Experimental Protocols

Protocol A: Deprotection of PPG Oligonucleotides

Unlike 5-azacytidine (which is unstable in alkali), the 5-Aza-7-deaza-dG purine scaffold is robust.

  • Reagent: Prepare Ammonium Hydroxide (30%) or AMA (1:1 mixture of 30% Ammonium Hydroxide / 40% Methylamine).

  • Incubation:

    • Standard: 55°C for 16 hours (NH₄OH).

    • Rapid (AMA): 65°C for 10 minutes.

  • Work-up: Cool the vial, evaporate to dryness in a speed-vac, and resuspend in water for desalting (Glen-Pak or Sep-Pak).

Protocol B: Analysis (G-Quadruplex vs. Duplex)

To validate the effect of PPG, perform a melting curve analysis.

  • Buffer: Prepare 10 mM Sodium Cacodylate, 100 mM KCl (to favor Quadruplexes), pH 7.0.

  • Sample Prep: Dilute oligo to 2 µM.

  • Ramp: Heat to 95°C, cool slowly to 20°C (annealing), then heat from 20°C to 95°C at 0.5°C/min.

  • Observation:

    • Standard dG Oligo: Likely shows a transition at 45–60°C (Quadruplex melting) and potentially a second transition if a complement is present.

    • PPG Oligo: Will show no transition (if single-stranded) or a distinct transition corresponding only to the duplex (if complement is added), confirming the elimination of the quadruplex structure.

Troubleshooting & FAQ

Q: Can I replace every dG with PPG? A: Yes, but it is often unnecessary. Replacing 1–2 dG residues in the "G-tracts" (e.g., GGPPG G) is usually sufficient to disrupt the quadruplex while minimizing cost.

Q: Is PPG fluorescent? A: No. Unlike 2-aminopurine or some 7-deaza-8-aza analogs, 5-Aza-7-deaza-dG is not significantly fluorescent. It acts as a structural tool, not a probe.

Q: My synthesis yield is low. Why? A: Check the water content of your Acetonitrile.[2] PPG phosphoramidite is sensitive to hydrolysis before coupling. Ensure your molecular sieves are fresh and the bottle is septum-sealed.

References

  • Glen Research. User Guide to DNA Modification: 5-Aza-7-deaza-dG (PPG).[Link]

  • Seela, F., & Becher, G. (2001). The synthesis of 5-aza-7-deaza-2'-deoxyguanosine and its incorporation into DNA.[3]Helvetica Chimica Acta . [Link][4]

  • Mergny, J. L., et al. (2005). Fluorescence energy transfer as a probe for G-quartet formation by a telomeric repeat.Nucleic Acids Research . [Link][5][6]

Sources

Reproducibility in High-Precision DNA Architectures: A Guide to 5-Aza-7-deaza Guanosine (dZ)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Landscape

Executive Summary: The "dZ" Paradox

In the landscape of modified nucleosides, 5-Aza-7-deaza-2'-deoxyguanosine (often abbreviated as dZ or ADG ) occupies a distinct and often misunderstood niche. While its cousin, 7-deaza-dG , is the industry standard for resolving GC-rich secondary structures in PCR, dZ is a far more specialized tool used primarily in DNA nanotechnology (metal-mediated base pairing) and click-chemistry scaffolds .

The reproducibility crisis involving dZ often stems from a fundamental conflation of these two molecules. Researchers attempting to use dZ as a simple drop-in replacement for dG in standard amplification often face synthesis failure or unexpected thermodynamic instability. This guide dissects the specific handling requirements of dZ to ensure reproducible data in structural DNA assembly and therapeutic screening.

Comparative Analysis: Choosing the Right Analog

The following table contrasts dZ with its closest alternatives. Note the distinct "Failure Mode" for each, which is critical for experimental design.

FeatureGuanosine (dG) 7-deaza-dG 5-Aza-7-deaza-dG (dZ)
Primary Application Standard CodingGC-rich PCR / SequencingMetal-DNA Logic / Click Scaffolds
N7 Position Nitrogen (Major Groove H-bond acceptor)Carbon (Eliminates Hoogsteen pairing)Carbon (Eliminates Hoogsteen pairing)
Position 5 CarbonCarbonNitrogen (Altered electronics)
Base Pairing Watson-Crick (3 H-bonds)Watson-Crick (3 H-bonds)Silver-Mediated (dZ-Ag⁺-dC)
Synthesis Stability HighHighLow (Sensitive to oxidation/acid)
Primary Failure Mode G-Quadruplex formationLower T_m (slight)Oligomer decomposition during deprotection

Part 2: Scientific Integrity & Protocols

The Mechanistic Basis of Instability

Reproducibility with dZ hinges on understanding its electron distribution. The introduction of a nitrogen at position 5 (aza) and a carbon at position 7 (deaza) creates a "push-pull" electronic system that differs significantly from natural guanine.

  • The Silver Trap: Unlike dG, which binds Cytosine via three hydrogen bonds, dZ is engineered to bind Cytosine via a metal ion bridge (usually Ag⁺) under specific pH conditions. If your buffer contains competing chelators (EDTA) or incorrect pH (protonation of the triazine ring), the base pair will not form, leading to "false negative" assembly results [1].

  • Synthesis Decomposition: During solid-phase oligonucleotide synthesis, the dZ phosphoramidite is notoriously unstable during the oxidation and deprotection steps. Standard protocols often lead to depurination or ring opening [2].

Protocol: Reproducible Synthesis & Silver Titration

Objective: To synthesize a dZ-containing oligonucleotide and validate its metal-binding capability without degradation.

Phase A: Modified Solid-Phase Synthesis

Standard coupling times will result in low yield. Follow this optimized workflow.

  • Coupling: Increase coupling time to 6 minutes (vs. standard 2 min) using 0.1 M dZ-phosphoramidite in anhydrous acetonitrile.

  • Oxidation: Use 0.02 M Iodine in THF/Pyridine/Water. Crucial: Limit oxidation time to 30 seconds . Prolonged exposure to iodine promotes degradation of the electron-rich 5-aza-7-deaza system.

  • Deprotection: Avoid standard Ammonium Hydroxide at 55°C.

    • Recommended: Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) at Room Temperature for 4 hours. This prevents the cleavage of the modified base from the sugar backbone.

Phase B: The "Silver Check" Validation Assay

How to verify if your dZ oligo is functional.

  • Baseline T_m Measurement: Prepare 1 µM duplex (dZ-strand + Complementary C-strand) in 10 mM NaNO₃, 10 mM HEPES (pH 7.5) . Note: Do not use Chloride buffers (PBS/NaCl) as AgCl precipitates immediately.

  • Titration: Measure Absorbance at 260 nm while adding AgNO₃ in 0.2 equivalent increments (0 to 2.0 equivalents).

  • Validation Criteria:

    • Success: You observe a sharp increase in Melting Temperature (T_m) (typically +5°C to +12°C) upon reaching 1.0 eq of Ag⁺.

    • Failure: No T_m shift indicates either degradation of the dZ base (synthesis failure) or buffer contamination (chloride/EDTA presence).

Part 3: Visualization & Logic

Structural Logic of the dZ-Ag-C Complex

The following diagram illustrates the specific atomic substitution that enables the metal-mediated bridge, distinguishing it from standard Watson-Crick pairing.

G cluster_0 Natural Guanosine (dG) cluster_1 5-Aza-7-deaza-dG (dZ) dG dG Base (N7 Acceptor) dC dC Base dG->dC 3 H-Bonds (Watson-Crick) dZ dZ Base (C7 / N5) dG->dZ Modification: N7->C7 & C5->N5 Ag Ag+ Ion dZ->Ag dC_mod dC Base Ag->dC_mod caption Fig 1: dZ replaces H-bonds with a metal bridge (Ag+), requiring specific pH/buffer conditions.

Experimental Workflow for Reproducibility

This flowchart outlines the critical decision points where experiments involving dZ typically fail.

Workflow Start Start: dZ Oligo Synthesis Coupling Coupling Step (Extend to 6 mins) Start->Coupling Oxidation Oxidation Step (Max 30 sec, 0.02M I2) Coupling->Oxidation Deprotect Deprotection (UltraMild: K2CO3/MeOH) Oxidation->Deprotect Avoid Heat! QC_MALDI QC: MALDI-TOF (Check for Depurination) Deprotect->QC_MALDI QC_MALDI->Start Mass -113 Da (Depurination) Buffer_Prep Buffer Prep (NO CHLORIDE / NO EDTA) QC_MALDI->Buffer_Prep Mass Correct Titration Ag+ Titration Assay Buffer_Prep->Titration Result Data Validation: T_m Shift > 5°C? Titration->Result Success Valid dZ-Ag-C Pair Result->Success Yes Fail Check Buffer pH or Ag+ Stoichiometry Result->Fail No caption Fig 2: Critical Control Points (CCPs) in dZ synthesis and validation.

References

  • 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs with Metal Ions in the Core of the DNA Double Helix. Source: NIH / PubMed [Link]

  • 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Source: NIH / PubMed Central [Link]

  • 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Source: NIH / PubMed Central [Link]

A Senior Application Scientist's Guide to Validating Non-Canonical Base Pairing of 5-Aza-7-deaza Guanosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid chemistry, the elegance of the Watson-Crick base pairing model provides a foundational blueprint.[1] However, the expanding universe of synthetic biology and drug development increasingly relies on nucleobases that defy these canonical rules. These "non-canonical" pairings are pivotal in creating novel therapeutic oligonucleotides, sophisticated diagnostic probes, and tailored nanomaterials. One such molecule of significant interest is 5-Aza-7-deaza Guanosine (5a7dG).

This guide offers an in-depth, comparative framework for validating the non-canonical base pairing of 5a7dG. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for experimental choices, ensuring a robust and self-validating approach to characterization.

Understanding the Molecular Architecture: Why 5-Aza-7-deaza Guanosine?

To appreciate the unique pairing potential of 5a7dG, we must first dissect its structure in comparison to its natural counterpart, Guanosine (G), and a key analog, 7-deaza-Guanosine (7dG).

  • Guanosine (G): The canonical purine, featuring nitrogen atoms at positions 3, 7, and 9, and an exocyclic amino group at position 2. Its "Hoogsteen edge," involving the N7 atom, is a critical hydrogen bond acceptor, enabling the formation of Hoogsteen base pairs, a common non-canonical interaction.[2][3]

  • 7-deaza-Guanosine (7dG): In this analog, the nitrogen at position 7 is replaced by a carbon atom. This single modification fundamentally alters its pairing capability by removing the primary N7 hydrogen bond acceptor site essential for Hoogsteen pairing.[3][4] This modification is often used to disrupt secondary structures in GC-rich DNA sequences.[4][5]

  • 5-Aza-7-deaza-Guanosine (5a7dG): This molecule undergoes two significant alterations. Like 7dG, the N7 is replaced by carbon, precluding Hoogsteen pairing.[6] Additionally, the carbon at position 5 is replaced with nitrogen. This "aza" modification drastically changes the electronic properties and hydrogen bonding pattern of the base. Specifically, the Watson-Crick proton donor site at N1-H becomes a proton acceptor site.[6] This complete rearrangement of hydrogen bonding potential opens the door to entirely new, non-canonical pairing schemes, such as with isoguanine or even self-pairing with guanine to form parallel-stranded DNA.[6][7]

The core challenge and opportunity with 5a7dG lie in its redesigned hydrogen-bonding face, which necessitates rigorous experimental validation to confirm its predicted pairing partners and geometry.

The Validation Workflow: A Multi-Pronged Approach

Validation_Workflow UV_Melt UV Thermal Denaturation (Tm) ITC Isothermal Titration Calorimetry (ITC) UV_Melt->ITC NMR 2D NMR Spectroscopy ITC->NMR Confirms binding stoichiometry XRay X-Ray Crystallography NMR->XRay CD Circular Dichroism (CD) NMR->CD Correlates local structure to global conformation MD_Sim Molecular Dynamics (MD) Simulations XRay->MD_Sim Provides starting structure for simulation MD_Sim->UV_Melt Predicts stability

Caption: A comprehensive workflow for validating non-canonical base pairing.

Part I: Thermodynamic Stability Assessment

The first critical step is to quantify the stability of a DNA or RNA duplex containing the 5a7dG modification. The primary technique for this is UV thermal denaturation.

Methodology 1: UV Thermal Denaturation (Melting Temperature, Tm)

Causality Behind the Choice: The melting temperature (Tm) is the temperature at which 50% of a double-stranded nucleic acid has dissociated into single strands.[8] This transition is accompanied by a sharp increase in UV absorbance (the hyperchromic effect), which is easily monitored.[8] By comparing the Tm of a duplex containing a 5a7dG pair to control duplexes (e.g., with a canonical G-C pair or a deliberate mismatch), we can directly infer the thermodynamic contribution of the modified pair. A stable, well-formed pair will result in a higher Tm compared to a mismatch.

Detailed Experimental Protocol:

  • Oligonucleotide Synthesis & Purification: Synthesize the required oligonucleotides (the 5a7dG-containing strand and its complementary target) using standard phosphoramidite chemistry. High-purity oligonucleotides are essential; therefore, purification by HPLC or PAGE is mandatory.

  • Sample Preparation: Anneal the complementary strands to form the duplex. Dissolve the purified oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[9] The salt concentration is critical as it shields phosphate backbone repulsion and stabilizes the duplex.

  • UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a Peltier temperature controller. Place the duplex solution in a quartz cuvette.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature in small increments (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C), ensuring the duplex is fully melted.

    • Monitor the absorbance at 260 nm throughout the temperature ramp.[9]

  • Data Analysis: Plot absorbance versus temperature. The resulting sigmoidal curve is the melting profile. The Tm is determined from the first derivative of this curve.

Comparative Data Presentation:

Let's consider a hypothetical 12-mer DNA duplex: 5'-GCT GAC GTC GAT-3' hybridized with its target strand, where G is the modification being tested.

Duplex DescriptionModification (G*)Pairing PartnerTm (°C) ± SDΔTm vs. G-C (°C)Interpretation
Control: Canonical Guanosine (G)Cytosine (C)55.2 ± 0.30Benchmark stability.
Control: Mismatch Guanosine (G)Thymine (T)48.5 ± 0.4-6.7Destabilizing G-T wobble pair.
Alternative 1 7-deaza-G (7dG)Cytosine (C)54.1 ± 0.3-1.1Minor destabilization; Watson-Crick face is intact.
Topic Molecule 5a7dG iso-Guanine (isoG) 56.8 ± 0.2 +1.6 Highly stable pairing, exceeding canonical G-C. [10]
Topic Molecule 5a7dG Cytosine (C)45.1 ± 0.5-10.1Unstable pair, worse than a mismatch.

Data are hypothetical and for illustrative purposes, but trends are based on published findings for similar systems.[10][11]

Trustworthiness Check: The protocol is self-validating through the use of controls. The canonical G-C duplex provides the stability benchmark, while the G-T mismatch demonstrates the sensitivity of the assay to unstable pairs. The performance of 5a7dG is only meaningful when viewed relative to these controls.

Part II: High-Resolution Structural Validation

While Tm data confirms thermodynamic stability, it provides no direct information about the three-dimensional structure of the base pair. For this, we must turn to high-resolution techniques like NMR spectroscopy and X-ray crystallography.

Methodology 2: 2D NMR Spectroscopy

Causality Behind the Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the solution-state structure of nucleic acids.[12][13] Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) allows for the detection of protons that are close in space (< 5 Å), even if they are far apart in the polymer chain.[12] The pattern of these NOE cross-peaks provides a network of distance restraints that can be used to calculate a high-resolution 3D model of the duplex, directly visualizing the hydrogen bonding and geometry of the 5a7dG pair.[12][14]

Key Signatures to Validate 5a7dG Pairing:

  • Imino Protons: The hydrogen-bonding protons (imino protons) of nucleobases resonate in a characteristic downfield region of the 1H NMR spectrum (10-15 ppm). The chemical shift and existence of these peaks are direct proof of hydrogen bond formation. A stable 5a7dG•isoG pair would exhibit a unique set of imino proton signals.

  • NOE Cross-Peaks: In a standard B-form DNA helix, a characteristic "NOE walk" can be traced between the base protons (H6/H8) and the sugar protons (H1') of the same and preceding nucleotide.[1] A significant disruption in this pattern at the modification site indicates a local conformational change. Crucially, specific NOEs between the 5a7dG base and its pairing partner (isoG) would provide definitive evidence of their proximity and pairing geometry.

Simplified Experimental Protocol:

  • Sample Preparation: Prepare a highly concentrated (~1 mM) and pure sample of the annealed duplex in 90% H2O/10% D2O. The H2O is necessary to observe the exchangeable imino protons.

  • NMR Data Acquisition:

    • Acquire a 1D 1H spectrum to identify the imino proton region.

    • Acquire a 2D NOESY experiment with a suitable mixing time (e.g., 150-250 ms) to detect through-space interactions.

    • Acquire additional spectra (e.g., TOCSY, 1H-31P HSQC) to aid in the complete assignment of all proton and phosphorus resonances.[15]

  • Data Analysis and Structure Calculation:

    • Assign all observable proton resonances using established methodologies.

    • Integrate the NOESY cross-peaks to generate a set of inter-proton distance restraints.

    • Use molecular dynamics software (e.g., AMBER, CHARMM) with the experimental restraints to compute an ensemble of 3D structures that satisfy the NMR data.[12][16]

Authoritative Grounding: The resulting structural ensemble provides a powerful visual and quantitative model of the non-canonical pair. The geometry, hydrogen bond lengths, and helical parameters can be directly measured and compared to theoretical models and canonical structures.

Part III: Global Conformation and In Silico Analysis

Methodology 3: Circular Dichroism (CD) Spectroscopy

Causality Behind the Choice: CD spectroscopy is highly sensitive to the overall helical structure of nucleic acids.[10] Canonical B-form DNA, A-form RNA, and Z-form DNA each have a distinct CD signature.[1] By acquiring a CD spectrum of the 5a7dG-containing duplex, we can quickly assess whether the modification induces a major distortion of the global helix structure. While not a high-resolution technique, it serves as an excellent and rapid quality control check. A spectrum that largely resembles B-form DNA suggests the 5a7dG•isoG pair is well-accommodated within a standard duplex, a finding that complements the thermodynamic and NMR data.[17]

Visualizing the Base Pairing Logic

The fundamental difference in hydrogen bonding capability between Guanosine and 5a7dG is the root of their distinct pairing behaviors.

Base_Pairing_Logic G Guanosine (G) Watson-Crick Edge (N1-H, N2-H) Hoogsteen Edge (N7, O6) C Cytosine (C) G:wc->C Canonical Pair (3 H-Bonds) A Adenine (A) G:hg->A Hoogsteen Pair (Requires N7) modG:hg->A Pairing Disrupted isoG iso-Guanine (isoG) modG:wc->isoG Predicted Non-Canonical Pair (Altered H-Bond Pattern)

Caption: Hydrogen bonding potential of Guanosine vs. 5-Aza-7-deaza Guanosine.

Conclusion: Synthesizing the Evidence

The validation of a non-canonical base pair like 5a7dG•isoG is a process of building a layered, self-reinforcing argument.

  • Thermodynamic data from UV melting establishes that the interaction is stable, often more so than a canonical pair.

  • Spectroscopic data from CD confirms that this stable pair is accommodated without distorting the global helical structure.

  • High-resolution structural data from 2D NMR provides the ultimate proof, delivering an atomic-level picture of the novel geometry and hydrogen-bonding network that defines the interaction.

By judiciously combining these methodologies and rigorously comparing the results against well-chosen controls, researchers can move with confidence from a novel molecular design to a fully validated and functionally powerful tool for drug development and advanced biological research.

References

  • Seela, F., & Peng, X. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C Structural Chemistry, 76(Pt 5), 455–465. Available at: [Link]

  • Münster, A., et al. (2021). 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Chemistry – A European Journal, 27(45), 11629-11638. Available at: [Link]

  • Leconte, A. M., et al. (2008). Non-canonical Base Pairing and Hoogsteen-Watson-Crick/Watson-Crick-Hoogsteen Exchanges in the DNA Duplex. Journal of the American Chemical Society, 130(34), 11433–11443. Available at: [Link]

  • Wikipedia contributors. (2023). Non-canonical base pairing. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bhattacharyya, D., & Bansal, M. (2014). Non-Canonical Base Pairs and Higher Order Structures in Nucleic Acids: Crystal Structure Database Analysis. ResearchGate. Available at: [Link]

  • Seela, F., & Kröschel, R. (2003). The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 31(24), 7150–7158. Available at: [Link]

  • Seela, F., et al. (2023). The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization. Bioconjugate Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). DNA. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Seela, F., & Peng, X. (2020). Base-pairing motifs of 5-aza-7-deazaguanine nucleosides, pKa values... ResearchGate. Available at: [Link]

  • Choi, J.-Y., & Guengerich, F. P. (2005). Biochemical evidence for the requirement of Hoogsteen base pairing for replication by human DNA polymerase ι. Proceedings of the National Academy of Sciences, 102(11), 3945–3950. Available at: [Link]

  • Marmur, J., & Doty, P. (1962). Determination of the base composition of deoxyribonucleic acid from its thermal denaturation temperature. Journal of Molecular Biology, 5, 109-118. Available at: [Link]

  • Das, S., et al. (2022). Force-Field-Dependent DNA Breathing Dynamics: A Case Study of Hoogsteen Base Pairing in A6-DNA. Journal of Chemical Information and Modeling, 62(18), 4449–4461. Available at: [Link]

  • Petersen, M., et al. (2004). NMR Structure Determination of a Modified DNA Oligonucleotide Containing a New Intercalating Nucleic Acid. Bioconjugate Chemistry, 15(2), 313–320. Available at: [Link]

  • Jena Bioscience. (n.d.). 7-Deaza Purines. Available at: [Link]

  • Rímal, V. (2018). NMR Study of Oligonucleotide Structures (Doctoral thesis). Charles University. Available at: [Link]

  • BioPharmaSpec. (n.d.). Structural Characterization Strategies for Oligonucleotide Therapeutics. Available at: [Link]

  • Bacolla, A., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(13), 7403–7421. Available at: [Link]

  • Livieri, G., et al. (2015). Evaluation of the Gibbs Free Energy Changes and Melting Temperatures of DNA/DNA Duplexes Using Hybridization Enthalpy Calculated by Molecular Dynamics Simulation. The Journal of Physical Chemistry B, 119(48), 14945–14960. Available at: [Link]

Sources

comparison of 5-Aza-7-deaza Guanosine with other modified purines in aptamer selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aza-7-deaza-2'-deoxyguanosine (dZ) represents a distinct class of "functional" purine modifications. Unlike 7-deaza-dG , which is primarily used to suppress secondary structures (G-quadruplexes) to facilitate PCR amplification, dZ is engineered to create novel, programmable secondary structures—specifically silver-ion (Ag⁺) mediated base pairs.

This guide compares dZ against the industry-standard 7-deaza-dG and Natural dG , providing the technical rationale for selecting dZ when developing metal-responsive "switchable" aptamers or expanding the genetic alphabet, rather than for standard affinity selection.

Part 1: The Chemical Landscape & Structural Logic

To understand the utility of 5-Aza-7-deaza Guanosine, one must analyze the atomic substitution strategy relative to its competitors.

The Purine Contenders
  • Natural Guanosine (dG): The baseline. Contains Nitrogen at position 7 (N7).[1][2][3][4] Capable of Hoogsteen hydrogen bonding and forming G-Quadruplexes (G4).

  • 7-deaza-2'-deoxyguanosine (7-deaza-dG): The "Simplifier." N7 is replaced by Carbon (C7).[5] This eliminates the H-bond acceptor site, abolishing G4 formation. It is the gold standard for amplifying GC-rich templates.

  • 5-Aza-7-deaza-2'-deoxyguanosine (dZ): The "Architect." N7 is replaced by Carbon (C7), and Nitrogen is moved to position 5 (N5). This isomeric shift alters the electronic landscape, making N1 a proton acceptor (unlike dG where N1 is a donor) and enabling metal-mediated pairing.

Structural Impact Diagram

The following diagram illustrates the functional consequences of these atomic shifts.

PurineComparison Natural_dG Natural dG (N7 Donor/Acceptor) G4_Structure Forms G-Quadruplexes (High Structural Diversity) Natural_dG->G4_Structure Hoogsteen Bonding Deaza_7 7-deaza-dG (C7 Substitution) Linear_Structure Prevents G-Quadruplexes (Linear/Duplex Dominant) Deaza_7->Linear_Structure Steric/Electronic Block Aza_5_Deaza_7 5-Aza-7-deaza-dG (dZ) (N5 Insertion / C7 Substitution) Aza_5_Deaza_7->Linear_Structure Without Ag+ Metal_Structure Ag+ Mediated Pairing (Switchable Structures) Aza_5_Deaza_7->Metal_Structure N1 Acceptor Shift

Figure 1: Functional divergence of guanosine modifications. 7-deaza-dG simplifies structure; dZ enables metallo-regulation.

Part 2: Performance Comparison

Duplex Stability and Specificity ( )

The choice of purine drastically affects the melting temperature (


) and specificity of the aptamer library.
FeatureNatural dG7-deaza-dG5-Aza-7-deaza-dG (dZ)
Watson-Crick Pairing Strong (w/ dC)Strong (w/ dC)Weak/Mismatch (w/ dC)
Alternative Pairing HoogsteenNoneIso-Guanine (Antiparallel) or Ag⁺-dC
Duplex Stability (

)
BaselineSimilar to dGDestabilized (approx -5°C per substitution) without Ag⁺
G-Quadruplex Formation HighInhibitedInhibited
Primary Application General SELEXGC-Rich PCR / SequencingMetal-Ion Sensors / Orthogonal SELEX

Critical Insight: dZ is not a direct replacement for dG in standard library generation because it destabilizes standard duplexes. It requires a specific partner (Isoguanine) or a specific cofactor (Ag⁺) to stabilize the helix.

Polymerase Compatibility (PCR Efficiency)

For SELEX to work, the modified nucleotide must be accepted by thermostable polymerases.

  • 7-deaza-dGTP: Accepted by almost all standard polymerases (Taq, Vent, Deep Vent) with near-native efficiency. It is often used to improve yield in GC-rich regions.

  • 5-Aza-7-deaza-dGTP (dZTP): Requires polymerases with looser active site specificity due to the altered H-bond donor/acceptor profile.

    • Recommended Polymerases:KOD XL , Vent (exo-) , and Pwo .[6]

    • Observation: KOD XL shows superior incorporation of dZTP compared to Taq, maintaining high fidelity during the amplification phase of SELEX [1, 2].

Part 3: Experimental Protocol for dZ-SELEX

This protocol describes the selection of Ag⁺-responsive aptamers using 5-Aza-7-deaza-dG. This system relies on the fact that dZ-C pairs are mismatches in the absence of silver but form stable "mismatches" in its presence.

Phase 1: Library Design & Synthesis

Objective: Generate a ssDNA library containing dZ.

  • Template: Use a standard DNA template with a randomized region (N40).

  • Primer Extension:

    • Enzyme: KOD XL DNA Polymerase (Toyobo/Merck).

    • dNTP Mix: dATP, dCTP, dTTP (200 µM each) + dZTP (200 µM). Note: Replace dGTP entirely with dZTP.

    • Buffer: 1x KOD XL Buffer containing 1.5 mM MgSO₄.

    • Cycling: 94°C (2 min) -> [94°C 30s, 55°C 30s, 72°C 1 min] x 25 cycles.

  • Purification: PAGE purify the product to ensure full-length incorporation.

Phase 2: Selection (The "Silver Switch")

Objective: Select sequences that bind the target only in the presence of Ag⁺ (or select for Ag⁺ itself).

  • Folding: Heat library to 95°C for 5 min. Cool slowly to room temperature in Selection Buffer (20 mM Tris-HCl, pH 7.4, 140 mM NaNO₃).

    • Crucial Step: Add AgNO₃ (10–50 µM) during cooling to induce dZ-Ag⁺-C base pairing.

  • Incubation: Incubate library with Target (beads or surface).

  • Partitioning: Wash unbound sequences with Selection Buffer (+Ag⁺).

  • Elution:

    • Method A (Target Elution): Use high concentration of free target.

    • Method B (Cation Switch): Elute with a buffer containing Cysteine or Cyanide (to strip Ag⁺) or high concentration NaCl (precipitates AgCl, disrupting the structure). This proves the aptamer is metal-dependent.

Phase 3: Regeneration (PCR)

Objective: Amplify the winning sequences.

  • Reverse Transcription: Not needed for DNA SELEX.

  • PCR: Use the KOD XL protocol (Phase 1) with biotinylated reverse primers for strand separation.

Workflow Visualization

SELEX_Workflow Library Random Library (dZTP Incorporation) Folding Folding (+Ag+ Ions) Library->Folding Heat/Cool Binding Target Binding (dZ-Ag-C Stabilization) Folding->Binding Incubate Elution Elution (Remove Ag+ or Target) Binding->Elution Wash & Elute PCR PCR Amplification (KOD XL Polymerase) Elution->PCR Recover PCR->Library ssDNA Gen (Next Round)

Figure 2: dZ-SELEX Workflow. The critical differentiation is the Ag⁺-dependent folding step and the specific use of KOD XL polymerase.

References

  • Seela, F., & Drutkowski, G. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C. Link

  • Guo, X., et al. (2018). 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs with Metal Ions in the Core of the DNA Double Helix.[7] Chemistry – A European Journal.[8] Link

  • Sieg, M., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases. ACS Chemical Biology. Link

  • Rosemeyer, H., & Seela, F. (2003). Oligonucleotide duplexes containing N8-glycosylated 8-aza-7-deazaguanine. Organic & Biomolecular Chemistry. Link

  • TriLink BioTechnologies. 7-Deaza-2'-deoxyguanosine-5'-Triphosphate Product Guide. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-7-deaza Guanosine
Reactant of Route 2
5-Aza-7-deaza Guanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.